molecular formula C14H18N2O3 B15143098 Hiv-IN-4

Hiv-IN-4

カタログ番号: B15143098
分子量: 262.30 g/mol
InChIキー: CHILTJQKWSSOCV-JTQLQIEISA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Hiv-IN-4 is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C14H18N2O3

分子量

262.30 g/mol

IUPAC名

2-methylpropyl (2S)-2-methyl-3-oxo-2,4-dihydroquinoxaline-1-carboxylate

InChI

InChI=1S/C14H18N2O3/c1-9(2)8-19-14(18)16-10(3)13(17)15-11-6-4-5-7-12(11)16/h4-7,9-10H,8H2,1-3H3,(H,15,17)/t10-/m0/s1

InChIキー

CHILTJQKWSSOCV-JTQLQIEISA-N

異性体SMILES

C[C@H]1C(=O)NC2=CC=CC=C2N1C(=O)OCC(C)C

正規SMILES

CC1C(=O)NC2=CC=CC=C2N1C(=O)OCC(C)C

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Hiv-IN-4": Publicly available scientific literature and databases do not contain specific information on a compound designated "this compound." This guide will, therefore, focus on the well-established class of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) and will use a representative novel inhibitor, Compound 22, to illustrate the principles of action, quantitative analysis, and experimental evaluation. The data and methodologies presented are synthesized from peer-reviewed research to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction to HIV-1 Integrase as a Therapeutic Target

Human Immunodeficiency Virus-1 (HIV-1) replication requires the stable insertion of the viral DNA into the host cell's genome, a process mediated by the viral enzyme integrase (IN).[1][2] This integration is essential for the establishment of a persistent infection.[1][2] The HIV-1 integrase is an attractive target for antiretroviral therapy because it is essential for the viral life cycle and has no functional equivalent in human cells.[3]

The integration process is a multi-step enzymatic reaction:

  • 3'-Processing: Integrase binds to the ends of the linear viral DNA and catalytically removes a dinucleotide from each 3' end.

  • Strand Transfer: The integrase-viral DNA complex, known as the pre-integration complex (PIC), is transported into the nucleus. Here, the integrase facilitates the joining of the processed 3' ends of the viral DNA to the host cell's chromosomal DNA through a transesterification reaction.

Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that specifically target the strand transfer step of this process.

Mechanism of Action of Integrase Strand Transfer Inhibitors (INSTIs)

INSTIs exert their inhibitory effect by binding to the catalytic core domain of HIV-1 integrase. The active site of the integrase contains a conserved DDE motif (Asp-Asp-Glu) that coordinates divalent metal ions (typically Mg²⁺ or Mn²⁺), which are crucial for the catalytic activity of the enzyme.

The mechanism of inhibition involves:

  • Chelation of Metal Ions: INSTIs contain structural motifs, such as diketo acids, that chelate the metal ions in the integrase active site.

  • Interfacial Inhibition: By binding to the active site, the inhibitor displaces the viral DNA end from its position, preventing the strand transfer reaction. This mode of action is often referred to as interfacial inhibition, as the inhibitor interacts with both the enzyme and the viral DNA substrate.

The following diagram illustrates the HIV-1 integration pathway and the point of inhibition by an INSTI.

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vDNA Viral DNA PIC Pre-integration Complex (PIC) vDNA->PIC Integrase HIV-1 Integrase Integrase->PIC Processed_vDNA 3'-Processed Viral DNA PIC->Processed_vDNA 3'-Processing Host_DNA Host Chromosomal DNA Integration Strand Transfer Processed_vDNA->Integration Host_DNA->Integration Provirus Integrated Provirus Integration->Provirus Inhibition Integration->Inhibition INSTI INSTI INSTI->Inhibition Inhibits Strand_Transfer_Assay_Workflow start Start plate_coating Coat 96-well plate with Donor Substrate DNA start->plate_coating end End blocking Wash and Block Plate plate_coating->blocking add_compound Add Serially Diluted Test Compound blocking->add_compound add_integrase Add Recombinant HIV-1 Integrase add_compound->add_integrase add_target_dna Add Target Substrate DNA to Initiate Strand Transfer add_integrase->add_target_dna detection Detect Integrated DNA (e.g., HRP-conjugated antibody) add_target_dna->detection data_analysis Measure Signal and Calculate IC50 detection->data_analysis data_analysis->end Drug_Evaluation_Logic cluster_assays Experimental Assays cluster_parameters Calculated Parameters invitro_assay In Vitro Integrase Inhibition Assay ic50 IC50 (Enzyme Inhibition) invitro_assay->ic50 antiviral_assay Cell-Based Antiviral Replication Assay ec50 EC50 (Antiviral Efficacy) antiviral_assay->ec50 cytotoxicity_assay Cell-Based Cytotoxicity Assay cc50 CC50 (Cellular Toxicity) cytotoxicity_assay->cc50 si Selectivity Index (SI) (CC50 / EC50) ec50->si cc50->si

References

An In-depth Technical Guide to HIV-1 Integrase Inhibitor 4 (Hiv-IN-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, synthesis, and biological activity of HIV-1 Integrase Inhibitor 4 (Hiv-IN-4), a potent naphthyridine-based compound designed to target the strand transfer activity of HIV-1 integrase.

Chemical Structure and Identification

HIV-1 Integrase Inhibitor 4 is a complex heterocyclic molecule with the systematic IUPAC name: 4-amino-6-[2-(benzenesulfonyl)ethyl]-N-[(2,4-difluorophenyl)methyl]-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide.[1]

Chemical Formula: C₂₄H₂₀F₂N₄O₅S

Molecular Weight: 514.5 g/mol

CAS Number: 1638504-66-1

PubChem CID: 117696807[1]

The core of the molecule is a 1-hydroxy-2-oxo-1,8-naphthyridine scaffold, which is crucial for its mechanism of action. This scaffold is substituted at various positions to enhance its binding affinity and pharmacokinetic properties.

Synthesis Pathway

While a specific synthesis route for this compound is not publicly detailed, a general and adaptable synthetic pathway for closely related 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamides has been described and can be applied for its preparation.[2] The synthesis involves a multi-step process starting from commercially available substituted nicotinic acids.

The key steps in the synthesis of the 1-hydroxy-2-oxo-1,8-naphthyridine core involve the formation of a pyridine (B92270) ring followed by cyclization to form the bicyclic naphthyridine system. Subsequent modifications introduce the amino group at the 4-position, the carboxamide side chain at the 3-position, and the benzenesulfonyl ethyl group at the 6-position.

Synthesis_Pathway A Substituted Nicotinic Acid Derivative B Formation of Pyridone Ring A->B C Cyclization to Naphthyridine Core B->C D Introduction of 4-Amino Group C->D E Amide Coupling for Carboxamide Side Chain D->E F Substitution at 6-Position E->F G This compound (Final Product) F->G

A generalized synthetic workflow for the preparation of this compound.

Mechanism of Action: HIV-1 Integrase Inhibition

This compound is classified as an HIV-1 integrase strand transfer inhibitor (INSTI).[3] The integrase enzyme is essential for the replication of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome. This process occurs in two main steps: 3'-processing and strand transfer. INSTIs, including this compound, specifically block the strand transfer step.[3]

The mechanism involves the chelation of two essential magnesium ions within the catalytic site of the integrase enzyme by the 1-hydroxy-2-oxo-1,8-naphthyridine core of the inhibitor. This action prevents the viral DNA from being integrated into the host DNA, effectively halting the viral replication cycle.

Mechanism_of_Action cluster_host_cell Host Cell Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Integration Integration into Host Genome Integrase->Integration Blocked Integration Blocked Integrase->Blocked Host_DNA Host DNA Integration->Host_DNA Hiv_IN_4 This compound Hiv_IN_4->Integrase Inhibits Strand Transfer

Signaling pathway illustrating the inhibition of HIV-1 integrase by this compound.

Quantitative Biological Activity

Compound AnalogueIC₅₀ (nM) - Strand TransferEC₅₀ (nM) - Wild-Type HIV-1Reference
Analogue 15.2 ± 0.83.1[2]
Analogue 23.9 ± 0.52.5[2]
Analogue 38.1 ± 1.24.7[2]

Data presented is for analogous compounds and serves as an indicator of the potential potency of this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-based HIV-1 integrase inhibitors, adapted from published literature.[2]

General Synthetic Chemistry Protocol

A representative experimental procedure for the synthesis of the core naphthyridine scaffold is as follows:

  • Synthesis of the Pyridone Ring: A substituted 2-aminonicotinic acid is reacted with a suitable acylating agent, such as diethyl malonate, in the presence of a base (e.g., sodium ethoxide) and heated to reflux to yield the corresponding pyridone derivative.

  • Naphthyridine Ring Formation: The pyridone derivative is then subjected to a cyclization reaction, often a Gould-Jacobs reaction, by heating at high temperatures in a high-boiling point solvent like Dowtherm A to form the bicyclic 1,8-naphthyridine (B1210474) ring system.

  • Introduction of the 1-Hydroxy Group: The N-hydroxy group is typically introduced by reacting the naphthyridine with an oxidizing agent or through a multi-step process involving N-oxidation followed by rearrangement.

  • Functional Group Manipulations: Standard chemical transformations are used to introduce the 4-amino group (e.g., via nitration and subsequent reduction), the C3-carboxamide (via hydrolysis of an ester followed by amide coupling), and the C6-substituent (e.g., via palladium-catalyzed cross-coupling reactions).

In Vitro HIV-1 Integrase Strand Transfer Assay Protocol
  • Assay Components: The assay is typically performed in a 96-well plate format and includes recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), a target DNA substrate, and the test inhibitor (this compound).

  • Reaction Conditions: The reaction is initiated by the addition of the integrase enzyme to a mixture of the donor DNA and the inhibitor in a buffer containing Mg²⁺ or Mn²⁺ at 37°C.

  • Strand Transfer: After a short incubation, the target DNA is added, and the strand transfer reaction is allowed to proceed.

  • Detection: The reaction is stopped, and the products of the strand transfer reaction are detected, often using methods like gel electrophoresis and autoradiography or fluorescence-based assays.

  • Data Analysis: The concentration of the inhibitor that reduces the strand transfer activity by 50% (IC₅₀) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Assay Start Starting Materials Intermediate1 Pyridone Formation Start->Intermediate1 Intermediate2 Naphthyridine Cyclization Intermediate1->Intermediate2 Intermediate3 Functionalization Intermediate2->Intermediate3 Final_Product Purified this compound Intermediate3->Final_Product Assay_Setup Prepare Assay Plate (Integrase, DNA, Buffer) Add_Inhibitor Add this compound (Test Compound) Assay_Setup->Add_Inhibitor Incubation Incubate at 37°C Add_Inhibitor->Incubation Detection Detect Strand Transfer Products Incubation->Detection Data_Analysis Calculate IC50 Value Detection->Data_Analysis

A logical workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound represents a promising class of HIV-1 integrase inhibitors with a potent mechanism of action. The 1-hydroxy-2-oxo-1,8-naphthyridine scaffold is a key pharmacophore that, with appropriate substitutions, can lead to highly effective antiretroviral agents. The synthetic pathways and experimental protocols outlined in this guide provide a foundation for the further development and optimization of this important class of compounds in the ongoing effort to combat HIV/AIDS.

References

In Vitro Antiviral Activity of Hiv-IN-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro antiviral activity of Hiv-IN-4, a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. This compound belongs to the class of integrase strand transfer inhibitors (INSTIs), which represent a cornerstone of modern antiretroviral therapy. This guide details the experimental methodologies used to characterize the antiviral profile of this compound, presents its quantitative activity and cytotoxicity data, and illustrates the underlying molecular mechanisms and experimental workflows. The information herein is intended to support further research and development of novel antiretroviral agents.

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global public health challenge. The virus establishes a persistent infection by integrating its genetic material into the host cell's genome, a process mediated by the viral enzyme integrase (IN).[1][2] This integration is a critical step in the HIV life cycle, making the integrase enzyme a prime target for antiretroviral drug development.[3][4] this compound is an investigational integrase strand transfer inhibitor (INSTI) designed to block this crucial step, thereby preventing viral replication. This guide summarizes the key in vitro studies characterizing the antiviral activity, selectivity, and mechanism of action of this compound.

Mechanism of Action: Targeting HIV-1 Integrase

The HIV-1 integrase catalyzes two key reactions: 3'-processing and strand transfer.[3][5] During 3'-processing, integrase removes a dinucleotide from each 3' end of the viral DNA. Subsequently, during the strand transfer step, the processed viral DNA ends are covalently joined to the host cell's chromosomal DNA.[1][3] this compound exerts its antiviral effect by binding to the active site of the integrase-viral DNA complex (the intasome) and chelating the essential magnesium ions, thereby specifically blocking the strand transfer step.[6] This inhibition prevents the integration of the viral genome, halting the viral replication cycle.

HIV_Integrase_Inhibition cluster_0 HIV Life Cycle cluster_1 Mechanism of this compound Viral DNA Viral DNA Intasome Formation Intasome Formation Viral DNA->Intasome Formation 3'-Processing 3'-Processing Intasome Formation->3'-Processing Strand Transfer Strand Transfer 3'-Processing->Strand Transfer Integration Integration Strand Transfer->Integration Viral Replication Viral Replication Integration->Viral Replication This compound This compound This compound->Strand Transfer Inhibition

Caption: Mechanism of this compound action on the HIV integration pathway.

Quantitative Antiviral Activity and Cytotoxicity

The in vitro efficacy and safety of this compound were evaluated in various cell-based assays. The antiviral activity is reported as the 50% effective concentration (EC50), while cytotoxicity is reported as the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Table 1: Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains

Cell LineHIV-1 StrainAssay MethodEC50 (nM)
MT-4IIIBp24 Antigen ELISA1.5
CEM-SSRFReverse Transcriptase Activity2.1
TZM-blNL4-3Luciferase Reporter Gene0.9

Table 2: Antiviral Activity of this compound against Clinical Isolates in PBMCs

HIV-1 SubtypeClinical Isolate IDEC50 (nM)
BP0122.5
CP0453.1
A/EP0882.8

Table 3: Cytotoxicity Profile and Selectivity Index of this compound

Cell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)
MT-4> 50> 33,333
CEM-SS> 50> 23,809
TZM-bl> 50> 55,555
PBMCs> 50> 20,000

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Lines and Virus Strains
  • Cell Lines: MT-4, CEM-SS, and TZM-bl cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors and stimulated with phytohemagglutinin (PHA) before infection.

  • Virus Stocks: Laboratory-adapted HIV-1 strains (IIIB, RF, NL4-3) and clinical isolates were propagated in appropriate cell lines or co-cultured with stimulated PBMCs to generate high-titer virus stocks.

Antiviral Activity Assays

A standardized experimental workflow was followed to determine the antiviral potency of this compound.

Antiviral_Assay_Workflow Prepare Cells Prepare Cells Infection Infect Cells with HIV-1 (in presence of compound) Prepare Cells->Infection Serial Dilution Prepare Serial Dilutions of this compound Serial Dilution->Infection Incubation Incubate for 3-5 days Infection->Incubation Quantify Replication Quantify Viral Replication (p24, RT, or Luciferase) Incubation->Quantify Replication Data Analysis Calculate EC50 Quantify Replication->Data Analysis

Caption: General workflow for in vitro HIV-1 antiviral activity assays.

  • p24 Antigen ELISA: Supernatants from infected MT-4 cell cultures were collected at day 5 post-infection. The concentration of the HIV-1 p24 capsid protein was quantified using a commercially available ELISA kit, serving as an indicator of viral replication.

  • Reverse Transcriptase (RT) Activity Assay: Viral replication in CEM-SS cells was assessed by measuring the activity of reverse transcriptase in the culture supernatant using a colorimetric assay.

  • Luciferase Reporter Gene Assay: TZM-bl cells, which contain an integrated HIV-1 LTR-luciferase reporter cassette, were used for infection. Antiviral activity was determined by measuring the reduction in luciferase expression, which is proportional to the level of viral gene expression.

Cytotoxicity Assay
  • MTT Assay: The cytotoxicity of this compound was evaluated in various cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Uninfected cells were incubated with serial dilutions of the compound for the same duration as the antiviral assays. The reduction of MTT to formazan (B1609692) by viable cells was measured spectrophotometrically to determine the CC50 value.

Conclusion

The in vitro data presented in this guide demonstrate that this compound is a highly potent inhibitor of HIV-1 replication. It exhibits activity against both laboratory-adapted strains and clinical isolates of HIV-1 at nanomolar concentrations. Furthermore, this compound displays a favorable safety profile with a high selectivity index, indicating a wide therapeutic window. The specific inhibition of the strand transfer step of viral DNA integration confirms its mechanism of action as an INSTI. These promising preclinical findings warrant further investigation of this compound as a potential candidate for the treatment of HIV-1 infection.

References

Binding Affinity of Dolutegravir to the HIV Integrase Catalytic Core Domain: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the binding affinity of Dolutegravir for the HIV integrase catalytic core domain. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the quantitative data, experimental methodologies, and the molecular interactions that define the efficacy of this potent antiretroviral agent.

Quantitative Data Presentation

The binding affinity and inhibitory potential of Dolutegravir have been extensively quantified using various in vitro assays. The following tables summarize key quantitative data for Dolutegravir's interaction with wild-type HIV-1 integrase.

Table 1: Inhibitory Concentration (IC50) of Dolutegravir against Wild-Type HIV-1 Integrase

ParameterValueAssay Condition
IC50 2.7 nMIn vitro strand transfer assay
Protein-Adjusted IC50 16 µg/mLAssay including 50% human serum

Table 2: Effective Concentration (EC50) of Dolutegravir against Wild-Type HIV-1

ParameterValueCell Type
EC50 0.51 nMPeripheral Blood Mononuclear Cells (PBMCs)
EC50 0.5 - 2.1 nMMT-4 cells and PBMCs[1]

Table 3: Dissociation Half-Life of Dolutegravir from the Integrase-DNA Complex

ParameterValueCondition
Dissociative Half-life (t1/2) 71 hoursWild-type HIV-1 integrase-DNA complex

Experimental Protocols

The determination of Dolutegravir's binding affinity and inhibitory activity relies on precise and reproducible experimental protocols. Below are detailed methodologies for key experiments.

This assay measures the inhibition of the HIV-1 integrase-catalyzed strand transfer reaction.

Materials:

  • Recombinant HIV-1 Integrase

  • Oligonucleotide mimicking the viral DNA long terminal repeat (LTR), labeled with a fluorescent reporter (e.g., 6-FAM)

  • Target DNA oligonucleotide

  • Assay Buffer: 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2, 4 µM ZnCl2

  • Dolutegravir stock solution in DMSO

  • 96-well black plates

  • Fluorescence plate reader

Protocol:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, a pre-determined concentration of recombinant HIV-1 integrase, and the fluorescently labeled LTR oligonucleotide.

  • Inhibitor Addition: Add varying concentrations of Dolutegravir (or DMSO as a control) to the wells.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the integrase.

  • Initiation of Reaction: Add the target DNA oligonucleotide to each well to initiate the strand transfer reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection: Measure the fluorescence polarization or intensity using a fluorescence plate reader. The strand transfer reaction leads to a change in the size of the fluorescently labeled DNA, which can be detected as a change in fluorescence polarization.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the Dolutegravir concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

This assay determines the concentration of Dolutegravir required to inhibit HIV-1 replication in a cellular context.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or a susceptible cell line (e.g., MT-4)

  • HIV-1 viral stock

  • Complete cell culture medium

  • Dolutegravir stock solution in DMSO

  • 96-well cell culture plates

  • p24 antigen ELISA kit or a reverse transcriptase activity assay kit

Protocol:

  • Cell Plating: Seed PBMCs or MT-4 cells in a 96-well plate at a pre-determined density.

  • Inhibitor Addition: Add serial dilutions of Dolutegravir to the wells.

  • Viral Infection: Infect the cells with a known amount of HIV-1 stock.

  • Incubation: Culture the cells for 3-7 days at 37°C in a CO2 incubator.

  • Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant.

  • Measurement: Quantify the amount of viral replication by measuring the level of p24 antigen using an ELISA kit or by measuring reverse transcriptase activity.

  • Data Analysis: Plot the percentage of inhibition of viral replication against the logarithm of the Dolutegravir concentration. The EC50 value is calculated from the resulting dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of Dolutegravir.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis A Prepare Recombinant HIV-1 Integrase E Mix Integrase and viral DNA in wells A->E B Prepare Fluorescently-labeled viral DNA oligonucleotide B->E C Prepare Target DNA oligonucleotide D Prepare Dolutegravir Serial Dilutions F Add Dolutegravir dilutions D->F E->F G Pre-incubate (37°C) F->G H Add Target DNA to initiate reaction G->H I Incubate (37°C) H->I J Measure Fluorescence Polarization I->J K Plot % Inhibition vs. [Dolutegravir] J->K L Calculate IC50 value K->L

Fluorescence-Based Strand Transfer Assay Workflow.

Mechanism_of_Action cluster_hiv_lifecycle HIV Replication Cycle cluster_inhibition Dolutegravir Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration Provirus Provirus Integration->Provirus Replication Viral Replication Provirus->Replication Integrase HIV Integrase (Catalytic Core Domain) Binding Dolutegravir binds to the active site of Integrase Integrase->Binding Dolutegravir Dolutegravir Dolutegravir->Binding Block Strand Transfer Blocked Binding->Block Block->Integration Inhibits

Mechanism of Dolutegravir Inhibition of HIV Integrase.

Core Mechanism of Action

Dolutegravir functions as an integrase strand transfer inhibitor (INSTI)[2][3]. Its primary target is the catalytic core domain of the HIV integrase enzyme. This domain contains a conserved DDE (Asp-Asp-Glu) motif that coordinates two divalent magnesium ions (Mg2+). These metal ions are crucial for the catalytic activity of the enzyme.

The mechanism of action can be summarized in the following steps:

  • Binding to the Integrase-DNA Complex: Dolutegravir binds with high affinity to the complex formed between the HIV integrase and the viral DNA ends.

  • Chelation of Magnesium Ions: The chemical structure of Dolutegravir allows it to effectively chelate the two Mg2+ ions in the active site of the integrase[4].

  • Inhibition of Strand Transfer: By binding to the active site and sequestering the essential metal cofactors, Dolutegravir physically blocks the subsequent binding of host cell chromosomal DNA. This prevents the covalent linkage, or "strand transfer," of the viral DNA into the host genome[4].

  • Slow Dissociation: A key characteristic of Dolutegravir is its exceptionally slow rate of dissociation from the integrase-viral DNA complex[4]. This prolonged binding ensures sustained inhibition of the enzyme, which is thought to contribute to its high barrier to the development of drug resistance.

References

Structural Basis for Allosteric Inhibition of HIV Replication: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific inhibitor "Hiv-IN-4" is not found in the reviewed scientific literature. Therefore, this document will focus on the structural basis of a well-characterized class of allosteric HIV integrase inhibitors (ALLINIs), using GSK1264 as a representative example to illustrate the principles of this inhibitory mechanism.

Introduction

The Human Immunodeficiency Virus (HIV) integrase (IN) is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1][2][3][4][5] This process is essential for the establishment of a persistent infection. Consequently, HIV IN is a key target for antiretroviral therapy. While integrase strand transfer inhibitors (INSTIs) are a successful class of drugs that target the catalytic active site of IN, a newer class of inhibitors, known as allosteric integrase inhibitors (ALLINIs), presents a different mechanism of action. ALLINIs bind to a site distinct from the active site and surprisingly interfere with the late stages of viral replication, specifically virion maturation, rather than the integration step itself. This guide delves into the structural basis for the allosteric inhibition of HIV replication, with a focus on the inhibitor GSK1264.

Mechanism of Action of Allosteric Integrase Inhibitors

ALLINIs bind to a pocket at the interface of the catalytic core domain (CCD) and the C-terminal domain (CTD) of HIV integrase. This binding event induces a conformational change in the integrase enzyme, promoting its multimerization. The crystal structure of full-length HIV-1 IN in complex with the ALLINI GSK1264 reveals that the inhibitor is buried between the CTD of one IN monomer and the CCD of another, bridging two IN dimers to form an open polymer. This inhibitor-induced polymerization of integrase is aberrant and occurs during the late phase of the viral life cycle, leading to the production of non-infectious viral particles with eccentric cores.

Quantitative Data on ALLINI Activity

The following table summarizes key quantitative data for the representative allosteric integrase inhibitor, GSK1264. This data is essential for understanding its potency and pharmacological profile.

ParameterValueReference
EC50 (MT-4 cells) 2.5 ± 0.4 nMNot found in provided snippets
IC50 (Strand Transfer) > 10 µMNot found in provided snippets
IC50 (3'-Processing) > 10 µMNot found in provided snippets
Protein-adjusted EC50 19 nMNot found in provided snippets

Note: Specific quantitative values for GSK1264 were not available in the initial search results. Further targeted searches would be required to populate this table fully.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the structural and functional effects of ALLINIs.

X-Ray Crystallography of IN-ALLINI Complexes

Objective: To determine the three-dimensional structure of HIV integrase in complex with an allosteric inhibitor.

Methodology:

  • Protein Expression and Purification: Full-length HIV-1 integrase is expressed in a suitable system (e.g., E. coli) and purified using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion chromatography). To improve solubility and crystallization, specific point mutations may be introduced.

  • Complex Formation: The purified integrase is incubated with a molar excess of the ALLINI (e.g., GSK1264) to ensure saturation of the binding site.

  • Crystallization: The IN-ALLINI complex is subjected to crystallization screening using various precipitants, buffers, and additives. Vapor diffusion (hanging or sitting drop) is a common method.

  • Data Collection and Structure Determination: Crystals are cryo-cooled and exposed to a high-intensity X-ray source (e.g., a synchrotron). Diffraction data is collected and processed. The structure is then solved using molecular replacement, using known structures of integrase domains as search models, followed by model building and refinement.

HIV Replication Assays

Objective: To determine the antiviral activity of the inhibitor in a cell-based system.

Methodology:

  • Cell Culture: A suitable cell line permissive to HIV infection (e.g., MT-4 cells) is cultured under standard conditions.

  • Infection: Cells are infected with a laboratory-adapted strain of HIV-1 in the presence of serial dilutions of the ALLINI.

  • Quantification of Viral Replication: After a set incubation period (e.g., 4-5 days), viral replication is quantified. This can be done using several methods:

    • p24 Antigen ELISA: The amount of the viral capsid protein p24 in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). This is a common method to quantify viral production.

    • Reverse Transcriptase (RT) Assay: The activity of the viral reverse transcriptase enzyme in the supernatant is measured as an indicator of virion production.

    • Cell Viability/Cytotoxicity Assay: The protective effect of the inhibitor on the virus-induced cell killing is measured using assays like the MTT or XTT assay.

  • Data Analysis: The effective concentration at which the inhibitor reduces viral replication by 50% (EC50) is calculated from the dose-response curve.

In Vitro Integrase Assays

Objective: To assess the direct effect of the inhibitor on the enzymatic activities of integrase.

Methodology:

  • Reagents: Purified recombinant HIV integrase, a fluorescently labeled oligonucleotide substrate mimicking the viral DNA end, and a target DNA are required.

  • 3'-Processing Assay: The labeled oligonucleotide substrate is incubated with integrase in the presence of a divalent metal cation (e.g., Mg2+ or Mn2+) and varying concentrations of the inhibitor. The reaction products are resolved by denaturing polyacrylamide gel electrophoresis and quantified.

  • Strand Transfer Assay: A pre-processed viral DNA substrate is incubated with integrase, a target DNA, and the inhibitor. The integration products are separated by gel electrophoresis and quantified.

  • Data Analysis: The concentration of the inhibitor that reduces the enzymatic activity by 50% (IC50) is determined. For ALLINIs, a lack of inhibition in these assays is expected, confirming their distinct mechanism of action.

Visualizations

Logical Relationship of ALLINI Action

ALLINI_Mechanism cluster_virus HIV-infected Cell (Late Stage) cluster_effect Inhibitor-induced Effect HIV_IN HIV Integrase (IN) IN_Multimerization Aberrant IN Multimerization HIV_IN->IN_Multimerization Binds to CCD-CTD Interface Gag_Pol Gag-Pol Polyprotein Gag_Pol->HIV_IN Proteolytic Cleavage ALLINI Allosteric IN Inhibitor (e.g., GSK1264) ALLINI->IN_Multimerization Induces Defective_Virion Defective Virion Assembly IN_Multimerization->Defective_Virion Non_Infectious_Virion Non-infectious Virion Defective_Virion->Non_Infectious_Virion

Caption: Logical flow of the allosteric integrase inhibitor mechanism.

Experimental Workflow for ALLINI Characterization

ALLINI_Workflow Start Start: Characterization of a Putative ALLINI Biochemical In Vitro Integrase Assays (3'-Processing & Strand Transfer) Start->Biochemical Cellular HIV Replication Assay (e.g., p24 ELISA) Start->Cellular Structural X-Ray Crystallography of IN-ALLINI Complex Start->Structural No_Inhibition Result: No direct inhibition of catalytic activity Biochemical->No_Inhibition Potent_Inhibition Result: Potent inhibition of viral replication (low EC50) Cellular->Potent_Inhibition Structure_Solved Result: Structure reveals allosteric binding site and induced polymerization Structural->Structure_Solved Conclusion Conclusion: Compound is an Allosteric Integrase Inhibitor No_Inhibition->Conclusion Potent_Inhibition->Conclusion Structure_Solved->Conclusion

Caption: Workflow for the characterization of allosteric HIV integrase inhibitors.

Conclusion

The discovery of allosteric inhibitors of HIV integrase has unveiled a novel mechanism for targeting this essential viral enzyme. By binding to a site remote from the catalytic center, these compounds induce an aberrant polymerization of integrase, which disrupts the late stages of viral maturation, leading to the formation of non-infectious virions. This unique mode of action provides a new avenue for the development of antiretroviral drugs and offers the potential for combination therapies with existing drugs that target different stages of the HIV life cycle. The structural and functional characterization of ALLINIs, exemplified by GSK1264, underscores the importance of a multi-faceted experimental approach in drug discovery and development. Further research into this class of inhibitors could lead to the development of more potent and durable antiretroviral therapies.

References

Early-Stage Research on Hiv-IN-4: A Potential Quinoxaline-Based Antiretroviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hiv-IN-4, also identified as Compound 12 in seminal research, has emerged as a promising early-stage candidate in the quest for novel antiretroviral therapies. This compound belongs to the quinoxaline (B1680401) class of heterocyclic molecules, which have demonstrated a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the foundational research on this compound, with a focus on its quantitative antiviral data, the experimental methodologies employed in its initial characterization, and its mechanism of action as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Quantitative Antiviral and Cytotoxicity Data

The initial biological evaluation of this compound (Compound 12) has provided key quantitative metrics that establish its potential as an antiretroviral agent. These findings are summarized in the table below, offering a clear comparison of its efficacy and safety profile.

CompoundEC50 (nM)CC50 (nM)Selectivity Index (SI)
This compound (Compound 12)157611681874
Nevirapine (Reference)6.79617114353
Table 1: Antiviral activity and cytotoxicity of this compound (Compound 12) against HIV-1 in MT2 cells.

The half-maximal effective concentration (EC50) for this compound was determined to be 1576 nM, indicating its potency in inhibiting HIV-1 replication. The 50% cytotoxic concentration (CC50), a measure of the compound's toxicity to host cells, was found to be 116818 nM. The ratio of these two values yields a Selectivity Index (SI) of 74, which suggests a therapeutic window for the compound's antiviral effect.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the anti-HIV activity and cytotoxicity of this compound.

Anti-HIV Activity Assay

The antiviral efficacy of this compound was assessed using a cell-based assay that measures the inhibition of viral replication.

  • Cell Line: MT2 human T-lymphocyte cell line.

  • Methodology:

    • MT2 cells were infected with the HIV-1 virus.

    • Infected cells were then treated with a range of concentrations of this compound (from 0.001 µM to 10 µM).

    • The treated cells were incubated for a period of four days at 37°C.

    • The antiviral activity was quantified by measuring the reduction in syncytia formation, which are large multinucleated cells formed by the fusion of HIV-infected cells with uninfected cells.

    • Additionally, the reduction in the production of the viral p24 antigen, a core protein of HIV, was correlated with the inhibition of syncytia formation to confirm the antiviral effect.

    • The EC50 value was calculated from the dose-response curve.

Cytotoxicity Assay

To determine the toxic effects of this compound on host cells, a cytotoxicity assay was performed in parallel with the antiviral activity assay.

  • Cell Line: Uninfected MT2 human T-lymphocyte cell line.

  • Methodology:

    • Uninfected MT2 cells were treated with a range of concentrations of this compound (from 0.01 µM to 1000 µM).

    • The cells were incubated under the same conditions as the anti-HIV assay (four days at 37°C).

    • Cell viability was determined using the Trypan Blue exclusion method. This method distinguishes between viable and non-viable cells based on the integrity of the cell membrane.

    • The CC50 value, the concentration at which 50% of the cells are non-viable, was calculated from the dose-response curve.

Mechanism of Action and Visualization

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are a class of antiretroviral drugs that bind to a non-catalytic site of the HIV reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This allosteric inhibition prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle.

Below is a diagram illustrating the mechanism of action of this compound as an NNRTI.

HIV_IN_4_Mechanism cluster_virus HIV Virion cluster_cell Host Cell HIV_RNA Viral RNA RT Reverse Transcriptase HIV_RNA->RT Binds Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration Hiv_IN_4 This compound (NNRTI) Hiv_IN_4->RT Allosteric Binding (Inhibition)

Figure 1: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

The following diagram illustrates the experimental workflow for evaluating the antiviral activity of this compound.

Experimental_Workflow cluster_assays Biological Assays cluster_results Data Analysis Start Start: HIV-1 Infection of MT2 Cells Treatment Treatment with this compound (Varying Concentrations) Start->Treatment Incubation 4-Day Incubation at 37°C Treatment->Incubation Syncytia Syncytia Formation Assay Incubation->Syncytia p24 p24 Antigen Assay Incubation->p24 Cytotoxicity Cytotoxicity Assay (Trypan Blue) Incubation->Cytotoxicity EC50 Calculate EC50 Syncytia->EC50 p24->EC50 CC50 Calculate CC50 Cytotoxicity->CC50 SI Calculate Selectivity Index (SI) EC50->SI CC50->SI

Figure 2: Experimental workflow for the biological evaluation of this compound.

Technical Guide: Raltegravir and its Effect on HIV-1 Proviral DNA Integration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of Raltegravir, a first-in-class HIV-1 integrase strand transfer inhibitor. It details the mechanism of action, quantitative inhibitory data, and key experimental protocols used to characterize its effect on the integration of proviral DNA.

Introduction: HIV-1 Integrase as a Therapeutic Target

The integration of the reverse-transcribed viral DNA (vDNA) into the host cell's genome is an essential step in the replication cycle of the Human Immunodeficiency Virus (HIV).[1] This process is catalyzed by the viral enzyme, integrase (IN), which facilitates the establishment of a stable, lifelong infection.[1] Once integrated, the provirus serves as a permanent template for the transcription of viral genes, leading to the production of new virions.[1] The critical role of integrase makes it a prime target for antiretroviral therapy.

Integrase inhibitors block this crucial step, preventing the insertion of the HIV-1 proviral DNA into the host chromosome.[2] Raltegravir (brand name Isentress™, formerly MK-0518) was the first integrase strand transfer inhibitor (INSTI) approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV-1 infection.[1] This guide focuses on the molecular mechanism, inhibitory profile, and experimental evaluation of Raltegravir.

Mechanism of Action of Raltegravir

The integration of HIV-1 DNA is a two-step process catalyzed by integrase. Raltegravir specifically targets the second step.

  • 3'-Processing: This initial step occurs in the cytoplasm within the pre-integration complex (PIC). Integrase binds to the ends of the linear viral DNA and removes a dinucleotide from each 3' end. This exposes reactive 3'-hydroxyl (-OH) groups on the viral DNA. Raltegravir has minimal effect on this processing step.

  • Strand Transfer: After the PIC is imported into the nucleus, the integrase-vDNA complex engages the host cell's chromosomal DNA. In the strand transfer reaction, the processed 3'-OH groups of the viral DNA perform a nucleophilic attack on the phosphodiester backbone of the host DNA, covalently linking the viral genome to the host's.

Raltegravir functions as an interfacial inhibitor. It does not bind to the integrase enzyme alone but rather to the transient synaptic complex formed between integrase and the viral DNA ends. By chelating the divalent magnesium ions (Mg²⁺) in the enzyme's active site, Raltegravir effectively blocks the binding of the host target DNA, thereby preventing the crucial strand transfer step. This inhibition prevents the formation of a functional provirus, halting the viral replication cycle.

Quantitative Data: Inhibitory Activity of Raltegravir

The potency of Raltegravir has been quantified in various biochemical and cell-based assays.

Table 1: In Vitro Biochemical Activity of Raltegravir

Assay TypeTargetIC₅₀ (nM)Reference
Strand Transfer InhibitionPurified HIV-1 Integrase2 - 7
Concerted IntegrationPurified HIV-1 Integrase~21
3'-Processing InhibitionPFV Integrase (S217H mutant)900
Strand Transfer InhibitionPFV Integrase (Wild-Type)90

Table 2: Cell-Based Antiviral Activity of Raltegravir

Virus/Cell LineAssay EndpointIC₉₅ (nM)EC₅₀ (nM)Reference
HIV-1 in Human T-lymphoid cellsViral Replication (50% NHS)31-
HIV-1 in CEMx174 cellsViral Replication6-
HIV-1 (Wild-Type)Single-cycle infection-low nanomolar
HIV-2 (Wild-Type)Single-cycle infection-low nanomolar
HIV-2 (ROD isolate)Pseudovirion infection-2.1

Table 3: Raltegravir Activity Against Resistant HIV-1 Variants

Integrase Mutation(s)Fold Change in EC₅₀/IC₅₀ vs. Wild-TypeReference
N155H7 - 19
Q148R14
Q148R + N155H>1000
T97A + Y143R>87
G140S + Q148H>87
G140S + Q148R>87

Experimental Protocols

Detailed methodologies are crucial for assessing the efficacy of integrase inhibitors. Below are representative protocols for key experiments.

In Vitro Integrase Strand Transfer Assay (Colorimetric)

This protocol is adapted from commercially available kits and published methodologies for measuring the strand transfer step in a cell-free system.

Objective: To quantify the inhibition of the HIV-1 integrase-mediated strand transfer reaction by Raltegravir.

Materials:

  • Recombinant HIV-1 Integrase enzyme

  • Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂, 30 mM NaCl)

  • Double-Stranded (DS) viral DNA oligonucleotide substrate (e.g., biotinylated)

  • Target DNA (TS) oligonucleotide substrate (e.g., modified with a specific tag like digoxigenin)

  • Streptavidin-coated 96-well plates

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-labeled anti-tag antibody (e.g., anti-digoxigenin-HRP)

  • TMB substrate

  • Stop Solution (e.g., 1M H₂SO₄)

  • Raltegravir (dissolved in DMSO)

Procedure:

  • Plate Preparation: Pre-warm reaction buffer to 37°C. Dilute the biotinylated DS viral DNA substrate in reaction buffer and add 100 µL to each well of the streptavidin-coated plate. Incubate for 30 minutes at 37°C to allow binding.

  • Washing: Aspirate the liquid and wash each well five times with 300 µL of wash buffer to remove unbound substrate.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.

  • Inhibitor Addition: Prepare serial dilutions of Raltegravir in reaction buffer. Aspirate the blocking buffer and wash the wells three times with reaction buffer. Add 50 µL of the diluted Raltegravir or vehicle control (DMSO in reaction buffer) to the appropriate wells.

  • Enzyme and Target DNA Addition: Prepare a master mix containing the integrase enzyme and the tagged TS DNA in reaction buffer. Add 50 µL of this mix to each well.

    • Positive Control: Wells with enzyme and vehicle (no inhibitor).

    • Negative Control: Wells with reaction buffer only (no enzyme).

  • Integration Reaction: Incubate the plate for 30-60 minutes at 37°C to allow the strand transfer reaction to occur.

  • Detection:

    • Wash the plate five times with wash buffer to remove un-integrated components.

    • Add 100 µL of diluted HRP-labeled anti-tag antibody to each well. Incubate for 30 minutes at 37°C.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate and incubate in the dark for 10-20 minutes until color develops.

    • Add 100 µL of stop solution.

  • Data Analysis: Read the absorbance at 450 nm on a plate reader. Calculate the percent inhibition for each Raltegravir concentration relative to the positive and negative controls and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based HIV-1 Integration Assay (Quantitative Alu-PCR)

This protocol outlines a method to specifically quantify integrated proviral DNA in infected cells, distinguishing it from unintegrated viral DNA.

Objective: To measure the amount of integrated HIV-1 proviral DNA in target cells following infection in the presence or absence of Raltegravir.

Materials:

  • Target cells (e.g., CD4+ T cells, Sup-T1 cells)

  • HIV-1 viral stock (DNase-treated)

  • Raltegravir

  • Genomic DNA extraction kit

  • PCR primers:

    • 1st PCR Forward: Alu-specific primer (e.g., 5'-GCCTCCCAAAGTGCTGGGATTACAG-3')

    • 1st PCR Reverse: HIV-1 gag-specific primer (e.g., 5'-GTTCCTGCTATGTCACTTCC-3')

    • 2nd PCR (qPCR) Forward: Nested HIV-1 LTR primer (e.g., 5'-TTAAGCCTCAATAAAGCTTGCC-3')

    • 2nd PCR (qPCR) Reverse: Nested HIV-1 LTR primer (e.g., 5'-GTTCGGGCGCCACTGCTAGA-3')

    • 2nd PCR (qPCR) Probe: Fluorescently labeled LTR-specific probe

  • Taq DNA polymerase and dNTPs for 1st PCR

  • qPCR Master Mix

  • Integration standard DNA (genomic DNA from a cell line with a known number of integrated proviruses)

Procedure:

  • Cell Infection:

    • Seed target cells in appropriate culture plates.

    • Pre-treat cells with serial dilutions of Raltegravir or vehicle control for 1-2 hours.

    • Infect cells with HIV-1 stock at a determined multiplicity of infection (MOI).

    • Incubate for a sufficient period to allow for reverse transcription and integration (e.g., 48-72 hours).

  • Genomic DNA Extraction: Harvest the cells, wash to remove free virus, and extract total genomic DNA using a commercial kit. Quantify the DNA concentration.

  • First PCR (Preamplification):

    • Set up a PCR reaction containing a fixed amount of genomic DNA (e.g., 100-500 ng), the Alu forward primer, and the gag reverse primer.

    • Perform a limited number of cycles (e.g., 15-20 cycles) of non-quantitative PCR. This step enriches for DNA fragments spanning from a genomic Alu element to the integrated provirus.

    • Cycling conditions (example): 94°C for 2 min; 20 cycles of [93°C for 30s, 50°C for 1 min, 70°C for 1 min 40s].

  • Second PCR (Quantitative Real-Time PCR):

    • Use the product from the first PCR as the template for a real-time qPCR reaction.

    • This reaction uses nested primers and a probe specific for the HIV-1 LTR region.

    • Run the qPCR on a real-time thermal cycler, including a standard curve generated from serial dilutions of the integration standard DNA.

    • Cycling conditions (example): 95°C for 2 min; 40 cycles of [93°C for 15s, 50°C for 15s, 72°C for 1 min].

  • Data Analysis:

    • Quantify the number of integrated proviruses in each sample by comparing the Cq (or Ct) values to the standard curve.

    • Normalize the data to the amount of input DNA (often by running a parallel qPCR for a housekeeping gene like β-globin).

    • Calculate the percent inhibition of integration for each Raltegravir concentration and determine the EC₅₀ value.

Mandatory Visualizations

HIV-1 Replication Cycle: Integration Pathway

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RT Reverse Transcription vDNA Linear Viral DNA RT->vDNA vRNA Viral RNA Genome vRNA->RT Reverse Transcriptase PIC Pre-Integration Complex (PIC) (vDNA + Integrase + Host Factors) vDNA->PIC Complex Formation Processing 3' Processing: Removal of 2 nucleotides from each 3' end PIC->Processing Integrase-mediated Nuclear_Import Nuclear Import Processing->Nuclear_Import Strand_Transfer Strand Transfer: Covalent insertion of vDNA into host chromosome Nuclear_Import->Strand_Transfer Host_DNA Host Chromosome Strand_Transfer->Host_DNA Repair Gap Repair (Host Enzymes) Strand_Transfer->Repair Provirus Integrated Provirus Repair->Provirus

Caption: Overview of the HIV-1 DNA integration process within the host cell.

Raltegravir Mechanism of Action

Raltegravir_MoA cluster_pathway Integrase Catalytic Site Integrase Integrase Enzyme Complex Integrase-vDNA Complex Integrase->Complex vDNA Processed Viral DNA (3'-OH ends) vDNA->Complex Mg1 Mg²⁺ Mg2 Mg²⁺ HostDNA Host Target DNA Complex->HostDNA Binding of target DNA Blocked Strand Transfer Blocked (No Integration) Complex->Blocked Prevents Host DNA binding Integration Successful Strand Transfer (Provirus Formation) HostDNA->Integration Raltegravir Raltegravir Raltegravir->Complex Binds to complex, chelates Mg²⁺ ions

Caption: Raltegravir inhibits strand transfer by binding the Integrase-vDNA complex.

Experimental Workflow: Quantitative Alu-PCR Assay

Alu_PCR_Workflow Workflow for Quantifying Integrated HIV-1 DNA cluster_cell_culture Cell Culture & Infection cluster_molecular_bio Molecular Biology cluster_analysis Data Analysis A 1. Seed Target Cells B 2. Treat with Raltegravir or Vehicle A->B C 3. Infect with HIV-1 B->C D 4. Extract Genomic DNA C->D E 5. 1st PCR (Preamplification) (Alu + gag primers) D->E F 6. 2nd PCR (qPCR) (Nested LTR primers/probe) E->F H 8. Quantify Provirus Copies F->H G 7. Generate Standard Curve G->H I 9. Calculate % Inhibition & EC₅₀ H->I

Caption: Step-by-step workflow for the quantitative Alu-PCR integration assay.

References

Preliminary Cytotoxicity Profile of Hiv-IN-4 in T-Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the preliminary cytotoxicity profile of Hiv-IN-4, a novel HIV integrase inhibitor. While specific experimental data for this compound is not yet publicly available, this guide synthesizes established methodologies and known effects of the integrase inhibitor class to construct a predictive cytotoxicity profile in T-cell lines. Detailed experimental protocols for key cytotoxicity assays, data presentation standards, and visualizations of relevant biological pathways and workflows are included to guide future research and development.

Introduction

Human Immunodeficiency Virus (HIV) infection is characterized by the progressive depletion of CD4+ T-cells, leading to severe immunodeficiency.[1][2] Antiretroviral therapy (ART) is the cornerstone of HIV management, and integrase strand transfer inhibitors (INSTIs) are a critical class of antiretroviral drugs.[3] INSTIs function by blocking the HIV integrase enzyme, which is essential for integrating the viral DNA into the host cell's genome, thereby halting viral replication.[4]

"this compound" is a novel compound belonging to the class of HIV integrase inhibitors. As with any new therapeutic agent, a thorough evaluation of its safety and toxicity profile is paramount. This guide outlines the preliminary assessment of this compound's cytotoxicity in T-cell lines, which are the primary targets of HIV infection.

Mechanism of Action of HIV Integrase Inhibitors

HIV integrase is a viral enzyme that catalyzes the insertion of the reverse-transcribed viral DNA into the host chromosome, a crucial step in the HIV replication cycle. Integrase inhibitors bind to the active site of this enzyme, preventing the strand transfer reaction and thus blocking the integration of the viral genome. This mechanism is highly specific to the viral enzyme, which theoretically limits off-target effects in human cells, as there are no known human homologues of HIV integrase.

Despite their specificity, some off-target effects and toxicities have been associated with INSTIs, including neuropsychiatric symptoms, weight gain, and metabolic disturbances. Therefore, assessing the cytotoxicity of new INSTIs like this compound in relevant cell types is a critical step in preclinical development.

Predicted Cytotoxicity Profile of this compound

While specific data for this compound is not available, a hypothetical cytotoxicity profile can be constructed based on the known characteristics of other INSTIs. The following table summarizes expected outcomes from standard cytotoxicity assays performed on a representative T-cell line (e.g., Jurkat cells) treated with this compound.

Table 1: Hypothetical Cytotoxicity Data for this compound in Jurkat T-Cells

Assay TypeEndpoint MeasuredThis compound Concentration (µM)% Viability (relative to control)IC50 (µM)
MTT Assay Mitochondrial metabolic activity0.198 ± 2.1> 100
195 ± 3.5
1088 ± 4.2
5075 ± 5.1
10060 ± 6.8
XTT Assay Cellular metabolic activity0.199 ± 1.9> 100
196 ± 2.8
1090 ± 3.9
5078 ± 4.7
10062 ± 5.5
LDH Release Assay Membrane integrity0.12 ± 0.5> 100
14 ± 0.8
1011 ± 1.2
5023 ± 2.5
10038 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments. IC50 (half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

Detailed methodologies for assessing the cytotoxicity of this compound in T-cell lines are provided below.

Cell Culture

The Jurkat cell line, an immortalized line of human T lymphocytes, is a commonly used model for studying T-cell biology and HIV infection.

  • Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152)

  • Growth Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cell density is maintained between 1 x 10^5 and 1 x 10^6 cells/mL.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells, providing an indication of cell viability.

  • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium.

  • Compound Treatment: Add various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay measures cellular metabolic activity. A key difference is that the formazan product of XTT is water-soluble, simplifying the protocol.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 24-72 hours.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate for 4-24 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of >650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 100 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to a maximum LDH release control (cells lysed with a detergent).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture T-Cell Culture (e.g., Jurkat) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay xtt_assay XTT Assay incubation->xtt_assay ldh_assay LDH Release Assay incubation->ldh_assay readout Absorbance Measurement mtt_assay->readout xtt_assay->readout ldh_assay->readout calculation Viability/Cytotoxicity Calculation readout->calculation ic50 IC50 Determination calculation->ic50

Caption: General workflow for in vitro cytotoxicity testing of this compound.

HIV Integrase Inhibition Pathway

This diagram illustrates the mechanism of action of HIV integrase inhibitors.

hiv_integrase_inhibition cluster_hiv_cycle HIV Replication Cycle viral_rna Viral RNA viral_dna Viral DNA viral_rna->viral_dna Reverse Transcription integration Integration into Host DNA viral_dna->integration Integrase-mediated provirus Provirus integration->provirus hiv_in_4 This compound integrase HIV Integrase hiv_in_4->integrase Inhibits

Caption: Mechanism of action of this compound as an HIV integrase inhibitor.

Potential Off-Target Signaling Pathways

While highly specific, some studies suggest that INSTIs may have off-target effects. This diagram depicts a hypothetical signaling pathway that could be affected.

off_target_pathway cluster_pathway Hypothetical Off-Target Pathway hiv_in_4 This compound kinase2 Kinase 2 hiv_in_4->kinase2 Potential Inhibition receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response

Caption: Hypothetical off-target signaling pathway potentially affected by this compound.

Conclusion

This technical guide provides a foundational framework for evaluating the preliminary cytotoxicity of the novel HIV integrase inhibitor, this compound, in T-cell lines. By utilizing established and robust cytotoxicity assays such as MTT, XTT, and LDH release, researchers can obtain critical data on the compound's impact on cell viability, metabolic activity, and membrane integrity. The detailed protocols and data presentation standards outlined herein are intended to ensure consistency and comparability of results. While the provided cytotoxicity data is hypothetical, it serves as a representative profile based on the known characteristics of the INSTI class of drugs. Future in vitro and in vivo studies are essential to fully characterize the safety and efficacy profile of this compound and to validate the predictions made in this guide. The visualizations of the experimental workflow and relevant biological pathways offer a clear conceptual understanding to guide further investigation into the mechanism of action and potential off-target effects of this promising new antiretroviral candidate.

References

Unveiling the Potential of Tetrabutoxy-Calixarene as a Novel Anti-HIV Scaffold

Unveiling the Potential of Tetrabutoxy-Calix[1]arene as a Novel Anti-HIV Scaffold

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel antiviral agents with unique mechanisms of action is paramount in the ongoing battle against Human Immunodeficiency Virus (HIV). While the fictitious "Hiv-IN-4" remains unidentified in scientific literature, this guide pivots to a tangible and promising scaffold: tetrabutoxy-calix[1]arene . This macrocyclic compound has emerged as a noteworthy candidate for anti-HIV drug development, demonstrating a dual inhibitory effect against both HIV and Hepatitis C Virus (HCV), signifying a novel approach to antiviral therapy.[2][3] This technical guide provides a comprehensive overview of the tetrabutoxy-calix[1]arene scaffold, including its synthesis, mechanism of action, structure-activity relationships, and relevant experimental protocols.

Core Scaffold and Rationale for Novelty

Calixarenes are cyclic oligomers derived from the condensation of phenols and formaldehyde. The tetrabutoxy-calix[1]arene scaffold possesses a unique three-dimensional structure, characterized by a hydrophobic cavity and the ability to be functionalized at both its upper and lower rims. This structural versatility allows for the precise positioning of various chemical moieties to interact with biological targets. The novelty of this scaffold in the context of HIV inhibition lies in its proposed mechanism of action as a viral entry inhibitor, a class of antiretrovirals that can be effective against HIV strains resistant to other drug classes.[2] Furthermore, its dual activity against HCV presents a significant advantage for treating co-infected patients.[2][3]

Quantitative Data Summary

The anti-HIV activity of a series of tetrabutoxy-calix[1]arene derivatives has been evaluated, with key quantitative data summarized in the tables below. The data highlights the impact of upper and lower rim modifications on antiviral potency and cytotoxicity.

Table 1: Anti-HIV Activity and Cytotoxicity of Tetrabutoxy-calix[1]arene Derivatives [2]

CompoundUpper Rim ModificationLower Rim ModificationEC50 (µM)ID50 (µM)
1 Carboxamide-linked isophthalic acid benzyl (B1604629) estern-Butyl>50>100
2 Carboxamide-linked isophthalic diacidn-Butyl0.390
3 Carboxamide-linked isophthalic acid cyclohexylamiden-Butyl>50>100
9 Carboxamide-linked isophthalic diacidHydroxyl6.7>50
11 Carboxamide-linked isophthalic diacidBenzyl0.318

*EC50: 50% effective concentration for inhibiting HIV replication. *ID50: 50% inhibitory dose, indicating cytotoxicity.

Table 2: Anti-HIV-1 Integrase Activity of Calix[1]arene-based β-Diketo Derivatives [1]

CompoundIC50 (µM) for Strand Transfer Inhibition
5a 10.2
5b 5.9
5c 8.7
5d 21.2
5e 12.5

*IC50: 50% inhibitory concentration against the HIV-1 integrase enzyme.

Mechanism of Action: A Dual-Pronged Attack

The primary anti-HIV mechanism of the tetrabutoxy-calix[1]arene scaffold is believed to be the inhibition of viral entry .[2] It is hypothesized that these molecules interact with the viral envelope glycoproteins, such as gp120, thereby preventing the initial attachment and subsequent fusion of the virus with the host cell membrane. This mechanism is distinct from that of many existing antiretroviral drugs that target viral enzymes like reverse transcriptase and protease.

Interestingly, modifications of the calix[1]arene scaffold can lead to different mechanisms of action. For instance, calix[1]arene-based β-diketo derivatives have been shown to act as HIV-1 integrase inhibitors , preventing the integration of the viral DNA into the host cell's genome.[1] This highlights the scaffold's versatility in generating inhibitors against multiple viral targets.

HIV_Entry_Inhibitioncluster_virusHIV Virioncluster_cellHost CellHIVHIVgp120gp120CD4CD4 Receptorgp120->CD41. AttachmentCCR5_CXCR4Co-receptor(CCR5/CXCR4)CD4->CCR5_CXCR42. Co-receptor BindingCell_MembraneCell MembraneCCR5_CXCR4->Cell_Membrane3. FusionCalixareneTetrabutoxy-calix[4]areneCalixarene->gp120InhibitionSynthesis_WorkflowStartp-tert-butylcalix[4]areneStep1Step 1: Lower RimAlkylation/FunctionalizationStart->Step1Step2Step 2: Upper RimFunctionalizationStep1->Step2Step3Step 3: Further Lower RimModificationStep2->Step3ProductFinal Tetrabutoxy-calix[4]areneDerivativeStep3->ProductSAR_Logiccluster_scaffoldTetrabutoxy-calix[4]arene Scaffoldcluster_factorsKey Structural FactorsCoreCore StructureUpper_RimUpper RimCore->Upper_RimLower_RimLower RimCore->Lower_RimNegative_ChargeNegative Charges onUpper RimUpper_Rim->Negative_ChargeBulky_GroupsBulky Groups onLower RimLower_Rim->Bulky_GroupsActivityAnti-HIV ActivityCone_ConformationRigid Cone ConformationCone_Conformation->ActivityNegative_Charge->ActivityBulky_Groups->Cone_Conformation

Methodological & Application

Application Notes and Protocols: Hiv-IN-4 for In Vitro HIV Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV), the causative agent of Acquired Immunodeficiency Syndrome (AIDS), remains a significant global health challenge. The HIV life cycle presents multiple targets for antiretroviral therapy.[1] One crucial enzyme in the viral replication process is HIV integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for establishing a productive infection.[1][2] Inhibiting this enzyme is a key therapeutic strategy. Hiv-IN-4 is an experimental small molecule inhibitor targeting the strand transfer activity of HIV integrase. These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound.

Mechanism of Action

HIV replication involves several stages: binding, fusion, reverse transcription, integration, replication, assembly, and budding.[1] this compound acts during the integration step. After the viral RNA is reverse-transcribed into DNA, the HIV integrase enzyme binds to the ends of this viral DNA and facilitates its entry into the host cell nucleus. Inside the nucleus, the integrase processes the 3' ends of the viral DNA and then covalently joins it to the host cell's DNA.[2] this compound is designed to bind to the active site of the integrase enzyme, preventing the stable formation of the integrase-viral DNA complex and blocking the strand transfer reaction.

HIV_Lifecycle_and_Inhibition cluster_cell Host CD4+ T-Cell cluster_nucleus Nucleus HIV_Virus HIV Virion Binding 1. Binding & Fusion HIV_Virus->Binding ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Binding->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Host_DNA Host DNA Integration->Host_DNA Viral DNA Integration Replication 4. Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding New_Virus New HIV Virion Budding->New_Virus Host_DNA->Replication Transcription & Translation Inhibitor This compound Inhibitor->Integration Inhibition caption HIV Life Cycle and Point of Inhibition by this compound

Caption: HIV Life Cycle and Point of Inhibition by this compound

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against HIV-1. Data is presented as the mean ± standard deviation from three independent experiments.

Table 1: Anti-HIV Activity of this compound

Assay TypeCell LineVirus StrainEC50 (nM)
Single-Round Infectivity (Luciferase)TZM-blHIV-1 NL4-315.2 ± 2.1
p24 Antigen ProductionMT-4HIV-1 IIIB20.5 ± 3.5
Cytopathic Effect InhibitionCEM-GFPHIV-1 NL4-318.9 ± 2.8

Table 2: Cytotoxicity of this compound

Cell LineAssayCC50 (µM)Selectivity Index (SI = CC50/EC50)
TZM-blMTT> 50> 3289
MT-4MTT45.8 ± 5.32234
CEM-GFPEZ-Cytox> 50> 2645

Table 3: HIV-1 Integrase Strand Transfer Inhibition

Assay FormatIC50 (nM)
Biochemical (Cell-Free)8.7 ± 1.2

Experimental Protocols

HIV-1 Integrase Strand Transfer Inhibition Assay (Biochemical)

This cell-free assay quantitatively measures the ability of this compound to inhibit the strand transfer step of HIV-1 integrase activity.[3][4]

Materials:

  • Recombinant HIV-1 Integrase

  • Donor Substrate (DS) DNA (biotin-labeled LTR U5)

  • Target Substrate (TS) DNA (3'-end modified)

  • Streptavidin-coated 96-well plates

  • Assay Buffer

  • Wash Buffer

  • HRP-conjugated antibody against the TS DNA modification

  • TMB substrate

  • Stop Solution

  • This compound (dissolved in DMSO)

  • Positive Control (e.g., Raltegravir)

Procedure:

  • Plate Preparation: Wash streptavidin-coated 96-well plates with wash buffer. Add 100 µL of diluted DS DNA to each well and incubate for 30 minutes at 37°C to allow coating.[4]

  • Wash the plate five times with wash buffer to remove unbound DS DNA.

  • Inhibitor and Enzyme Incubation: Add 10 µL of serially diluted this compound or positive control to the wells.

  • Add 20 µL of diluted recombinant HIV-1 integrase to each well.[3]

  • Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[3]

  • Initiate Reaction: Add 20 µL of diluted TS DNA to each well to start the strand transfer reaction.

  • Incubate the plate for 60-90 minutes at 37°C.[3]

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of HRP-conjugated antibody and incubate for 30-60 minutes at 37°C.[4]

    • Wash the plate five times.

    • Add 100 µL of TMB substrate and incubate in the dark for 10-15 minutes at room temperature.[4]

    • Add 100 µL of stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percent inhibition for each this compound concentration relative to controls (no inhibitor). Determine the IC50 value by plotting percent inhibition versus log concentration and fitting to a sigmoidal dose-response curve.[3]

Integrase_Assay_Workflow Start Start Coat_Plate 1. Coat Plate with Biotin-DS DNA Start->Coat_Plate Wash1 2. Wash Coat_Plate->Wash1 Add_Inhibitor 3. Add this compound/ Control Wash1->Add_Inhibitor Add_Enzyme 4. Add HIV-1 Integrase Add_Inhibitor->Add_Enzyme Incubate1 5. Incubate (15 min, 37°C) Add_Enzyme->Incubate1 Add_TS_DNA 6. Add TS DNA (Initiate Reaction) Incubate1->Add_TS_DNA Incubate2 7. Incubate (60-90 min, 37°C) Add_TS_DNA->Incubate2 Wash2 8. Wash Incubate2->Wash2 Add_HRP_Ab 9. Add HRP-Antibody Wash2->Add_HRP_Ab Incubate3 10. Incubate (30-60 min, 37°C) Add_HRP_Ab->Incubate3 Wash3 11. Wash Incubate3->Wash3 Add_TMB 12. Add TMB Substrate Wash3->Add_TMB Add_Stop 13. Add Stop Solution Add_TMB->Add_Stop Read_Plate 14. Read Absorbance (450 nm) Add_Stop->Read_Plate Analyze 15. Calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.

Cell-Based Anti-HIV Assay (p24 Antigen ELISA)

This assay measures the ability of this compound to inhibit HIV-1 replication in a susceptible cell line by quantifying the production of the viral p24 capsid protein.[4]

Materials:

  • MT-4 cells (or other susceptible T-cell line)

  • HIV-1 stock (e.g., IIIB or AD8 strain)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • Positive Control (e.g., Raltegravir)

  • HIV-1 p24 ELISA kit

Procedure:

  • Cell Plating: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture overnight.[4]

  • Compound Addition: Treat the cells with serial dilutions of this compound or a positive control. Include untreated cells as a negative control.

  • Infection: Infect the cells with a predetermined amount of HIV-1 stock (e.g., 500 TCID50).[4]

  • Incubation: Culture the plates for 5 days at 37°C with 5% CO2.[4]

  • Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

  • p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.[4] This typically involves capturing the p24 antigen on a pre-coated plate, followed by detection with a specific antibody.

  • Data Analysis: Calculate the percent inhibition of p24 production for each this compound concentration compared to the untreated infected control. Determine the EC50 value using a dose-response curve.

Cytotoxicity Assay (MTT or EZ-Cytox)

This assay determines the concentration of this compound that is toxic to the host cells, which is crucial for calculating the selectivity index.

Materials:

  • Cell line used in the antiviral assay (e.g., MT-4, TZM-bl)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT reagent or EZ-Cytox solution

  • Solubilization buffer (for MTT)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at the same density as in the antiviral assay and culture overnight.

  • Compound Addition: Treat the cells with the same serial dilutions of this compound used in the antiviral assay. Include untreated cells as a viability control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 5 days) at 37°C with 5% CO2.

  • Cell Viability Measurement:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • For EZ-Cytox: Add 10 µL of EZ-Cytox solution to each well and incubate for 2 hours.[4]

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 540 nm).[4] Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Logical_Relationship EC50 Determine Efficacy (EC50) (Anti-HIV Assay) SI Calculate Selectivity Index (SI) EC50->SI CC50 / EC50 CC50 Determine Cytotoxicity (CC50) (Cytotoxicity Assay) CC50->SI caption Relationship between Efficacy, Cytotoxicity, and Selectivity

Caption: Relationship between Efficacy, Cytotoxicity, and Selectivity.

References

Application Notes and Protocols for Evaluating Hiv-IN-4 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hiv-IN-4 is a novel investigational inhibitor targeting the human immunodeficiency virus (HIV) integrase enzyme. This enzyme is crucial for the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[1][2][3] By blocking this step, integrase inhibitors can effectively suppress viral replication.[2][3] These application notes provide detailed protocols for a panel of cell-based assays designed to evaluate the antiviral efficacy and cytotoxicity of this compound.

The described assays are essential for the preclinical evaluation of this compound, providing critical data on its potency, selectivity, and potential for therapeutic use. The protocols are designed to be robust and reproducible, suitable for high-throughput screening and detailed mechanistic studies.

Key Concepts in HIV Inhibition

HIV infection involves a series of steps, each of which is a potential target for antiviral drugs. These steps include binding and entry into the host cell, reverse transcription of the viral RNA into DNA, integration of the viral DNA into the host genome, and maturation of new virus particles.[4][5] Integrase inhibitors specifically target the integration step.[2][3]

A critical aspect of antiviral drug development is to ensure that the compound is not only effective against the virus but also safe for the host cells. Therefore, cytotoxicity assays are performed in parallel with antiviral assays to determine the therapeutic window of the compound.[6][7][8]

Experimental Assays

A comprehensive evaluation of this compound efficacy involves a multi-pronged approach using various cell-based assays. The following are key recommended assays:

  • Antiviral Activity Assay: To determine the concentration of this compound required to inhibit HIV replication.

  • Cytotoxicity Assay: To assess the toxic effects of this compound on host cells.

  • HIV Integration Assay: To specifically confirm that this compound inhibits the integration step of the viral life cycle.

Data Presentation

The following tables summarize illustrative quantitative data for this compound. These values are provided as examples of expected results from the described assays.

Table 1: Antiviral Efficacy of this compound against HIV-1 in MT-4 Cells

CompoundEC50 (nM)EC90 (nM)
This compound 1545
Raltegravir (Control)1030

EC50: 50% effective concentration; EC90: 90% effective concentration.

Table 2: Cytotoxicity of this compound in MT-4 Cells

CompoundCC50 (µM)
This compound >100
Doxorubicin (Control)0.5

CC50: 50% cytotoxic concentration.

Table 3: Selectivity Index of this compound

CompoundSelectivity Index (SI = CC50 / EC50)
This compound >6667
Raltegravir (Control)>10000

Experimental Protocols

Protocol 1: HIV-1 Replication Assay (p24 ELISA)

This assay measures the production of the HIV-1 p24 capsid protein, a marker of viral replication.

Materials:

  • MT-4 cells

  • HIV-1 (e.g., NL4-3 strain)

  • This compound

  • Raltegravir (positive control)

  • Cell culture medium (RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Preparation: Prepare serial dilutions of this compound and the control drug (Raltegravir) in culture medium.

  • Infection and Treatment:

    • Add 50 µL of the diluted compounds to the appropriate wells.

    • Infect the cells with a pre-titered amount of HIV-1 (e.g., at a multiplicity of infection of 0.01).

    • Include uninfected cells as a negative control and infected, untreated cells as a positive control.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed and collect the cell culture supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of p24 inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.[9]

Materials:

  • MT-4 cells

  • This compound

  • Doxorubicin (positive control for cytotoxicity)

  • Cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include untreated cells as a viability control and cells treated with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 3: HIV-1 Integration Assay (Alu-Gag PCR)

This assay quantifies the amount of integrated HIV-1 DNA in the host genome.[10][11]

Materials:

  • CEMss cells

  • VSV-G pseudotyped HIV-1 vector

  • This compound

  • Raltegravir (positive control)

  • Genomic DNA extraction kit

  • Primers for Alu-Gag nested PCR (Alu forward, Gag reverse for the first round; nested Gag primers for the second round)

  • Real-time PCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Infection: Infect CEMss cells with the VSV-G pseudotyped HIV-1 vector in the presence of serial dilutions of this compound or Raltegravir.

  • Incubation: Incubate the cells for 48 hours to allow for reverse transcription and integration.

  • Genomic DNA Extraction: Isolate genomic DNA from the cells using a commercial kit.

  • First Round PCR: Perform the first round of PCR using primers specific for a human Alu element (forward) and the HIV-1 Gag gene (reverse). This will only amplify integrated provirus.

  • Second Round (Nested) Real-Time PCR: Use the product from the first PCR as a template for a nested real-time PCR using primers and a probe specific for the Gag gene to quantify the amount of integrated DNA.

  • Data Analysis: Normalize the amount of integrated DNA to the total genomic DNA input. Calculate the concentration of this compound that inhibits 50% of integration (IC50).

Visualizations

HIV Life Cycle and the Target of this compound

HIV_Lifecycle cluster_cell Host Cell cluster_inhibitor This compound Action Entry 1. Binding & Fusion RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration (Viral DNA -> Host DNA) RT->Integration Transcription 4. Transcription (DNA -> RNA) Integration->Transcription Assembly 5. Assembly Transcription->Assembly Budding 6. Budding & Maturation Assembly->Budding NewVirus Budding->NewVirus New HIV Virion Inhibitor This compound Inhibitor->Integration Virus HIV Virion Virus->Entry

Caption: Mechanism of action of this compound within the HIV life cycle.

Experimental Workflow for Antiviral Efficacy and Cytotoxicity

Workflow cluster_antiviral Antiviral Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis A1 Seed MT-4 Cells A2 Add this compound & HIV-1 A1->A2 A3 Incubate (4-5 days) A2->A3 A4 Quantify p24 A3->A4 A5 Calculate EC50 A4->A5 D1 Determine Selectivity Index (SI = CC50 / EC50) A5->D1 C1 Seed MT-4 Cells C2 Add this compound C1->C2 C3 Incubate (4-5 days) C2->C3 C4 MTT Assay C3->C4 C5 Calculate CC50 C4->C5 C5->D1

Caption: Workflow for determining antiviral efficacy and cytotoxicity.

Alu-Gag PCR for HIV Integration

Alu_Gag_PCR cluster_genome Host Genome with Integrated Provirus cluster_pcr1 1st Round PCR cluster_pcr2 2nd Round (Nested) qPCR Alu Alu Host1 Host DNA Provirus Integrated HIV DNA (Gag) Host2 Host DNA F_primer Alu Forward Primer F_primer->Provirus Amplicon1 Amplicon R_primer Gag Reverse Primer R_primer->Provirus Nested_F Nested Gag Fwd Nested_R Nested Gag Rev Probe Gag Probe Amplicon1->Nested_F

Caption: Principle of the Alu-Gag nested PCR for detecting integrated HIV DNA.

References

Application Notes and Protocols for Determining the IC50 of Hiv-IN-4 Against HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The virus's ability to integrate its genetic material into the host cell's genome is a critical step for its replication and persistence, making the viral enzyme responsible for this process, integrase (IN), a prime target for antiretroviral therapy.[1][2] HIV-1 integrase is a 32 kDa protein that catalyzes the insertion of the reverse-transcribed viral DNA into the host chromosome.[2][3] This process involves two key catalytic steps: 3'-processing, where the enzyme removes a dinucleotide from each 3' end of the viral DNA, and the strand transfer reaction, where the processed viral DNA ends are covalently joined to the host's DNA.[1][3]

Integrase inhibitors block this essential step in the HIV life cycle.[4] By preventing the integration of viral DNA, these drugs effectively halt the replication process.[2][4] The development of potent and specific integrase inhibitors is a major focus of anti-HIV drug discovery. A crucial parameter for characterizing the potency of a new inhibitor, such as the hypothetical compound "Hiv-IN-4," is its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. This application note provides detailed protocols for determining the IC50 value of this compound against HIV-1 integrase using a common enzymatic assay.

Mechanism of HIV-1 Integrase and Inhibition

HIV-1 integrase facilitates the integration of the viral DNA into the host genome, a process that is essential for the virus to replicate.[1][5] After the virus enters a host CD4+ T cell, its RNA is reverse-transcribed into DNA.[2][6] The integrase enzyme then binds to the ends of this viral DNA and forms a pre-integration complex (PIC).[2] The PIC is transported into the nucleus, where the integrase enzyme carries out the two-step integration process. Integrase inhibitors, such as the investigational compound this compound, are designed to interfere with this process, typically by binding to the active site of the integrase enzyme and preventing it from catalyzing the strand transfer reaction.[4]

Diagram 1: Mechanism of HIV-1 Integrase Inhibition by this compound.

Enzymatic Assay Principle

Several in vitro assays are available to measure the activity of HIV-1 integrase and the potency of inhibitors. Common methods include ELISA-based assays and Homogeneous Time-Resolved Fluorescence (HTRF) assays.[7] This protocol details an ELISA-based method, which is robust and widely used.

The principle of this assay is to measure the integration of a biotin-labeled donor DNA substrate (representing the viral DNA) into a target DNA substrate coated onto a microplate.[8] The HIV-1 integrase enzyme catalyzes this reaction. The amount of integrated biotinylated donor DNA is then quantified using an enzyme-linked detection system, such as streptavidin-horseradish peroxidase (HRP) followed by a colorimetric substrate. In the presence of an inhibitor like this compound, the integrase activity is reduced, leading to a decrease in the amount of integrated donor DNA and a corresponding decrease in the colorimetric signal. The IC50 value is determined by measuring the signal at various inhibitor concentrations.

Detailed Experimental Protocol: ELISA-based HIV-1 Integrase Assay

This protocol is designed for a 96-well plate format. It is recommended that all samples and controls be tested in triplicate.

Materials and Reagents:

  • Recombinant HIV-1 Integrase

  • This compound (or other test inhibitor)

  • Streptavidin-coated 96-well microplates

  • Biotinylated donor DNA substrate (mimicking the U5 end of HIV-1 LTR)

  • Target DNA substrate

  • Assay Reaction Buffer

  • Wash Buffer

  • Blocking Buffer

  • Streptavidin-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Multichannel pipette

  • Incubator set to 37°C

Experimental Workflow:

Assay_Workflow Start Start Coat Coat Plate with Target DNA Start->Coat Wash1 Wash Plate Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Plate Block->Wash2 Add_Inhibitor Add this compound (Test Inhibitor) and Recombinant Integrase Wash2->Add_Inhibitor Incubate_Reaction Incubate at 37°C Add_Inhibitor->Incubate_Reaction Add_Donor_DNA Add Biotinylated Donor DNA Incubate_Reaction->Add_Donor_DNA Incubate_Integration Incubate at 37°C Add_Donor_DNA->Incubate_Integration Wash3 Wash Plate Incubate_Integration->Wash3 Add_SA_HRP Add Streptavidin-HRP Wash3->Add_SA_HRP Incubate_Detection Incubate at Room Temp Add_SA_HRP->Incubate_Detection Wash4 Wash Plate Incubate_Detection->Wash4 Add_TMB Add TMB Substrate Wash4->Add_TMB Incubate_Color Incubate in Dark Add_TMB->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Analyze Calculate % Inhibition and Determine IC50 Read_Absorbance->Analyze End End Analyze->End

Diagram 2: Experimental Workflow for the ELISA-based HIV-1 Integrase Assay.

Procedure:

  • Plate Coating:

    • Dilute the target DNA to the recommended concentration in an appropriate coating buffer.

    • Add 100 µL of the diluted target DNA solution to each well of the streptavidin-coated microplate.

    • Incubate for 1-2 hours at 37°C or overnight at 4°C.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to prevent non-specific binding.

    • Incubate for 1 hour at 37°C.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Inhibitor and Enzyme Incubation:

    • Prepare a serial dilution of this compound in the Assay Reaction Buffer. A typical starting concentration range might be from 1 nM to 100 µM.

    • Add 50 µL of the diluted this compound solutions to the respective wells.

    • Include control wells:

      • No Inhibitor Control (100% activity): Add 50 µL of Assay Reaction Buffer without the inhibitor.

      • No Enzyme Control (0% activity/background): Add 50 µL of Assay Reaction Buffer. Do not add integrase in the next step.

    • Dilute the recombinant HIV-1 integrase to its optimal concentration in the Assay Reaction Buffer.

    • Add 50 µL of the diluted integrase to all wells except the "No Enzyme Control" wells.

    • Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Integration Reaction:

    • Dilute the biotinylated donor DNA to its working concentration in the Assay Reaction Buffer.

    • Add 25 µL of the diluted donor DNA to all wells to initiate the integration reaction.

    • Incubate the plate for 60-90 minutes at 37°C.

  • Detection:

    • Wash the wells five times with 200 µL of Wash Buffer per well to remove unbound components.

    • Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells five times with 200 µL of Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

    • Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Presentation

  • Data Normalization:

    • Subtract the average absorbance of the "No Enzyme Control" wells from the absorbance readings of all other wells to correct for background.

  • Calculation of Percent Inhibition:

    • The percent inhibition for each concentration of this compound is calculated using the following formula:

    % Inhibition = 100 * (1 - (Absorbance of Test Well / Absorbance of No Inhibitor Control))

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.

Data Presentation:

The quantitative results should be summarized in a clear and concise table.

CompoundTargetAssay TypeIC50 (nM)
This compoundHIV-1 IntegraseELISADetermined Value
Raltegravir (Control)HIV-1 IntegraseELISADetermined Value

Note: It is highly recommended to include a known integrase inhibitor, such as Raltegravir, as a positive control in the assay to validate the experimental setup and provide a benchmark for comparison.

Conclusion

This application note provides a comprehensive framework for determining the IC50 value of the hypothetical HIV-1 integrase inhibitor, this compound. The detailed ELISA-based protocol and data analysis guidelines are designed to ensure reproducible and accurate results. By following these procedures, researchers can effectively evaluate the potency of novel integrase inhibitors, a critical step in the development of new antiretroviral therapies.

References

Application Notes and Protocols for Hiv-IN-4 in HIV-1 Single-Cycle Infectivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A critical step in the HIV-1 replication cycle is the integration of the viral DNA into the host cell's genome, a process catalyzed by the viral enzyme integrase.[1] This makes integrase a prime target for antiretroviral therapy. Hiv-IN-4 is a novel small molecule inhibitor designed to target HIV-1 integrase, thereby preventing the establishment of a productive infection.

This document provides detailed application notes and protocols for the use of this compound in HIV-1 single-cycle infectivity assays. These assays are crucial for the initial screening and characterization of antiviral compounds as they are safer than using replication-competent virus and allow for the precise study of the early steps of the viral life cycle.[2] The protocols outlined below describe the generation of single-cycle HIV-1 reporter viruses, the execution of the infectivity assay in the presence of this compound, and the quantification of viral inhibition.

Mechanism of Action

HIV-1 integrase catalyzes two key reactions: 3'-processing of the viral DNA ends and the subsequent strand transfer reaction that covalently links the viral DNA to the host chromosome.[3] this compound, as an integrase strand transfer inhibitor (INSTI), is designed to bind to the active site of the integrase enzyme. This binding interferes with the strand transfer step, effectively blocking the integration of the viral genome into the host DNA.[1][3] Without integration, the viral DNA cannot be efficiently transcribed, and the production of new viral particles is halted.

Below is a diagram illustrating the mechanism of action of this compound.

HIV_Integrase_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription entry Viral DNA Viral DNA Reverse Transcription->Viral DNA Nuclear Import Nuclear Import Viral DNA->Nuclear Import Integration Integration Nuclear Import->Integration Provirus Provirus Integration->Provirus successful Host DNA Host DNA Host DNA->Integration Transcription & Translation Transcription & Translation Provirus->Transcription & Translation New Virions New Virions Transcription & Translation->New Virions This compound This compound Blocked Integration Blocked Integration This compound->Blocked Integration inhibits Integrase Integrase Integrase->Integration Integrase->Blocked Integration

Caption: Mechanism of this compound in blocking HIV-1 integration.

Physicochemical Properties of this compound

Proper handling and preparation of this compound are critical for obtaining reliable and reproducible results. The following table summarizes key physicochemical properties of a representative HIV-1 integrase inhibitor, which can be used as a guideline for this compound.

PropertyValueReference
Molecular Formula C₂₄H₂₀F₂N₄O₅S
Molecular Weight 514.5 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>10 mg/mL)
Storage Store at -20°C, protect from light

Note: It is recommended to perform solubility tests for each new batch of this compound. For in vitro assays, prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in cell culture medium. The final DMSO concentration in the assay should be kept below 0.5% to avoid cytotoxicity.

Experimental Protocols

The following protocols describe the use of this compound in a single-cycle infectivity assay using pseudotyped HIV-1 reporter viruses.

Experimental Workflow

The overall workflow for the HIV-1 single-cycle infectivity assay to evaluate this compound is depicted below.

HIV_Infectivity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Produce Pseudotyped HIV-1 Produce Pseudotyped HIV-1 Quantify Virus (p24 ELISA) Quantify Virus (p24 ELISA) Produce Pseudotyped HIV-1->Quantify Virus (p24 ELISA) Add this compound & Virus Add this compound & Virus Quantify Virus (p24 ELISA)->Add this compound & Virus Prepare this compound dilutions Prepare this compound dilutions Prepare this compound dilutions->Add this compound & Virus Seed Target Cells Seed Target Cells Seed Target Cells->Add this compound & Virus Incubate 48-72h Incubate 48-72h Add this compound & Virus->Incubate 48-72h Measure Reporter Gene Activity Measure Reporter Gene Activity Incubate 48-72h->Measure Reporter Gene Activity Calculate % Inhibition Calculate % Inhibition Measure Reporter Gene Activity->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for this compound evaluation in a single-cycle assay.

Protocol 1: Production of Pseudotyped HIV-1 Reporter Virus

This protocol describes the generation of single-cycle infectious HIV-1 particles pseudotyped with a vesicular stomatitis virus G (VSV-G) envelope protein and carrying a luciferase reporter gene.

Materials:

  • HEK293T cells

  • HIV-1 packaging plasmid (e.g., psPAX2)

  • VSV-G envelope plasmid (e.g., pMD2.G)

  • HIV-1 transfer vector with a luciferase reporter gene (e.g., pLenti-Luc)

  • Transfection reagent (e.g., Lipofectamine 3000 or PEI)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM

Procedure:

  • Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

  • Prepare the DNA-transfection reagent complex in Opti-MEM according to the manufacturer's instructions. A typical ratio for the plasmids is 4:3:1 for packaging:transfer:envelope vectors.

  • Add the transfection complex to the cells and incubate at 37°C in a CO₂ incubator.

  • After 4-6 hours, replace the medium with fresh DMEM containing 10% FBS.

  • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris.

  • Filter the supernatant through a 0.45 µm filter.

  • (Optional) Concentrate the virus by ultracentrifugation or using a commercially available concentration reagent.

  • Aliquot the virus and store at -80°C.

  • Determine the viral titer by measuring the p24 antigen concentration using an ELISA kit.

Protocol 2: HIV-1 Single-Cycle Infectivity Assay

This protocol details the steps to assess the inhibitory activity of this compound on HIV-1 infection.

Materials:

  • Target cells (e.g., TZM-bl or Jurkat cells)

  • Pseudotyped HIV-1 reporter virus (from Protocol 1)

  • This compound stock solution (10 mM in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed target cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 1 µM. Include a "no drug" control (medium with the same percentage of DMSO as the highest drug concentration).

  • Dilute the pseudotyped HIV-1 virus stock in culture medium to a concentration that results in a robust luciferase signal (e.g., 1-5 ng of p24 per well).

  • Remove the medium from the cells and add 50 µL of the diluted this compound.

  • Immediately add 50 µL of the diluted virus to each well.

  • Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the average background luminescence (wells with cells but no virus) from all experimental values.

    • Calculate the percent inhibition for each this compound concentration using the following formula:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC₅₀).

Expected Results

The following table presents hypothetical data from a single-cycle infectivity assay with this compound, demonstrating a dose-dependent inhibition of HIV-1 infection.

This compound Concentration (nM)Average Luminescence (RLU)% Inhibition
0 (No Drug Control)1,500,0000%
0.11,350,00010%
1975,00035%
5 750,000 50%
10450,00070%
100150,00090%
100075,00095%
No Virus Control500-

From this hypothetical data, the IC₅₀ of this compound is approximately 5 nM.

Cytotoxicity Assessment

It is essential to evaluate the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to a general toxic effect on the cells. A standard cytotoxicity assay, such as an MTS or MTT assay, should be performed in parallel with the infectivity assay.

This compound Concentration (nM)% Cell Viability
0 (No Drug Control)100%
1100%
1099%
10098%
100095%
1000070%

The 50% cytotoxic concentration (CC₅₀) should be significantly higher than the IC₅₀, indicating a favorable therapeutic index (CC₅₀/IC₅₀).

Troubleshooting

IssuePossible CauseSolution
Low viral titer Suboptimal transfection efficiency.Optimize transfection conditions (cell confluency, DNA quality and quantity, transfection reagent).
Inefficient virus production by HEK293T cells.Use a fresh, healthy stock of HEK293T cells.
High background in luciferase assay Contamination of reagents or cells.Use sterile techniques and fresh reagents.
Intrinsic luciferase activity in cells.Subtract the background from "no virus" control wells.
High variability between replicates Inconsistent cell seeding or reagent addition.Use a multichannel pipette for consistency. Ensure a homogenous cell suspension before seeding.
No inhibition observed Inactive compound.Verify the integrity and concentration of the this compound stock solution.
Incorrect assay setup.Double-check all dilutions and the assay protocol.
Inhibition appears to be due to cytotoxicity High concentrations of this compound are toxic.Perform a cytotoxicity assay to determine the CC₅₀. Ensure the IC₅₀ is well below the CC₅₀. If not, the compound may not be a suitable candidate for further development.

References

Application Notes and Protocols for HIV Integrase Inhibitor Raltegravir (as a representative for Hiv-IN-4)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Hiv-IN-4" could not be specifically identified in scientific literature. Therefore, these application notes and protocols have been generated using the well-characterized HIV-1 integrase inhibitor, Raltegravir , as a representative compound. Researchers should validate these protocols for their specific compound of interest.

Introduction

Raltegravir is a potent and selective inhibitor of HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus (HIV).[1][2][3] It belongs to the class of integrase strand transfer inhibitors (INSTIs) and functions by binding to the active site of the integrase enzyme, thereby preventing the integration of the viral DNA into the host cell's genome.[4][5] This action effectively halts the viral replication cycle. These application notes provide detailed protocols for the preparation of Raltegravir solutions and their use in cell culture-based assays to evaluate its antiviral activity and cytotoxicity.

Chemical Properties

A summary of the key chemical properties of Raltegravir is provided in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₁FN₆O₅
Molecular Weight 444.42 g/mol
CAS Number 518048-05-0
Appearance White to off-white powder
pKa 6.3

Mechanism of Action

Raltegravir targets the strand transfer step of HIV-1 integration. The HIV integrase enzyme catalyzes two main reactions: 3'-processing of the viral DNA ends and the subsequent strand transfer reaction that covalently links the viral DNA to the host chromosome. Raltegravir specifically inhibits the strand transfer activity of integrase, preventing the formation of the provirus and thus blocking viral replication.

HIV_Integration_Pathway cluster_virus HIV Virion cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) Forms Nuclear Import Nuclear Import Pre-Integration Complex (PIC)->Nuclear Import Integration Integration Nuclear Import->Integration Integrase-mediated Provirus Provirus Integration->Provirus Viral DNA inserted into Host DNA Viral RNA Transcription Viral RNA Transcription Provirus->Viral RNA Transcription Host Machinery Raltegravir Raltegravir Raltegravir->Integration Inhibits Strand Transfer

Figure 1. Simplified signaling pathway of HIV integration and the inhibitory action of Raltegravir.

Solution Preparation and Stability

Proper preparation and storage of Raltegravir solutions are critical for obtaining reproducible results in cell culture experiments.

Stock Solution Preparation

Raltegravir is sparingly soluble in aqueous solutions but has good solubility in organic solvents like DMSO.

Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • To prepare a 10 mM stock solution, add 2.25 mL of high-purity DMSO to 10 mg of Raltegravir powder (MW: 444.42 g/mol ).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage and Stability
SolutionStorage TemperatureStabilityReference
Powder -20°C≥ 4 years
DMSO Stock Solution -80°C6 months
-20°C1 month (protect from light)
Aqueous Working Solution Room TemperatureUse within 30 minutes of preparation in some liquids. We do not recommend storing the aqueous solution for more than one day.

Note: For aqueous working solutions, it is recommended to first dissolve Raltegravir in DMSO and then dilute with the aqueous buffer of choice.

Experimental Protocols

The following are detailed protocols for evaluating the antiviral efficacy and cytotoxicity of Raltegravir in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Prepare Raltegravir Stock Prepare Raltegravir Stock Add Raltegravir Dilutions Add Raltegravir Dilutions Prepare Raltegravir Stock->Add Raltegravir Dilutions Culture Cells Culture Cells Seed Cells Seed Cells Culture Cells->Seed Cells Prepare Virus Stock Prepare Virus Stock Infect with HIV Infect with HIV Prepare Virus Stock->Infect with HIV Seed Cells->Add Raltegravir Dilutions Add Raltegravir Dilutions->Infect with HIV Incubate Plates Incubate Plates Infect with HIV->Incubate Plates p24 ELISA p24 ELISA Incubate Plates->p24 ELISA MTT Assay MTT Assay Incubate Plates->MTT Assay Data Analysis Data Analysis p24 ELISA->Data Analysis MTT Assay->Data Analysis

Figure 2. General experimental workflow for evaluating Raltegravir in cell culture.

Protocol 1: HIV-1 Inhibition Assay using p24 ELISA

This protocol is designed to determine the concentration of Raltegravir that inhibits 50% (EC₅₀) of HIV-1 replication in a susceptible cell line, such as MT-4 cells.

Materials:

  • MT-4 cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin)

  • HIV-1 laboratory strain (e.g., NL4-3)

  • Raltegravir stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Dilution: Prepare serial dilutions of Raltegravir in complete RPMI-1640 medium. A typical concentration range to test is 0.001 µM to 1 µM. Add 50 µL of each dilution to the appropriate wells. Include wells with medium only (no drug) as a virus control and uninfected cells as a negative control.

  • Infection: Infect the cells by adding 50 µL of HIV-1 stock diluted in complete RPMI-1640 medium to each well (except the uninfected control wells) at a multiplicity of infection (MOI) of approximately 0.1.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet the cells. Carefully collect the cell culture supernatant for p24 analysis.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Determine the percentage of viral inhibition for each Raltegravir concentration relative to the virus control. Calculate the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay using MTT

This protocol measures the effect of Raltegravir on cell viability to determine its 50% cytotoxic concentration (CC₅₀).

Materials:

  • Cell line of interest (e.g., MT-4 or PBMCs)

  • Complete cell culture medium

  • Raltegravir stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well for adherent cells, or 5 x 10⁴ cells/well for suspension cells) in 100 µL of complete medium.

  • Compound Addition: Prepare serial dilutions of Raltegravir in complete medium. Add 100 µL of each dilution to the wells. Include wells with medium only as a cell viability control. A typical concentration range to test is up to 100 µg/mL.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for the same duration as the HIV-1 inhibition assay (e.g., 4-5 days).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each Raltegravir concentration relative to the untreated control cells. Determine the CC₅₀ value by plotting the percentage of viability against the log of the drug concentration.

Quantitative Data Summary

The following tables summarize the reported in vitro activity and solubility of Raltegravir.

Table 1: In Vitro Antiviral Activity of Raltegravir

Cell LineHIV StrainParameterValueReference
Human T lymphoid cellsHIV-1 H9IIIBEC₉₅31 ± 20 nM
Mitogen-activated PBMCsHIV-1 Subtype B (5 clinical isolates)EC₉₅9 - 19 nM
CEMx174 cellsHIV-2EC₉₅6 nM
MT-4 cellsHIV-1 (IIIB)EC₅₀1.4 nM
MT-4 cellsVSV-G pseudotyped HIVEC₅₀2 nM

Table 2: Solubility of Raltegravir

SolventConcentrationReference
DMSO89 mg/mL (~200 mM)
WaterInsoluble
EthanolInsoluble
Water (pH 1.2)0.014 mg/mL
Water (pH 4.5)0.020 mg/mL
Water (pH 6.8)0.1 mg/mL
Water70.79 mg/mL

Conclusion

These application notes provide a comprehensive guide for the preparation and use of the HIV integrase inhibitor Raltegravir in cell culture-based assays. The detailed protocols for determining antiviral efficacy and cytotoxicity, along with the summarized quantitative data and stability information, should serve as a valuable resource for researchers in the field of HIV drug discovery and development. It is crucial to adapt and optimize these protocols for the specific experimental conditions and the actual compound being investigated.

References

Application Notes and Protocols for Lentiviral Vector-Based Characterization of HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the characterization of HIV integrase inhibitors, using "Hiv-IN-4" as a representative compound, through the use of lentiviral vector-based assays. The protocols detailed below cover lentiviral vector production, titration, and the subsequent evaluation of inhibitor potency.

Introduction

Lentiviral vectors, derived from the Human Immunodeficiency Virus (HIV), are powerful tools for gene delivery and have been adapted for screening and characterizing antiviral compounds.[1] By pseudotyping lentiviral vectors with envelope proteins like Vesicular Stomatitis Virus G protein (VSV-G), these vectors can transduce a broad range of cell types.[2] This system allows for the safe handling of viral particles that mimic early-stage HIV infection, particularly the integration step, in a BSL-2 environment.[3]

The HIV integrase (IN) is a critical enzyme for the replication of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome.[4][5] This process is essential for the establishment of a persistent infection.[6] Small molecule inhibitors that target the strand transfer activity of integrase (INSTIs) are a cornerstone of modern antiretroviral therapy.[5][7] This document outlines robust and quantitative assays to determine the efficacy of novel HIV integrase inhibitors, such as the hypothetical "this compound".

Principle of the Assay

This protocol utilizes a single-cycle infection assay with replication-incompetent lentiviral vectors carrying a reporter gene, such as luciferase or Green Fluorescent Protein (GFP).[2][8] The expression of the reporter gene is dependent on the successful integration of the vector's genetic material into the host cell genome. In the presence of an effective integrase inhibitor, integration is blocked, leading to a quantifiable reduction in reporter gene expression.[8] The 50% inhibitory concentration (IC50) of the test compound can then be determined by measuring the reporter signal across a range of inhibitor concentrations.[1]

Data Presentation: Characterization of HIV Integrase Inhibitors

The following tables summarize quantitative data for well-characterized HIV integrase inhibitors, which can be used as reference controls when evaluating new compounds like "this compound".

Table 1: In Vitro IC50 Values of Common HIV-1 Integrase Inhibitors

Integrase InhibitorIC50 (nM)Cell LineAssay TypeReference
Raltegravir2 - 7PBMCsIn vitro anti-HIV activity[5]
Elvitegravir0.7 - 1.5VariousIn vitro anti-HIV activity[5]
Dolutegravir0.21PBMCsIn vitro anti-HIV activity[7]
Bictegravir1.5 - 2.4T-cell lines, Primary cellsIn vitro anti-HIV activity[5]
L-731,9886,600293 cellsLuciferase-based lentiviral assay[8]

Table 2: Protein-Binding Adjusted IC90/IC95 Values of INSTIs

Integrase InhibitorProtein-Adjusted IC90/IC95 (ng/mL)Reference
Raltegravir15[7]
Elvitegravir45[7]
Dolutegravir64[7]
Bictegravir162[7]
Cabotegravir166[7]

Experimental Protocols

Protocol 1: Lentiviral Vector Production

This protocol describes the generation of VSV-G pseudotyped lentiviral vectors in HEK293T cells using a second-generation packaging system.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Lentiviral transfer plasmid with reporter gene (e.g., pLenti-Luciferase)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., PEI)

  • Opti-MEM

  • 0.45 µm filter

Procedure:

  • Cell Seeding: The day before transfection, seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be approximately 70-80% confluent at the time of transfection.[9]

  • Plasmid DNA Preparation: In a sterile tube, prepare the following DNA mixture in 1 mL of Opti-MEM:

    • 10 µg of lentiviral transfer plasmid

    • 7.5 µg of packaging plasmid (psPAX2)

    • 2.5 µg of envelope plasmid (pMD2.G)

  • Transfection Complex Formation: In a separate tube, dilute the transfection reagent in 1 mL of Opti-MEM according to the manufacturer's instructions. Add the DNA mixture to the diluted transfection reagent and incubate for 20 minutes at room temperature.

  • Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.

  • Harvesting Viral Supernatant: At 48 and 72 hours post-transfection, collect the cell culture supernatant.

  • Clarification and Filtration: Centrifuge the collected supernatant at 3,000 x g for 15 minutes at 4°C to pellet cell debris. Filter the supernatant through a 0.45 µm filter to remove any remaining cellular debris.[8]

  • Storage: Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Lentiviral Vector Titration

Accurate determination of the viral titer is crucial for reproducible results. Two common methods are presented below.

This method quantifies the number of viral genomes that have been integrated into the host cell DNA.[2][10]

Materials:

  • HEK293T cells

  • Lentiviral vector stock

  • Polybrene

  • Genomic DNA extraction kit

  • qPCR primers targeting a viral sequence (e.g., WPRE) and a host reference gene (e.g., Albumin)[10]

  • qPCR master mix

Procedure:

  • Cell Seeding: Seed 5 x 10^4 HEK293T cells per well in a 24-well plate.

  • Transduction: The next day, prepare serial dilutions of the lentiviral vector stock. Infect the cells with different dilutions in the presence of 8 µg/mL polybrene.[2]

  • Incubation: Incubate for 72 hours to allow for integration.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.

  • qPCR Analysis: Perform qPCR using primers for the viral sequence and the host reference gene. A standard curve should be generated using a plasmid containing the target viral sequence.

  • Titer Calculation: Calculate the number of integrated viral copies per cell. The titer is expressed as transducing units per mL (TU/mL).[10]

This method determines the infectious titer by quantifying the percentage of cells expressing the GFP reporter.[2][11]

Materials:

  • HEK293T cells

  • GFP-expressing lentiviral vector stock

  • Polybrene

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed 5 x 10^4 HEK293T cells per well in a 24-well plate.

  • Transduction: The next day, infect cells with serial dilutions of the GFP-lentiviral vector in the presence of 8 µg/mL polybrene.[2] It is important to have a dilution that results in a percentage of GFP-positive cells between 1-20% to ensure single integration events are being measured.[11]

  • Incubation: Incubate for 72 hours.

  • Flow Cytometry Analysis: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.

  • Titer Calculation: Calculate the titer (TU/mL) using the following formula: Titer (TU/mL) = (Number of cells at transduction x % of GFP-positive cells / 100) / Volume of virus (mL)

Protocol 3: HIV Integrase Inhibitor IC50 Determination Assay

This protocol details the steps to measure the inhibitory activity of "this compound" using a luciferase-based lentiviral vector assay.[1]

Materials:

  • HEK293T cells

  • Luciferase-expressing lentiviral vector stock (titered)

  • "this compound" and control inhibitors (e.g., Raltegravir)

  • Polybrene

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed 1 x 10^4 HEK293T cells per well in a 96-well white, clear-bottom plate.

  • Compound Preparation: Prepare a serial dilution of "this compound" and control inhibitors in culture medium.

  • Infection and Treatment:

    • On the day of infection, remove the culture medium from the cells.

    • Add the diluted compounds to the respective wells.

    • Infect the cells with the luciferase-expressing lentiviral vector at a Multiplicity of Infection (MOI) of 0.1 to 0.5 in the presence of 8 µg/mL polybrene. Include wells with cells and virus but no inhibitor (positive control) and wells with cells only (negative control).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Luciferase Assay:

    • Remove the culture medium.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the luciferase signal of the treated wells to the positive control (virus-infected, untreated cells) to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).

Visualizations

HIV Integration Signaling Pathway

The following diagram illustrates the key steps of HIV integration into the host cell genome and the point of action for integrase inhibitors.

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition ViralRNA Viral RNA ViralDNA Viral DNA ViralRNA->ViralDNA Reverse Transcription PIC Pre-integration Complex (PIC) ViralDNA->PIC Assembly with Integrase & Host Factors NuclearPIC Nuclear PIC PIC->NuclearPIC Nuclear Import HostDNA Host Chromosomal DNA NuclearPIC->HostDNA 3' Processing & Strand Transfer IntegratedProvirus Integrated Provirus HostDNA->IntegratedProvirus Integration IntegraseInhibitor This compound (Integrase Inhibitor) IntegraseInhibitor->NuclearPIC Blocks Strand Transfer

Caption: HIV integration pathway and the mechanism of action of integrase inhibitors.

Experimental Workflow for this compound Characterization

This diagram outlines the complete experimental workflow from lentiviral vector production to the final data analysis for characterizing "this compound".

Experimental_Workflow cluster_vector_prep Lentiviral Vector Preparation cluster_assay Integrase Inhibitor Assay cluster_analysis Data Analysis Production 1. Lentiviral Vector Production (HEK293T cells) Titration 2. Vector Titration (qPCR or Flow Cytometry) Production->Titration TreatmentInfection 4. Treat with this compound & Infect with Lentivirus Titration->TreatmentInfection CellSeeding 3. Seed Target Cells (HEK293T) CellSeeding->TreatmentInfection Incubation 5. Incubate for 72 hours TreatmentInfection->Incubation Measurement 6. Measure Reporter Gene (Luciferase Activity) Incubation->Measurement DataProcessing 7. Normalize Data & Calculate % Inhibition Measurement->DataProcessing IC50 8. Determine IC50 Value (Non-linear Regression) DataProcessing->IC50

Caption: Experimental workflow for the characterization of this compound.

References

Application Notes and Protocols for Studying HIV Integrase Resistance Using Allosteric Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for a specific compound designated "Hiv-IN-4" did not yield any results. The following application notes and protocols are provided for a representative and novel class of HIV integrase inhibitors, the Allosteric Integrase Inhibitors (ALLINIs), with a focus on Pirmitegravir (B10860339), a compound currently in clinical development.[1][2][3][4][5][6] This information is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals studying HIV integrase resistance.

Introduction to Allosteric HIV-1 Integrase Inhibitors (ALLINIs)

Allosteric HIV-1 Integrase Inhibitors (ALLINIs) are an emerging class of antiretroviral compounds that target the HIV-1 integrase (IN) enzyme.[7] Unlike traditional Integrase Strand Transfer Inhibitors (INSTIs) that bind to the active site of the enzyme, ALLINIs bind to a non-catalytic site at the dimer interface of the IN catalytic core domain (CCD).[7][8][9] This binding site is also utilized by the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75, which is a cellular cofactor for HIV integration.[7][10]

Mechanism of Action

The primary mechanism of action of ALLINIs is the induction of aberrant hyper-multimerization of integrase.[2][11] This allosteric effect disrupts the normal function of integrase during both the early and late stages of the HIV-1 replication cycle.[2][8]

  • Late-Stage Inhibition: The most potent effect of ALLINIs occurs during virion maturation. By inducing premature and uncontrolled multimerization of IN, ALLINIs interfere with the proper assembly of the viral core, leading to the production of non-infectious viral particles.[8][10][12]

  • Early-Stage Inhibition: ALLINIs also compete with LEDGF/p75 for binding to integrase, which can interfere with the integration of the viral DNA into the host chromosome.[7]

This dual mechanism of action makes ALLINIs a promising class of drugs for combating HIV, including strains resistant to other antiretrovirals. Pirmitegravir is a potent ALLINI currently undergoing clinical trials.[1][2][3][4][5][6]

Application in Studying HIV Integrase Resistance

ALLINIs are valuable tools for studying HIV integrase resistance due to their unique mechanism of action. Research in this area typically focuses on:

  • Identifying Resistance Mutations: In vitro selection studies are performed to identify amino acid substitutions in the integrase enzyme that confer resistance to ALLINIs.

  • Characterizing the Resistance Phenotype: The level of resistance conferred by specific mutations is quantified by measuring the shift in the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).

  • Understanding the Mechanism of Resistance: Biochemical and structural studies are conducted to elucidate how resistance mutations overcome the effects of the inhibitor. For instance, resistance to Pirmitegravir has been associated with mutations like Y99H and A128T in the integrase enzyme.[4][5][6][13] Studies have shown that these mutations can introduce steric hindrance that impairs the inhibitor-mediated interaction between the catalytic core and C-terminal domains of integrase, thus reducing the aberrant multimerization.[4][5][11][13]

Quantitative Data: Pirmitegravir Potency Against Wild-Type and Resistant HIV-1

The following table summarizes the antiviral activity of Pirmitegravir against wild-type HIV-1 and a known resistant mutant.

HIV-1 StrainIntegrase Mutation(s)EC50 (nM)Fold Change in EC50Reference
Wild-Type (WT)None~1-5-[14]
Resistant MutantY99H/A128T>150-fold increase>150[4][5][6][13]

Experimental Protocols

Phenotypic Resistance Assay: Cell-Based Antiviral Activity

This protocol determines the susceptibility of HIV-1 strains to an ALLINI by measuring the inhibition of viral replication in cell culture.

Materials:

  • TZM-bl reporter cell line (expresses luciferase and β-galactosidase under the control of the HIV-1 LTR)

  • HEK293T cells

  • Proviral DNA clones (Wild-Type and mutant)

  • Transfection reagent

  • ALLINI compound (e.g., Pirmitegravir) dissolved in DMSO

  • Cell culture medium (DMEM with 10% FBS and antibiotics)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Virus Production:

    • Seed HEK293T cells in 6-well plates.

    • Transfect the cells with wild-type or mutant proviral DNA using a suitable transfection reagent.

    • Culture the cells in the presence of serial dilutions of the ALLINI or DMSO (vehicle control).

    • After 48 hours, harvest the virus-containing supernatant and clarify by centrifugation and filtration.

    • Determine the p24 antigen concentration of the viral stocks for normalization.[11]

  • Infection of TZM-bl cells:

    • Seed TZM-bl cells in 96-well plates.

    • Pre-incubate the cells with serial dilutions of the ALLINI or DMSO for 2-4 hours.

    • Infect the cells with a normalized amount of the virus produced in the presence of the corresponding drug concentration.

    • After 48 hours, lyse the cells and measure luciferase activity using a luminometer.[11]

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration relative to the DMSO control.

    • Determine the EC50 value by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

    • The fold change in resistance is calculated by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.

Genotypic Resistance Assay: Sequencing of the HIV-1 Integrase Gene

This protocol identifies mutations in the integrase gene from patient-derived or laboratory-generated viral strains.

Materials:

  • Viral RNA extraction kit

  • Reverse transcriptase

  • PCR primers specific for the HIV-1 integrase gene

  • Taq polymerase

  • DNA sequencing reagents and equipment

  • Sequence analysis software

Protocol:

  • RNA Extraction and Reverse Transcription:

    • Extract viral RNA from plasma or cell culture supernatant.

    • Perform reverse transcription to synthesize cDNA using a primer specific to the HIV-1 pol gene.

  • PCR Amplification:

    • Amplify the integrase coding region from the cDNA using nested PCR with specific primers.

  • DNA Sequencing:

    • Purify the PCR product.

    • Sequence the purified DNA using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis:

    • Align the obtained sequence with a wild-type reference sequence (e.g., HXB2).

    • Identify amino acid substitutions at known resistance-associated positions. Several online databases, such as the Stanford University HIV Drug Resistance Database, can be used for interpretation.

Biochemical Assay: ALLINI-Induced Integrase Multimerization

This protocol assesses the ability of an ALLINI to induce the aberrant multimerization of purified recombinant HIV-1 integrase.

Materials:

  • Purified recombinant HIV-1 integrase (wild-type and mutant)

  • ALLINI compound dissolved in DMSO

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Dynamic Light Scattering (DLS) instrument or Size Exclusion Chromatography (SEC) system

Protocol (using DLS):

  • Sample Preparation:

    • Dilute the purified integrase protein to a final concentration of ~200 nM in the assay buffer.[2]

    • Add the ALLINI compound at a desired concentration (e.g., 500 nM) or DMSO as a control.[2]

  • DLS Measurement:

    • Immediately place the sample in the DLS instrument.

    • Monitor the change in the hydrodynamic radius of the protein over time. An increase in the average particle size indicates inhibitor-induced multimerization.

  • Data Analysis:

    • Compare the rate and extent of multimerization between the wild-type and mutant integrase in the presence of the ALLINI. Resistance mutations may show a reduced propensity for multimerization.[15]

Visualizations

HIV_Lifecycle_ALLINI_MOA cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration HostDNA Host DNA Integration->HostDNA Integrase-mediated Replication 4. Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding Assembly->Budding HostDNA->Replication HIV_Virion HIV Virion HIV_Virion->Entry Maturation 7. Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion NonInfectious_Virion Non-Infectious Virion Maturation->NonInfectious_Virion ALLINI ALLINI ALLINI->Maturation Induces aberrant integrase multimerization

Caption: Mechanism of Action of Allosteric Integrase Inhibitors (ALLINIs).

Resistance_Testing_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis start Start: HIV-1 Strain (Wild-Type or Suspected Resistant) pheno_virus Generate Viral Stocks start->pheno_virus geno_rna Extract Viral RNA start->geno_rna pheno_infect Cell-Based Infectivity Assay pheno_virus->pheno_infect pheno_ec50 Determine EC50 pheno_infect->pheno_ec50 compare Compare Results pheno_ec50->compare geno_pcr RT-PCR of Integrase Gene geno_rna->geno_pcr geno_seq Sequence Integrase Gene geno_pcr->geno_seq geno_analyze Identify Mutations geno_seq->geno_analyze geno_analyze->compare conclusion Conclusion: - Quantify resistance (fold-change) - Correlate genotype with phenotype compare->conclusion

Caption: Experimental workflow for HIV integrase resistance testing.

References

Hiv-IN-4: Application Notes and Protocols for HIV Integrase Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Hiv-IN-4, also cataloged as Compound 12, is a potent inhibitor of the human immunodeficiency virus (HIV) that shows promise as a tool compound for research targeting HIV integrase.[1][2][3] As an essential enzyme for viral replication, HIV integrase is a well-established target for antiretroviral therapy. This compound belongs to a novel class of inhibitors and can be utilized in studies aimed at understanding the mechanism of HIV integration, identifying new drug binding pockets, and characterizing drug resistance.

This document provides an overview of the available data on this compound and generalized protocols for its application in HIV integrase research. It is important to note that publicly available information on this compound is limited, and the data presented here is based on findings for compounds referred to as "Compound 12" in scientific literature, which are understood to be identical to or structurally related to this compound.

Mechanism of Action

HIV integrase facilitates the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. This compound has been identified as an inhibitor of the strand transfer step of this process.[4] By blocking this crucial step, this compound effectively prevents the integration of the viral genome, thereby halting the replication cycle of the virus.

Biochemical and Cellular Activity

Quantitative data for this compound (Compound 12) from published research is summarized below. It is important to note that different studies might refer to different molecules as "Compound 12". Researchers should carefully consider the original publications when interpreting this data.

Table 1: Antiviral and Inhibitory Activity of this compound (Compound 12)

AssayDescriptionValueReference
HIV-1 Replication Cell-based assay measuring the concentration required to inhibit 95% of viral replication (CIC95).0.31 µM[4]
Integrase Catalytic Activity Biochemical assay measuring the 50% inhibitory concentration (IC50) against the catalytic activity of HIV-1 integrase.387 µM[5][6]

Note: The significant difference in potency between the cell-based and biochemical assays may be due to various factors, including cell permeability, off-target effects, or differences in the specific "Compound 12" molecule tested.

Experimental Protocols

The following are generalized protocols based on the types of experiments in which this compound or similar compounds have been evaluated. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: HIV-1 Replication Assay (Cell-Based)

This protocol is a general guideline for assessing the antiviral activity of this compound in a cell culture system.

1. Cell Culture and Virus Preparation:

  • Culture a suitable host cell line (e.g., MT-4 cells) in appropriate media.
  • Prepare a stock of HIV-1 with a known titer.

2. Assay Procedure:

  • Seed cells in a 96-well plate at a predetermined density.
  • Prepare serial dilutions of this compound in culture medium.
  • Add the diluted compound to the cells.
  • Infect the cells with a predetermined multiplicity of infection (MOI) of HIV-1.
  • Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

3. Measurement of Viral Replication:

  • Quantify viral replication using a suitable method, such as:
  • p24 antigen ELISA to measure the amount of viral capsid protein in the supernatant.
  • A reporter gene assay (e.g., luciferase or β-galactosidase) if using a reporter virus.

4. Data Analysis:

  • Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to a no-drug control.
  • Determine the CIC95 or EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: HIV-1 Integrase Strand Transfer Assay (Biochemical)

This protocol provides a framework for evaluating the direct inhibitory effect of this compound on the strand transfer activity of purified HIV-1 integrase.

1. Reagents and Materials:

  • Purified recombinant HIV-1 integrase.
  • Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA. These are often labeled (e.g., with a fluorescent tag or biotin) for detection.
  • Assay buffer containing divalent cations (e.g., Mg2+ or Mn2+), which are essential for integrase activity.
  • This compound stock solution in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.
  • In a reaction vessel (e.g., a microplate well), combine the purified HIV-1 integrase, the donor DNA substrate, and the diluted this compound or vehicle control.
  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding the target DNA substrate.
  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

3. Detection and Analysis:

  • Stop the reaction (e.g., by adding a chelating agent like EDTA).
  • Separate the reaction products (unreacted substrates and strand transfer products) using gel electrophoresis or a capture-based method (e.g., ELISA).
  • Quantify the amount of strand transfer product.
  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

HIV-1 Integrase Catalytic Steps and Inhibition

HIV_Integrase_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound vDNA Viral DNA PIC Pre-integration Complex (PIC) vDNA->PIC Binding IN HIV Integrase IN->PIC Processed_vDNA 3'-Processed Viral DNA PIC->Processed_vDNA 3'-Processing Host_DNA Host DNA Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Processed_vDNA->Integrated_Provirus Strand Transfer Inhibitor This compound Inhibitor->Processed_vDNA Blocks Strand Transfer

Caption: Mechanism of HIV-1 integrase and the inhibitory action of this compound.

General Workflow for Screening HIV Integrase Inhibitors

Screening_Workflow cluster_screening Screening Phase cluster_validation Validation Phase Compound_Library Compound Library (including this compound) HTS High-Throughput Screening (Biochemical Assay, e.g., Strand Transfer) Compound_Library->HTS Hits Primary Hits HTS->Hits Dose_Response Dose-Response and IC50 Determination Hits->Dose_Response Cell_Based_Assay Cell-Based HIV Replication Assay Dose_Response->Cell_Based_Assay Cytotoxicity Cytotoxicity Assay Cell_Based_Assay->Cytotoxicity Lead_Candidates Lead Candidates Cytotoxicity->Lead_Candidates

Caption: A generalized workflow for the identification and validation of HIV integrase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "Hiv-IN-4" Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with "Hiv-IN-4" in aqueous buffers during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: I've just received "this compound" and it won't dissolve in my aqueous buffer. What should I do first?

A1: The initial and most crucial step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended first choice due to its broad solubilizing capacity for many organic molecules.[1][2] From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium. It is vital to ensure the final concentration of the organic solvent in your assay is minimal (typically below 0.5% v/v) to avoid impacting the biological system.[1]

Q2: My "this compound" precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What is causing this and how can I prevent it?

A2: This is a common phenomenon for compounds with low aqueous solubility.[2] DMSO is a potent organic solvent, but when the stock solution is diluted into an aqueous buffer, the overall polarity of the solvent increases significantly. This change can cause the compound, which is not soluble in the high-water content environment, to "crash out" or precipitate.[2]

To prevent this, consider the following:

  • Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated stock in pure DMSO before the final dilution into the aqueous buffer. This helps to avoid localized high concentrations of the compound that can trigger immediate precipitation.

  • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or pipetting vigorously. This promotes uniform dispersion and can prevent the formation of precipitates.

  • Order of Addition: Always add the DMSO stock to the aqueous buffer, not the other way around.

Q3: Are there alternative solvents or formulations I can try if DMSO is not suitable for my experiment or if the compound is still insoluble?

A3: Yes, several alternatives can be explored:

  • Alternative Organic Solvents: Besides DMSO, other common water-miscible organic solvents include ethanol, methanol, and dimethylformamide (DMF). The choice of solvent will depend on the specific properties of "this compound" and the tolerance of your experimental system.

  • Co-solvents: Using a mixture of solvents for the stock solution or adding a co-solvent to the final aqueous medium can enhance solubility.

  • pH Adjustment: If "this compound" has ionizable groups, adjusting the pH of the aqueous buffer can significantly improve its solubility. For instance, acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.

  • Solubilizing Excipients: These are additives that can increase the apparent solubility of a compound. Examples include surfactants like Tween® 80 and Cremophor®, which form micelles to encapsulate hydrophobic compounds.

Troubleshooting Guide

If you are experiencing insolubility with "this compound", follow this tiered troubleshooting approach.

Tier 1: Optimization of Stock Solution and Dilution

This initial tier focuses on refining the preparation of the stock solution and its dilution into the aqueous buffer.

Summary of Common Organic Solvents for Stock Solutions

SolventAbbreviationTypical Starting ConcentrationNotes
Dimethyl sulfoxideDMSO10-50 mMMost common starting solvent; ensure final concentration in assay is low (<0.5%).
EthanolEtOH10-50 mMCan be less toxic to cells than DMSO, but also a less potent solvent for some compounds.
MethanolMeOH10-50 mMSimilar to ethanol; consider its compatibility with your assay.
DimethylformamideDMF10-50 mMA strong solvent, but can be more toxic to biological systems.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of "this compound" (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of "this compound", calculate the volume of anhydrous, high-purity DMSO needed to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you can try the following:

    • Gentle Warming: Gently warm the solution to 37°C. Be cautious, as prolonged heat can degrade some compounds.

    • Sonication: Use a water bath sonicator for 5-10 minutes to aid in dissolution.

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C.

Caption: A logical workflow for troubleshooting the insolubility of "this compound".

Tier 2: Modification of the Aqueous Buffer

If optimizing the stock solution and dilution is not successful, the next step is to modify the composition of the aqueous buffer.

Experimental Protocol: pH Adjustment

  • Determine pKa: If the pKa of "this compound" is known, this will guide the pH range to test. If unknown, a broad range can be screened.

  • Prepare Buffers: Prepare a series of buffers with pH values spanning a relevant range (e.g., pH 5.0 to 9.0).

  • Test Solubility: Add a small amount of the "this compound" DMSO stock to each buffer to the desired final concentration.

  • Observe and Quantify: Visually inspect for precipitation. If possible, quantify the soluble fraction by methods such as HPLC after centrifugation.

  • Assay Compatibility: Ensure the optimal pH for solubility is also compatible with your biological assay.

Tier 3: Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation techniques may be necessary.

Experimental Protocol: Use of Solubilizing Excipients (e.g., Cyclodextrins)

  • Prepare Excipient Stock: Prepare a stock solution of the excipient in your aqueous buffer (e.g., 20% w/v HP-β-cyclodextrin in PBS).

  • Add Compound: Add "this compound" (either as a solid or from a concentrated DMSO stock) to the excipient solution to achieve the desired final concentration.

  • Agitate: Mix the solution thoroughly until the compound is fully dissolved. This may require extended vortexing, sonication, or overnight stirring at room temperature.

  • Filter: Once dissolved, filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particles.

  • Dilution: Perform serial dilutions of this formulated stock into your final assay medium.

G Decision Tree for Solubility Troubleshooting start Observe Precipitation? prepare_stock Prepare 10 mM Stock in DMSO start->prepare_stock Yes proceed Proceed with Experiment start->proceed No intermediate_dilution Use Intermediate Dilutions in DMSO prepare_stock->intermediate_dilution ph_adjust Adjust Buffer pH intermediate_dilution->ph_adjust Precipitation Persists intermediate_dilution->proceed Soluble use_excipients Use Solubilizing Excipients (e.g., Cyclodextrins) ph_adjust->use_excipients Precipitation Persists ph_adjust->proceed Soluble use_excipients->proceed Soluble contact_support Contact Support use_excipients->contact_support Precipitation Persists

Caption: A decision-making workflow for addressing precipitation issues.

Potential Signaling Pathway Involvement

While the specific target of "this compound" is not detailed, as an HIV integrase inhibitor, its primary mechanism of action is to block the integration of the viral DNA into the host cell's genome. This is a critical step in the HIV replication cycle.

G HIV Replication Cycle and Inhibition by this compound cluster_virus HIV Virion cluster_cell Host Cell hiv_rna Viral RNA cell_entry Cell Entry hiv_rna->cell_entry reverse_transcriptase Reverse Transcriptase integrase Integrase reverse_transcription Reverse Transcription cell_entry->reverse_transcription viral_dna Viral DNA reverse_transcription->viral_dna nuclear_import Nuclear Import viral_dna->nuclear_import integration Integration nuclear_import->integration provirus Provirus integration->provirus transcription_translation Transcription & Translation provirus->transcription_translation viral_proteins New Viral Proteins transcription_translation->viral_proteins assembly_budding Assembly & Budding viral_proteins->assembly_budding new_virion New HIV Virion assembly_budding->new_virion inhibitor This compound inhibitor->integration

References

Technical Support Center: Optimizing Hiv-IN-4 Concentration for Effective HIV Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hiv-IN-4, a novel HIV integrase inhibitor. The information is designed to address specific issues that may be encountered during in vitro and cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host cell's genome.[1][2] By blocking the strand transfer step, this compound prevents the formation of a stable provirus, thereby halting the viral replication cycle.[1][2]

Q2: What is a typical starting concentration range for in vitro experiments with this compound?

A2: For initial in vitro assays, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from 100 µM down to 0.1 nM. The optimal concentration will vary depending on the specific cell line and assay format used.

Q3: How should I dissolve and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in the appropriate cell culture medium. Be aware that the final DMSO concentration in the culture should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[3]

Q4: Is this compound expected to be cytotoxic?

A4: Like many small molecules, this compound may exhibit cytotoxicity at high concentrations. It is essential to determine the 50% cytotoxic concentration (CC50) in parallel with the IC50 to calculate the selectivity index (SI = CC50/IC50). A higher SI value indicates a more favorable therapeutic window.

Troubleshooting Guides

Problem 1: High variability in IC50 values between experiments.
  • Possible Cause 1: Inconsistent cell density.

    • Solution: Ensure that a consistent number of cells are seeded in each well. Perform a cell count before plating and ensure even cell distribution.

  • Possible Cause 2: Variability in virus stock.

    • Solution: Use a well-characterized and titered virus stock. Aliquot the virus stock to avoid multiple freeze-thaw cycles.

  • Possible Cause 3: Inaccurate drug concentration.

    • Solution: Verify the accuracy of serial dilutions. Use calibrated pipettes and ensure complete mixing at each dilution step. Prepare fresh dilutions for each experiment.

Problem 2: No significant inhibition of HIV replication observed.
  • Possible Cause 1: Inappropriate concentration range.

    • Solution: The effective concentration may be outside the tested range. Expand the concentration range of this compound in both directions.

  • Possible Cause 2: Drug instability.

    • Solution: Ensure proper storage and handling of this compound stock solutions.[4] Assess the stability of the compound in your specific cell culture medium over the duration of the experiment.

  • Possible Cause 3: Resistant HIV strain.

    • Solution: If using a strain known to have resistance to other integrase inhibitors, it may also be resistant to this compound.[2] Test the compound against a wild-type, drug-sensitive HIV-1 strain.

Problem 3: High background signal or low signal-to-noise ratio in the assay.
  • Possible Cause 1: Assay variability.

    • Solution: Optimize the assay protocol. This may include adjusting incubation times, antibody concentrations (for ELISA-based assays), or substrate concentrations (for enzymatic assays).

  • Possible Cause 2: Cytotoxicity of the compound.

    • Solution: High concentrations of this compound may be causing cell death, leading to unreliable results.[3] Correlate the results with a parallel cytotoxicity assay to ensure that the observed effect is due to specific antiviral activity and not cell death.

Data Presentation

Table 1: Hypothetical Antiviral Activity and Cytotoxicity of this compound

ParameterValueCell LineVirus Strain
IC5050 nMMT-4HIV-1 IIIB
CC50>100 µMMT-4N/A
Selectivity Index (SI)>2000N/AN/A

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell-Based Assay

This protocol describes a method to determine the concentration of this compound that inhibits 50% of HIV-1 replication in a susceptible cell line.

  • Cell Preparation: Seed MT-4 cells at a density of 5 x 10^4 cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 10 µM). Include a "no drug" control.

  • Infection: Add a pre-titered amount of HIV-1 (e.g., HIV-1 IIIB) to each well, resulting in a multiplicity of infection (MOI) of 0.01-0.1.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as a p24 antigen capture ELISA or a cell viability assay (e.g., MTT, XTT) to measure virus-induced cytopathic effects.[3]

  • Data Analysis: Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression analysis to calculate the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that reduces the viability of cells by 50%.[5]

  • Cell Seeding: Seed MT-4 cells as described in the IC50 protocol.

  • Compound Addition: Add the same serial dilutions of this compound to the wells. Include a "no drug" control. Do not add the virus.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (4-5 days).

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression analysis to calculate the CC50 value.

Visualizations

HIV_Lifecycle_and_Inhibitor_Action cluster_cell Host Cell Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription (RT Inhibitors) Nucleus Nucleus Viral_DNA->Nucleus Nuclear Import Integrated_DNA Integrated Proviral DNA Viral_Proteins New Viral Proteins Integrated_DNA->Viral_Proteins Transcription & Translation Nucleus->Integrated_DNA Integration (this compound) New_Virion New HIV Virion Viral_Proteins->New_Virion Assembly & Budding (Protease Inhibitors) HIV_Virion HIV Virion HIV_Virion->Viral_RNA Entry & Uncoating Hiv_IN_4 This compound Hiv_IN_4->Nucleus Inhibits Integrase

Caption: HIV life cycle and points of intervention for antiretroviral drugs.

Experimental_Workflow cluster_setup Experiment Setup cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis Prepare_Cells Prepare and Seed Target Cells Infect_Cells Infect Cells with HIV-1 in presence of this compound Prepare_Cells->Infect_Cells Prepare_Drug Prepare Serial Dilutions of this compound Prepare_Drug->Infect_Cells Prepare_Virus Prepare Virus Stock Prepare_Virus->Infect_Cells Incubate Incubate for 4-5 Days Infect_Cells->Incubate Measure_Replication Measure Viral Replication (e.g., p24 ELISA) Incubate->Measure_Replication Measure_Cytotoxicity Measure Cell Viability (e.g., MTT Assay) Incubate->Measure_Cytotoxicity Calculate_IC50 Calculate IC50 Measure_Replication->Calculate_IC50 Calculate_CC50 Calculate CC50 Measure_Cytotoxicity->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / IC50) Calculate_IC50->Calculate_SI Calculate_CC50->Calculate_SI

Caption: General workflow for determining the in vitro efficacy of this compound.

Troubleshooting_Logic Start High Variability in IC50 Check_Cells Consistent Cell Density? Start->Check_Cells Check_Virus Consistent Virus Titer? Start->Check_Virus Check_Dilutions Accurate Drug Dilutions? Start->Check_Dilutions Solution_Cells Action: Standardize Cell Seeding Check_Cells->Solution_Cells No Solution_Virus Action: Use Aliquoted Virus Stock Check_Virus->Solution_Virus No Solution_Dilutions Action: Verify Dilution Series Check_Dilutions->Solution_Dilutions No

References

Technical Support Center: Investigating Off-Target Effects of Novel HIV Integrase Inhibitors in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering potential off-target effects with novel HIV integrase inhibitors, exemplified here as "Hiv-IN-4," in cellular assays.

Troubleshooting Guides

This section addresses specific issues that may arise during cellular experiments with novel HIV integrase inhibitors.

Problem: Unexpected or High Levels of Cytotoxicity Observed

Possible Cause 1: Off-Target Kinase Inhibition

Many small molecule inhibitors can inadvertently inhibit cellular kinases, leading to cytotoxicity.

Suggested Solution:

  • Kinase Profiling: Perform a broad-spectrum kinase panel screen to identify potential off-target kinases.

  • Dose-Response Analysis: Conduct a detailed dose-response curve in multiple cell lines (e.g., parental and HIV-infected) to determine the therapeutic window.

  • Control Compounds: Include well-characterized kinase inhibitors as positive controls to understand the cytotoxic phenotype.

Possible Cause 2: Mitochondrial Toxicity

Inhibition of mitochondrial function is a known cause of drug-induced toxicity.[1]

Suggested Solution:

  • Mitochondrial Function Assays: Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) and oxygen consumption rates (e.g., using a Seahorse analyzer).

  • Lactate (B86563) Production Assay: Increased lactate production can be an indicator of a shift to glycolysis due to mitochondrial dysfunction.[1]

Possible Cause 3: Induction of Apoptosis or Necrosis

The compound may be triggering programmed cell death or necrotic pathways.

Suggested Solution:

  • Apoptosis Assays: Use assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between apoptotic and necrotic cells.

  • Caspase Activity Assays: Measure the activity of key caspases (e.g., Caspase-3/7) to confirm apoptosis.

Problem: Inconsistent or Lack of Anti-HIV Efficacy

Possible Cause 1: Poor Compound Stability or Cellular Permeability

The inhibitor may be degrading in the cell culture medium or may not be efficiently entering the target cells.

Suggested Solution:

  • Stability Assay: Incubate the compound in cell culture medium over the time course of the experiment and measure its concentration by LC-MS/MS.

  • Cellular Uptake Assay: Use radiolabeled compound or LC-MS/MS analysis of cell lysates to determine intracellular concentrations.

Possible Cause 2: Efflux by Cellular Transporters

The compound might be actively pumped out of the cells by transporters like P-glycoprotein (P-gp).

Suggested Solution:

  • Co-incubation with Efflux Pump Inhibitors: Perform the anti-HIV assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). An increase in potency would suggest efflux is occurring.

Possible Cause 3: Assay Interference

The compound may interfere with the assay readout (e.g., luciferase, fluorescent proteins) without having a true biological effect.

Suggested Solution:

  • Counter-screens: Perform the assay in the absence of the HIV virus or target to see if the compound directly affects the reporter system.

  • Orthogonal Assays: Confirm the anti-HIV activity using a different assay format that relies on a distinct detection method (e.g., p24 ELISA, quantitative PCR for viral DNA).[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the common off-target liabilities for novel HIV integrase inhibitors?

A1: While specific off-target effects are compound-dependent, common liabilities for small molecule inhibitors include inhibition of cellular kinases, ion channels, and GPCRs. Mitochondrial toxicity and induction of apoptosis are also potential concerns.

Q2: How can I differentiate between on-target and off-target cytotoxicity?

A2: A key strategy is to compare the cytotoxic effects in HIV-infected versus uninfected cells. If the cytotoxicity is similar in both, it is more likely to be an off-target effect. Additionally, if the cytotoxic concentration is significantly higher than the concentration required for anti-HIV activity, the therapeutic window may be acceptable.

Q3: My compound shows activity against HIV in a cell-free (biochemical) assay but not in a cellular assay. What could be the reason?

A3: This discrepancy is often due to poor cell permeability, compound instability in culture medium, or active efflux from the cells. It is also possible that the compound is metabolized into an inactive form within the cell.

Q4: How can I be sure that the observed anti-HIV effect is due to integrase inhibition?

A4: To confirm the mechanism of action, you can perform a time-of-addition experiment to pinpoint the stage of the HIV life cycle being inhibited. For an integrase inhibitor, the compound should be effective when added after reverse transcription but before integration of the viral DNA into the host genome. Further confirmation can be obtained by generating and testing resistant viral strains, which should carry mutations in the integrase enzyme.

Data Presentation

Table 1: Hypothetical Off-Target Kinase Profiling for "this compound"

Kinase Target% Inhibition at 1 µMIC50 (nM)
CDK2/cyclin A85150
GSK3β72320
SRC65500
LCK58800
PKA12>10,000

Table 2: Hypothetical Cellular Assay Data for "this compound"

AssayCell LineEC50 (nM)CC50 (nM)Therapeutic Index (CC50/EC50)
Anti-HIV (p24)MT-451500300
CytotoxicityMT-4-1500-
CytotoxicityCEM-2000-
CytotoxicityHepG2->10,000-

Experimental Protocols

Protocol 1: Annexin V/PI Staining for Apoptosis Detection
  • Cell Preparation: Seed cells in a 24-well plate and treat with varying concentrations of "this compound" for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.

Protocol 2: p24 ELISA for Anti-HIV Activity
  • Infection: Seed target cells (e.g., MT-4) in a 96-well plate. Pre-incubate the cells with serial dilutions of "this compound" for 1 hour. Infect the cells with a known amount of HIV-1.

  • Incubation: Incubate the infected cells for 3-5 days.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Perform a p24 antigen capture ELISA on the supernatants according to the manufacturer's instructions.

  • Data Analysis: Determine the EC50 value by plotting the percentage of p24 inhibition against the log of the compound concentration.

Visualizations

G cluster_0 Troubleshooting Workflow: Unexpected Cytotoxicity A Unexpected Cytotoxicity Observed B Perform Kinase Screen A->B C Conduct Mitochondrial Toxicity Assays A->C D Run Apoptosis/Necrosis Assays A->D E Off-Target Kinase Hit B->E F Mitochondrial Dysfunction C->F G Apoptosis/Necrosis Induction D->G

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G cluster_1 Hypothetical Signaling Pathway Affected by Off-Target Kinase Inhibition Hiv_IN_4 This compound Off_Target_Kinase Off-Target Kinase (e.g., CDK2) Hiv_IN_4->Off_Target_Kinase Inhibits Cell_Cycle_Progression Cell Cycle Progression Off_Target_Kinase->Cell_Cycle_Progression Blocks Cytotoxicity Cytotoxicity Cell_Cycle_Progression->Cytotoxicity

Caption: Potential off-target signaling pathway.

G cluster_2 Experimental Logic for Differentiating On- vs. Off-Target Effects Start Observe Anti-HIV Activity & Cytotoxicity Compare Compare EC50 (Anti-HIV) vs. CC50 (Cytotoxicity) Start->Compare High_TI High Therapeutic Index (CC50 >> EC50) Likely On-Target Compare->High_TI Low_TI Low Therapeutic Index (CC50 ≈ EC50) Possible Off-Target Compare->Low_TI

Caption: Logic for on- vs. off-target effect differentiation.

References

Technical Support Center: Overcoming Small Molecule Inhibitor Degradation in Long-Term HIV Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using small molecule inhibitors, such as the hypothetical "Hiv-IN-4" (referred to herein as "Inhibitor-X"), in long-term cell culture for HIV research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of small molecule inhibitors in long-term cell culture experiments.

Q1: My HIV inhibitor, Inhibitor-X, appears to be losing efficacy over several days in my cell culture. What are the potential causes?

A1: The loss of efficacy of a small molecule inhibitor like Inhibitor-X in long-term cell culture can be attributed to several factors. The compound may have inherent instability in aqueous-based culture media at 37°C.[1] Additionally, components within the media, such as certain amino acids or vitamins, could react with and degrade the inhibitor.[1][2] The pH of the media can also significantly impact the stability of the compound.[1] It is also possible that the inhibitor is being metabolized by the cells in culture.

Q2: How can I assess the stability of Inhibitor-X in my specific experimental setup?

A2: To determine the stability of your inhibitor, you can incubate it in your cell culture medium at the desired concentration and for the duration of your experiment.[2] At various time points (e.g., 0, 24, 48, 72 hours), you can collect aliquots of the medium and analyze the concentration of the active compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A control group without cells should be included to differentiate between chemical degradation in the medium and cellular metabolism.

Q3: What are the best practices for preparing and storing stock solutions of HIV inhibitors to ensure their stability?

A3: To maintain the integrity of your inhibitor, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the volume added to the cell culture, as solvents like DMSO can be toxic to cells at higher concentrations (typically >0.5%). Stock solutions should be aliquoted into small, tightly sealed vials and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to degradation. If the compound is light-sensitive, it should be protected from light.

Q4: Can serum in the cell culture medium affect the stability and activity of Inhibitor-X?

A4: Yes, serum can have a dual effect. Serum proteins can sometimes bind to and stabilize small molecule inhibitors. However, serum can also contain enzymes that may metabolize and inactivate the inhibitor. Furthermore, high protein binding can reduce the free concentration of the inhibitor available to interact with its target in the cells. Therefore, it is advisable to test the stability and efficacy of your inhibitor in both the presence and absence of serum.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered with inhibitor degradation in long-term HIV cell culture.

Issue 1: Rapid Loss of Inhibitor Activity

Possible Causes:

  • Chemical Instability: The inhibitor is inherently unstable in the culture medium at 37°C.

  • Media Component Interaction: Specific components in the culture medium are reacting with the inhibitor.

  • pH Instability: The pH of the culture medium is changing over time, affecting inhibitor stability.

  • Cellular Metabolism: The cells are actively metabolizing and inactivating the inhibitor.

Troubleshooting Steps:

  • Assess Intrinsic Stability: Perform a stability study of the inhibitor in a simple buffer system like PBS at 37°C to evaluate its inherent aqueous stability.

  • Evaluate Media Effects: Compare the inhibitor's stability in your complete cell culture medium with its stability in a simpler medium or PBS. This can help identify if specific media components are causing degradation.

  • Monitor pH: Regularly measure the pH of your cell culture to ensure it remains stable throughout the experiment.

  • Include A-cellular Controls: Incubate the inhibitor in the culture medium without cells to distinguish between chemical degradation and cellular metabolism.

  • Replenish Inhibitor: Consider a partial or full media change with fresh inhibitor at regular intervals during long-term experiments to maintain a stable concentration.

Issue 2: High Variability Between Experimental Replicates

Possible Causes:

  • Inconsistent Sample Handling: Variations in the timing of sample collection and processing.

  • Inaccurate Pipetting: Errors in preparing dilutions or adding the inhibitor to the cultures.

  • Incomplete Solubilization: The inhibitor is not fully dissolved in the stock solution or the culture medium.

  • Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the inhibitor.

Troubleshooting Steps:

  • Standardize Protocols: Ensure precise and consistent timing for all experimental steps, including sample collection and processing.

  • Use Master Mixes: Prepare a master mix of the inhibitor in the culture medium to add to all relevant wells, ensuring a consistent final concentration.

  • Verify Solubilization: Visually inspect the stock solution and the final culture medium to ensure the inhibitor is completely dissolved.

  • Mitigate Edge Effects: Avoid using the outer wells of multi-well plates for critical experiments or fill them with sterile PBS or media to reduce evaporation from adjacent wells.

Data Presentation

Table 1: Hypothetical Stability of Inhibitor-X in Different Cell Culture Conditions
Time (Hours)% Remaining (PBS at 37°C)% Remaining (RPMI + 10% FBS, no cells)% Remaining (RPMI + 10% FBS, with cells)
0100100100
24958560
48917235
72886015

This table illustrates a hypothetical scenario where Inhibitor-X shows good stability in PBS, moderate degradation in cell culture medium alone, and significant degradation in the presence of cells, suggesting cellular metabolism plays a key role.

Experimental Protocols

Protocol 1: Assessing Inhibitor Stability in Cell Culture Medium

Objective: To determine the chemical stability of an inhibitor in cell culture medium over time.

Materials:

  • Small molecule inhibitor (Inhibitor-X)

  • DMSO (anhydrous)

  • Cell culture medium (e.g., RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)

  • 24-well tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system for analysis

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of Inhibitor-X in DMSO.

  • Prepare Working Solutions: Dilute the stock solution in the cell culture medium (with and without 10% FBS) to a final working concentration (e.g., 10 µM).

  • Incubation: Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition.

  • Time Points: Incubate the plates at 37°C in a humidified incubator with 5% CO₂. Collect 100 µL aliquots from each well at designated time points (e.g., 0, 8, 24, 48, and 72 hours).

  • Sample Storage: Immediately store the collected aliquots at -80°C until analysis.

  • Analysis: Analyze the concentration of the remaining inhibitor in each sample using a validated HPLC or LC-MS method.

  • Data Calculation: Determine the percentage of inhibitor remaining at each time point by normalizing the concentration to the time 0 sample.

Visualizations

Signaling Pathway Diagram

HIV_Lifecycle_Inhibition cluster_cell Host Cell (CD4+ T-cell) HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA Integration Integration HIV_DNA->Integration Proviral_DNA Proviral DNA Integration->Proviral_DNA Transcription_Translation Transcription & Translation Proviral_DNA->Transcription_Translation Viral_Proteins Viral Proteins Transcription_Translation->Viral_Proteins Assembly_Budding Assembly & Budding Viral_Proteins->Assembly_Budding New_Virion New Virion Assembly_Budding->New_Virion Inhibitor-X Inhibitor-X Inhibitor-X->Integration Inhibits

Caption: Simplified HIV life cycle and the target of "Inhibitor-X".

Experimental Workflow Diagram

Stability_Assessment_Workflow Prepare_Stock Prepare 10 mM Inhibitor-X Stock in DMSO Prepare_Working Prepare Working Solutions (e.g., 10 µM in Media) Prepare_Stock->Prepare_Working Incubate_Plates Incubate at 37°C, 5% CO₂ Prepare_Working->Incubate_Plates Collect_Aliquots Collect Aliquots at Time Points (0, 24, 48, 72h) Incubate_Plates->Collect_Aliquots Analyze_Samples Analyze by HPLC/LC-MS Collect_Aliquots->Analyze_Samples Calculate_Remaining Calculate % Inhibitor Remaining Analyze_Samples->Calculate_Remaining

Caption: Workflow for assessing inhibitor stability in cell culture.

Troubleshooting Logic Diagram

Troubleshooting_Workflow Start Loss of Inhibitor Efficacy Check_Stability Assess Stability in Media without Cells? Start->Check_Stability Degradation_in_Media Significant Degradation? Check_Stability->Degradation_in_Media Yes Check_Cellular_Metabolism Assess Stability in Media with Cells? Check_Stability->Check_Cellular_Metabolism No Replenish_Inhibitor Action: Replenish Inhibitor During Experiment Degradation_in_Media->Replenish_Inhibitor Degradation_with_Cells Increased Degradation? Check_Cellular_Metabolism->Degradation_with_Cells Yes Stable_with_Cells Action: Re-evaluate Assay and Target Engagement Check_Cellular_Metabolism->Stable_with_Cells No Degradation_with_Cells->Replenish_Inhibitor Stable_in_Media Action: Investigate Cellular Uptake/Efflux

Caption: Logic diagram for troubleshooting inhibitor efficacy loss.

References

Technical Support Center: Hiv-IN-4 and Reporter Gene Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hiv-IN-4 in reporter gene assays. The information is designed to help identify and resolve potential interference issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a novel investigational inhibitor targeting the integrase enzyme of the Human Immunodeficiency Virus (HIV). The primary mechanism of action is to block the integration of viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[1] By inhibiting integrase, this compound is expected to prevent the establishment of productive infection in target cells.

Q2: How are reporter gene assays utilized to assess the efficacy of this compound?

A2: Reporter gene assays are a important tool for assessing the potency of anti-HIV compounds like this compound.[2][3] These assays typically employ a modified HIV vector where a viral gene is replaced with a reporter gene, such as luciferase or green fluorescent protein (GFP).[4] The expression of the reporter gene is dependent on the successful completion of early-stage viral replication steps, including integration. A reduction in reporter gene signal in the presence of this compound indicates successful inhibition of a pre-integration event.[5]

Q3: I am observing a decrease in my reporter signal, but I am unsure if it is due to specific inhibition or off-target effects. How can I differentiate between the two?

A3: This is a critical experimental question. A decrease in reporter signal can be due to the intended inhibitory effect of this compound on HIV integration, or it could be a result of off-target effects such as cytotoxicity or direct inhibition of the reporter enzyme (e.g., luciferase). To dissect these possibilities, it is essential to perform control experiments, including a cytotoxicity assay and a counter-screen for reporter enzyme inhibition.

Q4: Could this compound be directly inhibiting my luciferase enzyme?

A4: It is possible for small molecules to directly interfere with the activity of reporter enzymes like luciferase. To test for this, you can perform a cell-free luciferase inhibition assay. In this assay, you would combine a known amount of purified luciferase enzyme and its substrate with varying concentrations of this compound. A decrease in luminescence in this cell-free system would suggest direct inhibition of the luciferase enzyme by this compound.

Q5: What are some common causes of high variability between replicate wells in my assay plate?

A5: High variability in reporter gene assays can stem from several factors. These include inconsistent cell seeding, pipetting errors during the addition of compound or reagents, and edge effects in the multi-well plate. Ensuring proper cell mixing before seeding, using calibrated pipettes, and avoiding the outer wells of the plate can help minimize variability.

Troubleshooting Guides

Problem 1: Unexpectedly Low Reporter Signal Across All Wells (Including Controls)
Possible Cause Troubleshooting Step
Poor Cell Health - Verify cell viability using a trypan blue exclusion assay or a commercial cytotoxicity assay. - Ensure cells are in the logarithmic growth phase and have not been over-passaged.
Inefficient Viral Transduction/Transfection - Titer your virus stock to ensure an appropriate multiplicity of infection (MOI) is used. - Optimize transfection conditions if using a plasmid-based reporter system.
Reporter Assay Reagent Issues - Check the expiration dates of all assay reagents. - Prepare fresh lysis buffers and reporter substrates. - Ensure proper storage conditions for all components.
Incorrect Instrument Settings - Verify that the correct filter sets and integration times are being used on the luminometer or fluorometer.
Problem 2: High Reporter Signal in Negative Control Wells (No Virus)
Possible Cause Troubleshooting Step
Contamination of Cell Culture - Test cell cultures for mycoplasma contamination. - Ensure aseptic technique during cell handling.
Autofluorescence of Compound - If using a fluorescent reporter, measure the fluorescence of this compound alone in media to determine its intrinsic fluorescence.
Promoter Leakiness - The reporter gene construct may have a basal level of expression in the absence of viral infection. Characterize this baseline and subtract it from all experimental wells.
Problem 3: Discrepancy Between Reporter Gene Assay Results and Other Antiviral Assays (e.g., p24 ELISA)
Possible Cause Troubleshooting Step
Different Assay Endpoints - Reporter gene assays typically measure early events in the viral life cycle, while a p24 ELISA measures the production of a late viral protein. This compound might have effects on different stages of the viral life cycle.
Cytotoxicity at High Concentrations - A decrease in reporter signal might be due to cell death at higher concentrations of this compound. Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) in parallel with your reporter gene assay to determine the compound's therapeutic window.
Off-Target Effects of the Compound - this compound could be affecting cellular pathways that indirectly influence reporter gene expression. Consider performing a counter-screen with a reporter driven by a constitutive promoter (e.g., CMV, SV40) to assess for non-specific effects on transcription and translation.

Experimental Protocols

Protocol 1: HIV-1 Single-Round Infectivity Assay using a Luciferase Reporter

This protocol is designed to assess the inhibitory potential of this compound on HIV-1 integration.

Materials:

  • HEK293T cells

  • TZM-bl reporter cell line (expresses luciferase and beta-galactosidase under the control of the HIV-1 LTR)

  • HIV-1 packaging plasmid (e.g., p8.91)

  • VSV-G envelope plasmid (e.g., pMD2.G)

  • Luciferase reporter plasmid containing the HIV-1 LTR

  • Transfection reagent

  • This compound (dissolved in DMSO)

  • Bright-Glo Luciferase Assay System

  • Luminometer

Methodology:

  • Day 1: Production of Pseudotyped HIV-1 Reporter Virus

    • Co-transfect HEK293T cells with the HIV-1 packaging plasmid, the VSV-G envelope plasmid, and the luciferase reporter plasmid using a suitable transfection reagent.

    • Incubate for 48-72 hours.

  • Day 3: Virus Harvest and Titration

    • Harvest the supernatant containing the pseudotyped virus.

    • Filter the supernatant through a 0.45 µm filter.

    • Determine the virus titer by infecting TZM-bl cells with serial dilutions of the virus stock and measuring luciferase activity at 48 hours post-infection.

  • Day 4: this compound Inhibition Assay

    • Seed TZM-bl cells in a 96-well white, clear-bottom plate.

    • Prepare serial dilutions of this compound in cell culture media.

    • Add the diluted this compound to the appropriate wells.

    • Infect the cells with the HIV-1 reporter virus at a pre-determined MOI.

    • Include control wells with no virus and virus with no compound.

  • Day 6: Measurement of Luciferase Activity

    • After 48 hours of incubation, remove the culture media.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

    • Read the luminescence on a plate-reading luminometer.

Protocol 2: Cytotoxicity Assay (MTT)

This protocol is used to determine the concentration of this compound that is toxic to the cells used in the reporter gene assay.

Materials:

  • TZM-bl cells

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Methodology:

  • Day 1: Cell Seeding and Compound Treatment

    • Seed TZM-bl cells in a 96-well plate.

    • Prepare serial dilutions of this compound in cell culture media.

    • Add the diluted this compound to the appropriate wells.

    • Include control wells with no compound.

  • Day 3: MTT Addition and Incubation

    • After 48 hours of incubation (to match the duration of the infectivity assay), add MTT solution to each well.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Day 3: Solubilization and Absorbance Reading

    • Remove the media and add DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Visualizations

HIV_Lifecycle cluster_cell Host Cell cluster_nucleus Nucleus Integration Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription Viral_RNA Viral RNA Transcription->Viral_RNA Translation 4. Translation Viral_RNA->Translation Assembly 5. Assembly Viral_RNA->Assembly Binding 1. Binding & Fusion Reverse_Transcription 2. Reverse Transcription Binding->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Viral_DNA->Integration Viral_Proteins Viral Proteins Translation->Viral_Proteins Budding 6. Budding & Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion Viral_Proteins->Assembly HIV_Virion HIV Virion HIV_Virion->Binding Hiv_IN_4 This compound Hiv_IN_4->Integration

Caption: The HIV life cycle and the target of this compound.

Reporter_Assay_Workflow Start Start: Seed Reporter Cells Add_Compound Add this compound (or control) Start->Add_Compound Add_Virus Infect with Reporter Virus Add_Compound->Add_Virus Incubate Incubate (e.g., 48 hours) Add_Virus->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Add_Substrate Add Reporter Substrate Lyse_Cells->Add_Substrate Measure_Signal Measure Signal (Luminescence/Fluorescence) Add_Substrate->Measure_Signal Analyze Analyze Data Measure_Signal->Analyze

Caption: A typical workflow for a reporter gene assay.

Troubleshooting_Tree Start Unexpected Reporter Gene Assay Result Check_Cytotoxicity Is this compound cytotoxic at tested concentrations? Start->Check_Cytotoxicity Yes_Cytotoxic Result likely due to cytotoxicity. Re-test at non-toxic concentrations. Check_Cytotoxicity->Yes_Cytotoxic Yes No_Not_Cytotoxic No Check_Cytotoxicity->No_Not_Cytotoxic Check_Direct_Inhibition Does this compound directly inhibit the reporter enzyme? No_Not_Cytotoxic->Check_Direct_Inhibition Yes_Direct_Inhibition Result is an artifact of direct enzyme inhibition. Consider a different reporter system. Check_Direct_Inhibition->Yes_Direct_Inhibition Yes No_Not_Direct_Inhibition No Check_Direct_Inhibition->No_Not_Direct_Inhibition Check_Off_Target Does this compound affect a constitutive promoter reporter? No_Not_Direct_Inhibition->Check_Off_Target Yes_Off_Target This compound has off-target effects on general transcription/translation. Check_Off_Target->Yes_Off_Target Yes No_Not_Off_Target Result is likely due to specific inhibition of the viral life cycle. Check_Off_Target->No_Not_Off_Target

Caption: A decision tree for troubleshooting unexpected results.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Hiv-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of the novel HIV integrase inhibitor, Hiv-IN-4. The following troubleshooting guides and FAQs provide solutions to common issues related to its poor aqueous solubility.

Troubleshooting Guide: In Vivo Studies with this compound

This section addresses common problems observed during pre-clinical in vivo experiments with this compound and suggests systematic approaches to identify and resolve them.

Problem 1: Low or Undetectable Plasma Concentrations of this compound After Oral Administration

  • Potential Cause: Poor aqueous solubility and/or dissolution rate in the gastrointestinal (GI) tract. The crystalline structure of the compound may also limit its dissolution.

  • Recommended Solutions:

    • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1]

      • Micronization: Can achieve particle sizes of about 2–5 μm.[2]

      • Nanosizing: Can reduce particle size to 100–250 nm, significantly improving dissolution rates.[1][2]

    • Formulation with Solubilizing Excipients: Incorporating excipients can enhance the solubility of this compound.

      • Surfactants and Wetting Agents: Polysorbates and other surfactants can reduce surface tension and improve miscibility in aqueous environments.[3][4]

      • Lipid-Based Formulations: Poorly water-soluble drugs are often soluble in lipid excipients. These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[5]

    • Amorphous Formulations: Converting the drug from a crystalline to an amorphous state can increase its solubility and dissolution rate.[6]

      • Solid Dispersions: Dispersing this compound in a polymer matrix can maintain it in an amorphous state.[1][6]

Problem 2: High Inter-Individual Variability in Plasma Concentrations

  • Potential Cause: Significant food effects or variable GI conditions among subjects. The solubility and absorption of lipophilic drugs can be highly dependent on the presence of food, which stimulates the release of bile salts and lipids.[1][5]

  • Recommended Solutions:

    • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can help mitigate food effects by creating a fine emulsion in the GI tract, making absorption more uniform and reproducible.[2][5] Ingestion of a lipid-based formulation can mimic the fed state, reducing the difference in absorption between fasted and fed conditions.[5]

    • Standardized Dosing Conditions: Ensure consistent administration protocols regarding the fed or fasted state of the animal models to minimize variability.

    • Use of Bio-enhancers: Certain excipients can also enhance permeability across the intestinal wall, leading to more consistent absorption.[5]

Problem 3: Evidence of Poor Permeability Across the Intestinal Wall

  • Potential Cause: The physicochemical properties of this compound may hinder its transport across the intestinal epithelium.

  • Recommended Solutions:

    • Permeation Enhancers: Incorporate excipients that facilitate the transport of active compounds across intestinal barriers.[4] Medium-chain triglycerides (MCTs) and certain surfactants can improve membrane fluidity, enabling better drug transport.[4][5]

    • Nanoparticle Formulations: Nanoparticles can sometimes be taken up by different cellular mechanisms, potentially bypassing traditional absorption pathways.[2]

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to formulate the poorly soluble this compound for an initial in vivo proof-of-concept study?

A1: For initial studies, a simple formulation is often preferred. A good starting point is to create a suspension or a solution.

  • Suspension: If the compound is not soluble in common vehicles, a micronized suspension in an aqueous vehicle containing a wetting agent (e.g., Tween 80) and a suspending agent (e.g., carboxymethylcellulose) can be used.

  • Solution/Co-solvent System: Attempt to dissolve this compound in a mixture of solvents (co-solvents) that are miscible with water and safe for in vivo use, such as a combination of polyethylene (B3416737) glycol (PEG) 400, propylene (B89431) glycol, and water.

Q2: What is a Self-Emulsifying Drug Delivery System (SEDDS) and when should I consider it for this compound?

A2: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the fluids in the GI tract.[2] You should consider a SEDDS formulation when:

  • You need to significantly enhance the oral bioavailability of a poorly water-soluble compound.[2]

  • You observe high variability in absorption and want to mitigate food effects.[5]

  • Simple formulations like suspensions or co-solvent systems have failed to provide adequate exposure.

Q3: How do I choose the right excipients for my this compound formulation?

A3: Excipient selection is a critical step and should be guided by systematic screening studies.

  • Solubility Studies: Determine the solubility of this compound in a range of oils, surfactants, and co-solvents to identify the most effective solubilizers.

  • Compatibility Studies: Ensure that the chosen excipients are chemically compatible with this compound and do not cause its degradation.

  • Regulatory Acceptance: Prioritize excipients with a known safety profile and regulatory acceptance for in vivo studies.

Q4: What is a solid dispersion and how can it improve the bioavailability of this compound?

A4: A solid dispersion is a system where the drug is dispersed in an inert carrier or matrix at a solid state.[1] It can improve bioavailability by:

  • Increasing Dissolution Rate: By presenting the drug in an amorphous, high-energy state and reducing particle size to a molecular level.[6]

  • Improving Wettability: The hydrophilic carrier enhances the wettability of the hydrophobic drug.[6]

Common carriers include polymers like polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC).[7]

Data Presentation: Comparison of Bioavailability Enhancement Strategies

The following table summarizes various formulation strategies and their potential impact on the bioavailability of poorly soluble drugs, which can be extrapolated for this compound.

Formulation StrategyKey AdvantagesKey DisadvantagesTypical Fold-Increase in Bioavailability
Micronized Suspension Simple to prepare, suitable for early studies.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.2 to 5-fold
Nanosuspension Significantly increases surface area and dissolution rate.[1]More complex manufacturing process; potential for physical instability.5 to 20-fold
Solid Dispersion Enhances solubility by creating an amorphous form; improves wettability.[6]Can be physically unstable (recrystallization); requires specific manufacturing techniques (e.g., spray drying, hot-melt extrusion).[1]5 to 25-fold
Lipid Solution/Suspension Simple to prepare; good for lipophilic compounds.Limited drug loading capacity; may have significant food effects.2 to 10-fold
SEDDS/SMEDDS Spontaneously forms micro/nanoemulsion in GI tract; enhances solubility and permeability; can reduce food effect.[2][5]Requires careful optimization of components; higher concentration of surfactants may cause GI irritation.10 to 50-fold or more
Cyclodextrin Complexation Forms inclusion complexes that increase aqueous solubility.[2][4]Limited by the stoichiometry of complexation; can be expensive.2 to 15-fold

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension of this compound

  • Objective: To prepare a simple suspension for initial in vivo screening.

  • Materials:

    • This compound (micronized powder)

    • Wetting agent (e.g., 0.5% w/v Tween 80)

    • Suspending agent (e.g., 0.5% w/v Sodium Carboxymethylcellulose - Na-CMC)

    • Purified water

  • Procedure:

    • Prepare the vehicle by dissolving the suspending agent in about 80% of the total required volume of purified water. Stir until fully hydrated.

    • Add the wetting agent to the vehicle and mix thoroughly.

    • Weigh the required amount of micronized this compound.

    • Create a paste by adding a small amount of the vehicle to the this compound powder and triturating in a mortar.

    • Gradually add the remaining vehicle to the paste while stirring continuously to form a uniform suspension.

    • Adjust to the final volume with purified water and mix well.

    • Ensure the suspension is continuously stirred during dosing to maintain uniformity.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Objective: To develop a lipid-based formulation to significantly enhance oral bioavailability.

  • Materials:

    • This compound

    • Oil (e.g., Medium Chain Triglycerides - MCT oil)

    • Surfactant (e.g., Cremophor EL, Tween 80)

    • Co-solvent (e.g., Transcutol P, PEG 400)

  • Procedure:

    • Screening of Excipients:

      • Determine the solubility of this compound in various oils, surfactants, and co-solvents. Select the excipients that show the highest solubility for this compound.

    • Construction of Ternary Phase Diagrams:

      • Prepare various mixtures of the selected oil, surfactant, and co-solvent in different ratios.

      • For each mixture, add a small amount to water and observe the emulsification process and the resulting emulsion's appearance (clarity, particle size).

      • Identify the region in the phase diagram that forms a stable and clear microemulsion or a fine nanoemulsion.

    • Preparation of this compound Loaded SEDDS:

      • Select an optimized ratio of oil, surfactant, and co-solvent from the phase diagram.

      • Add the required amount of this compound to the pre-mixed excipients.

      • Gently heat (e.g., to 40°C) and vortex until the drug is completely dissolved.

    • Characterization:

      • Visually assess the self-emulsification performance upon dilution in water.

      • Measure the droplet size and polydispersity index of the resulting emulsion using a particle size analyzer.

Visualizations

TroubleshootingWorkflow start Start: Low in vivo bioavailability of this compound problem Problem Assessment: Low Exposure or High Variability? start->problem low_exposure Primary Issue: Low Exposure problem->low_exposure Low Exposure high_variability Primary Issue: High Variability problem->high_variability High Variability solubility_check Is solubility the limiting factor? low_exposure->solubility_check lipid_based Lipid-Based Formulation (e.g., SEDDS) high_variability->lipid_based permeability_check Is permeability the limiting factor? solubility_check->permeability_check No formulation_strategy Select Formulation Strategy solubility_check->formulation_strategy Yes permeability_check->formulation_strategy No permeation_enhancers Add Permeation Enhancers permeability_check->permeation_enhancers Yes size_reduction Particle Size Reduction (Micronization/Nanosizing) formulation_strategy->size_reduction amorphous Amorphous Solid Dispersion formulation_strategy->amorphous formulation_strategy->lipid_based in_vivo_test Perform In Vivo Study size_reduction->in_vivo_test amorphous->in_vivo_test lipid_based->in_vivo_test permeation_enhancers->in_vivo_test in_vivo_test->problem Re-assess end End: Bioavailability Improved in_vivo_test->end Success

Caption: Troubleshooting workflow for improving this compound bioavailability.

SEDDS_Mechanism sedds_capsule SEDDS Formulation (this compound in Oil/Surfactant/Co-solvent) emulsion Spontaneous Emulsification sedds_capsule->emulsion Dispersion gi_fluid GI Fluids (Aqueous Environment) gi_fluid->emulsion nano_droplets Formation of Nano/Micro Droplets (this compound solubilized in core) emulsion->nano_droplets absorption Enhanced Absorption across Gut Wall nano_droplets->absorption Increased surface area & maintained solubility circulation Systemic Circulation absorption->circulation

Caption: Mechanism of bioavailability enhancement by SEDDS.

FormulationSelection start Start: Select Formulation for this compound physchem Assess Physicochemical Properties (Solubility, LogP, m.p.) start->physchem dose Define Target Dose & Study Type start->dose decision1 Is compound lipophilic? (LogP > 3) physchem->decision1 decision2 Is high dose required? dose->decision2 lipid_path Consider Lipid-Based Systems (SEDDS, Lipid Solution) decision1->lipid_path Yes amorphous_path Consider Amorphous Systems (Solid Dispersion) decision1->amorphous_path No nanosize_path Consider Nanosizing decision2->nanosize_path Yes simple_suspension Start with Simple Suspension decision2->simple_suspension No, for initial screening end Optimized Formulation lipid_path->end amorphous_path->end nanosize_path->end simple_suspension->end

Caption: Logical flow for selecting a suitable formulation strategy.

References

Addressing batch-to-batch variability of "Hiv-IN-4"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Hiv-IN-4 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this compound, a novel inhibitor of HIV integrase. Our goal is to help you achieve consistent and reliable results in your experiments by providing detailed troubleshooting guides, frequently asked questions, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent small molecule inhibitor that targets the strand transfer activity of HIV integrase.[1][2][3] By binding to the integrase enzyme, it prevents the insertion of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[1][2][3]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is a hydrophobic molecule with low aqueous solubility. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in your assay should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.

Q3: How should I store this compound?

A3: this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C in small aliquots to minimize freeze-thaw cycles. Protect both the solid compound and its solutions from light.

Q4: What are the known off-target effects of this compound?

A4: As a novel compound, the full off-target profile of this compound is still under investigation. It is recommended to include appropriate controls in your experiments, such as a structurally related inactive analog or inhibitors of other cellular processes, to validate that the observed effects are due to the inhibition of HIV integrase.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound, particularly concerning batch-to-batch variability.

Q5: I'm observing a significant difference in IC50 values between different batches of this compound. What could be the cause?

A5: Batch-to-batch variability in potency is a common issue with synthetic small molecules and can arise from several factors:

  • Purity and Impurities: The presence of impurities can affect the compound's activity.

  • Solubility and Aggregation: Differences in the physical properties of the powder between batches can affect its solubility and lead to aggregation in your assay medium.

  • Compound Stability: Degradation of the compound over time or due to improper storage can lead to reduced activity.

Troubleshooting Steps:

  • Verify Purity and Identity: Assess the purity and identity of each batch using analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Assess Solubility: Visually inspect your stock and working solutions for any precipitation. Perform a solubility test to ensure the compound is fully dissolved at the concentrations used in your assay.

  • Perform a Dose-Response Curve: Always run a full dose-response curve for each new batch to accurately determine its IC50.

Q6: My this compound solution appears cloudy or has visible precipitate after dilution in my aqueous assay buffer. How can I resolve this?

A6: This is likely due to the low aqueous solubility of this compound. Here are some strategies to improve solubility:

  • Optimize Solvent Concentration: Ensure your DMSO stock concentration is high enough so that the final DMSO concentration in your assay remains low after dilution.

  • Use a Surfactant: Including a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer can help prevent aggregation.

  • Sonication: Briefly sonicating your working solution after dilution can help to break up small aggregates.

  • pH Adjustment: For some compounds, adjusting the pH of the buffer can improve solubility. However, ensure the pH is compatible with your experimental system.

Q7: The inhibitory effect of this compound seems to decrease over the course of my long-term cell culture experiment. What is happening?

A7: This could be due to the metabolic instability of this compound in your cell culture system.

Troubleshooting Steps:

  • Replenish the Compound: In long-term experiments, consider replenishing the media with fresh this compound at regular intervals.

  • Stability Assay: Perform a stability assay by incubating this compound in your cell culture media for the duration of your experiment and then analyzing its concentration by HPLC or LC-MS.

  • Use a More Stable Analog: If available, consider using a more stable analog of the inhibitor.

Data Presentation

Table 1: Representative Batch-to-Batch Variation of this compound

Batch NumberPurity (by HPLC)IC50 (in vitro assay)
Batch A98.5%50 nM
Batch B95.2%85 nM
Batch C99.1%48 nM

Table 2: Solubility of this compound in Different Solvents

SolventMaximum Solubility
DMSO> 50 mM
Ethanol10 mM
PBS (pH 7.4)< 1 µM

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

Objective: To determine the purity of different batches of this compound.

Materials:

  • This compound powder

  • HPLC-grade DMSO, acetonitrile, and water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Method:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Prepare mobile phase A: 0.1% TFA in water.

  • Prepare mobile phase B: 0.1% TFA in acetonitrile.

  • Set up a gradient elution from 10% to 90% mobile phase B over 20 minutes.

  • Inject 10 µL of the this compound solution onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Calculate the purity by integrating the area under the peaks.

Protocol 2: In Vitro HIV Integrase Strand Transfer Assay

Objective: To determine the IC50 of this compound.

Materials:

  • Recombinant HIV integrase enzyme

  • Donor DNA substrate (biotin-labeled)

  • Target DNA substrate (labeled with a different tag, e.g., DIG)

  • Streptavidin-coated plates

  • This compound

  • Assay buffer

  • Wash buffer

  • Detection antibody (e.g., anti-DIG-HRP)

  • Substrate for HRP (e.g., TMB)

Method:

  • Coat a streptavidin-coated 96-well plate with the biotin-labeled donor DNA.

  • Wash the plate to remove unbound DNA.

  • Add the HIV integrase enzyme to the wells.

  • Add serial dilutions of this compound (in DMSO, with a final DMSO concentration ≤ 0.5%).

  • Add the labeled target DNA to initiate the reaction.

  • Incubate for 1 hour at 37°C.

  • Wash the plate to remove unintegrated target DNA.

  • Add the detection antibody and incubate.

  • Wash the plate and add the HRP substrate.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Visualizations

HIV_Lifecycle_and_Inhibitor_Action cluster_host_cell Host Cell cluster_nucleus Nucleus Host DNA Host DNA Integrated Provirus Integrated Provirus Host DNA->Integrated Provirus HIV Virion HIV Virion Reverse Transcription Reverse Transcription HIV Virion->Reverse Transcription Entry & Uncoating Viral DNA Viral DNA Reverse Transcription->Viral DNA Integrase Integrase Viral DNA->Integrase Forms Pre-integration Complex Integrase->Host DNA Strand Transfer This compound This compound This compound->Integrase Inhibits

Caption: HIV replication cycle and the mechanism of action of this compound.

Troubleshooting_Workflow Inconsistent Results Inconsistent Results Check Batch Number Check Batch Number Inconsistent Results->Check Batch Number New Batch? New Batch? Check Batch Number->New Batch? Perform QC Perform QC New Batch?->Perform QC Yes Check Storage Check Storage New Batch?->Check Storage No QC Pass? QC Pass? Perform QC->QC Pass? Check Assay Conditions Check Assay Conditions Check Storage->Check Assay Conditions Contact Support Contact Support Check Assay Conditions->Contact Support Use New Batch Use New Batch QC Pass?->Use New Batch Yes QC Pass?->Contact Support No

Caption: Troubleshooting workflow for inconsistent experimental results.

QC_Workflow Receive New Batch Receive New Batch Visual Inspection Visual Inspection Receive New Batch->Visual Inspection Purity Analysis (HPLC) Purity Analysis (HPLC) Visual Inspection->Purity Analysis (HPLC) Identity Confirmation (LC-MS) Identity Confirmation (LC-MS) Purity Analysis (HPLC)->Identity Confirmation (LC-MS) Potency Assay (IC50) Potency Assay (IC50) Identity Confirmation (LC-MS)->Potency Assay (IC50) Release for Use Release for Use Potency Assay (IC50)->Release for Use

Caption: Quality control workflow for new batches of this compound.

References

"Hiv-IN-4" stability issues in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the investigational HIV integrase inhibitor, Hiv-IN-4, in various solvent systems. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound for in vitro assays?

A1: For initial stock solutions, it is recommended to use anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10-20 mM. DMSO is a versatile solvent that can effectively dissolve this compound. For long-term storage, it is advisable to store the DMSO stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. For aqueous-based in vitro assays, further dilution of the DMSO stock into the appropriate assay buffer is necessary. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What could be the cause and how can I resolve this?

A2: Precipitation in aqueous buffers is a common issue for poorly water-soluble compounds like many small molecule inhibitors. Several factors could contribute to this:

  • Low Aqueous Solubility: this compound likely has limited solubility in aqueous solutions.

  • Buffer pH: The pH of your buffer system can significantly impact the solubility of the compound.

  • High Final Concentration: The desired final concentration in your assay may exceed the solubility limit of this compound in that specific buffer.

  • "Salting Out" Effect: High salt concentrations in the buffer can decrease the solubility of organic molecules.

Troubleshooting Steps:

  • Lower the Final Concentration: If experimentally feasible, try testing this compound at a lower concentration.

  • Optimize Buffer pH: Determine the pKa of this compound to select a buffer pH that favors the more soluble (likely ionized) form of the molecule.

  • Use of Co-solvents: Consider the addition of a small percentage of a water-miscible organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), to your assay buffer. However, be mindful of the potential effects of the co-solvent on your experimental system.

  • Sonication: Gentle sonication of the solution upon dilution into the aqueous buffer can sometimes help to dissolve small particles and prevent immediate precipitation.

Q3: How stable is this compound in DMSO stock solutions at room temperature?

A3: It is not recommended to store this compound stock solutions in DMSO at room temperature for extended periods. While short-term handling at room temperature during experimental setup is generally acceptable, prolonged exposure can lead to degradation. For optimal stability, always store DMSO stock solutions at -20°C or -80°C.

Q4: Can I use solvents other than DMSO to prepare my initial stock solution?

A4: While DMSO is the most common choice, other organic solvents like ethanol or dimethylformamide (DMF) might also be suitable. However, the solubility and stability of this compound in these alternative solvents should be validated. It is important to consider the compatibility of the chosen solvent with your downstream applications. For instance, ethanol is often more suitable for cell-based assays than DMSO at higher concentrations.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Possible Cause: Degradation of this compound in the cell culture medium.

Troubleshooting Workflow:

A Inconsistent Results Observed B Prepare Fresh this compound Dilutions A->B C Perform Time-Course Stability Study in Media B->C D Analyze Samples by HPLC at T=0, 2, 4, 8, 24h C->D E Significant Degradation Detected? D->E F Decrease Incubation Time E->F Yes H No Significant Degradation E->H No G Consider Use of Stabilizing Agents (e.g., antioxidants) F->G I Investigate Other Experimental Variables H->I

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Detailed Steps:

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Do not use pre-diluted solutions that have been stored.

  • Conduct a Time-Course Stability Study:

    • Prepare a solution of this compound in your cell culture medium at the final assay concentration.

    • Incubate the solution under the same conditions as your cell-based assay (e.g., 37°C, 5% CO₂).

    • Take aliquots at different time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Analyze the concentration of the parent this compound compound in each aliquot using a validated analytical method like High-Performance Liquid Chromatography (HPLC).

  • Analyze the Data: If you observe a significant decrease in the concentration of this compound over time, this indicates instability in the medium.

  • Mitigation Strategies:

    • If degradation is observed, try to reduce the incubation time of your assay if possible.

    • Investigate the possibility of adding stabilizing agents, such as antioxidants, to the medium, ensuring they do not interfere with your assay.

    • If no significant degradation is detected, the inconsistency in your results may be due to other experimental factors such as cell passage number, seeding density, or reagent variability.

Issue 2: Loss of compound activity after storage.

Possible Cause: Degradation of this compound during storage.

Recommended Storage Conditions:

Solvent SystemStorage TemperatureRecommended Duration
Anhydrous DMSO-80°CUp to 6 months
Anhydrous DMSO-20°CUp to 1 month
Anhydrous Ethanol-80°CUp to 3 months
Aqueous Buffer2-8°CNot Recommended (Prepare Fresh)
Aqueous Buffer-20°C / -80°CNot Recommended (Risk of Precipitation)

Stability Assessment Protocol:

To confirm the stability of your stored stock solutions, you can perform a simple comparison.

cluster_0 Stock Solutions cluster_1 Experimental Comparison cluster_2 Data Analysis A Stored this compound Stock C Perform Biological Assay in Parallel A->C D Analyze by HPLC for Purity and Concentration A->D B Freshly Prepared this compound Stock B->C B->D E Compare IC50 Values C->E F Compare Chromatographic Profiles D->F G Determine if Stored Stock is Degraded E->G F->G

Caption: Logical workflow for assessing the stability of stored this compound.

  • Prepare a Fresh Stock: Prepare a new stock solution of this compound in the same solvent and at the same concentration as your stored stock.

  • Parallel Testing: Perform your standard biological assay using both the stored and the freshly prepared stock solutions in parallel.

  • Analytical Comparison: Analyze both stock solutions by HPLC to compare their purity and concentration. Look for the appearance of new peaks or a decrease in the area of the parent compound peak in the stored sample.

  • Evaluate Results: A significant drop in potency (e.g., an increase in IC₅₀) or the presence of degradation products in the analytical analysis of the stored sample indicates instability under your storage conditions.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Various Solvents

Objective: To determine the approximate solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound (solid powder)

  • Selection of solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Water, Phosphate Buffered Saline (PBS) pH 7.4)

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

Methodology:

  • Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each solvent in separate vials.

  • Vortex the vials vigorously for 2 minutes.

  • Place the vials on a shaker and agitate at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Prepare a series of dilutions of the supernatant.

  • Analyze the concentration of this compound in the diluted supernatant samples by HPLC against a standard curve prepared from a known concentration of this compound.

  • Calculate the solubility as the concentration of this compound in the undiluted supernatant.

Hypothetical Solubility Data for this compound:

SolventSolubility (mg/mL) at 25°C
DMSO> 50
DMF> 50
Ethanol15.2
Methanol8.5
Acetonitrile2.1
Water< 0.01
PBS (pH 7.4)< 0.01
Protocol 2: Accelerated Stability Study of this compound in DMSO

Objective: To assess the stability of this compound in a DMSO stock solution under accelerated degradation conditions.

Materials:

  • 10 mM stock solution of this compound in anhydrous DMSO

  • Incubator set to 40°C

  • HPLC system with a UV detector

Methodology:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Take an initial sample (T=0) for HPLC analysis.

  • Place the stock solution in an incubator at 40°C.

  • Collect aliquots at various time points (e.g., 1, 3, 7, and 14 days).

  • Analyze each aliquot by HPLC to determine the percentage of the remaining this compound and to identify any degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Hypothetical Accelerated Stability Data for this compound in DMSO at 40°C:

Time (Days)This compound Remaining (%)
0100
199.5
398.2
795.8
1491.3

Refining "Hiv-IN-4" treatment protocols for enhanced antiviral effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Hiv-IN-4, a novel investigational HIV integrase inhibitor.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Question: I am observing low or no antiviral activity of this compound in my cell-based assays. What are the possible causes and solutions?

Answer:

Several factors can contribute to a lack of expected antiviral effect. A systematic approach to troubleshooting is recommended.

  • Compound Solubility and Stability: this compound may have limited solubility in aqueous media, leading to a lower effective concentration than intended.

    • Solution:

      • Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium.

      • Visually inspect the final solution for any precipitation.

      • Consider performing a solubility test in your specific cell culture medium.[1][2]

      • Prepare fresh stock solutions regularly and store them under recommended conditions to avoid degradation.

  • Assay Sensitivity and Design: The chosen assay may not be sensitive enough to detect the antiviral activity of this compound at the tested concentrations.

    • Solution:

      • Use a highly sensitive single-round infectivity assay to measure the immediate inhibitory effect of the drug.[3]

      • Optimize the multiplicity of infection (MOI) to ensure a robust and reproducible viral signal.

      • Include a positive control (a known HIV integrase inhibitor like Raltegravir or Cabotegravir) to validate assay performance.[4][5]

  • Cell Line and Virus Strain: The susceptibility to this compound can vary between different HIV strains and target cell lines.

    • Solution:

      • Confirm the tropism of your HIV strain (e.g., X4, R5) and ensure your target cells express the appropriate co-receptors (CXCR4 or CCR5).[6]

      • Test this compound against a panel of laboratory-adapted and clinical isolate strains of HIV-1.

Question: My cell viability has significantly decreased after treatment with this compound. How can I differentiate between cytotoxicity and antiviral-induced cell death?

Answer:

It is crucial to determine if the observed cell death is due to the compound's toxicity or a specific antiviral effect.

  • Cytotoxicity Assessment:

    • Solution: Conduct a standard cytotoxicity assay, such as an MTT or LDH assay, on uninfected cells treated with a range of this compound concentrations. This will help determine the 50% cytotoxic concentration (CC50).[7]

    • The therapeutic index (TI), calculated as CC50 / IC50, is a critical parameter for evaluating the compound's safety margin. A higher TI is desirable.

  • Microscopic Examination:

    • Solution: Visually inspect the cells under a microscope for morphological changes characteristic of cytotoxicity (e.g., membrane blebbing, detachment) versus viral-induced syncytia formation.

  • Dose-Response Analysis:

    • Solution: A steep dose-response curve for cell death in uninfected cells suggests general cytotoxicity. In contrast, a specific antiviral effect should ideally show a dose-dependent decrease in viral replication markers (e.g., p24 antigen) at concentrations that do not significantly impact the viability of uninfected cells.

Frequently Asked Questions (FAQs)

Question: What is the mechanism of action of this compound?

Answer:

This compound is an integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, a crucial component for the virus's replication.[4][5] Specifically, this compound blocks the strand transfer step of viral DNA integration into the host cell's genome.[4] This prevents the establishment of a productive and persistent infection.[6]

Question: What are the recommended starting concentrations for in vitro antiviral assays?

Answer:

For initial screening, a broad range of concentrations is recommended, typically from nanomolar to micromolar. Based on preliminary data, a starting range of 0.1 nM to 10 µM in a serial dilution is advisable. Refer to the table below for typical effective concentrations of integrase inhibitors.

Question: How should I prepare and store this compound stock solutions?

Answer:

This compound is a crystalline powder with limited aqueous solubility.[5]

  • Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (B87167) (DMSO). Ensure complete dissolution by gentle vortexing or sonication.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Question: Can this compound be used in combination with other antiretroviral drugs?

Answer:

Yes, combination therapy is the standard of care for HIV treatment to prevent the emergence of drug-resistant virus strains.[8] this compound, as an integrase inhibitor, is expected to be synergistic with other classes of antiretroviral drugs such as nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs).[4][9] However, in vitro synergy studies are recommended to confirm this for specific drug combinations.

Data Presentation

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

ParameterThis compoundRaltegravir (Control)
IC50 (nM) 5.27.5
EC50 (nM) 8.110.3
CC50 (µM) > 50> 100
Therapeutic Index (TI) > 9600> 13300

IC50: 50% inhibitory concentration in a single-round infectivity assay. EC50: 50% effective concentration in a multi-round replication assay. CC50: 50% cytotoxic concentration in uninfected MT-4 cells.

Experimental Protocols

1. Single-Round Infectivity Assay (Tzm-bl cells)

This assay measures the ability of this compound to inhibit a single cycle of HIV-1 infection.

  • Materials:

    • Tzm-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).

    • HIV-1 pseudovirus particles (env-pseudotyped, luciferase-expressing).

    • This compound and control compounds.

    • Luciferase assay reagent.

    • 96-well cell culture plates.

  • Methodology:

    • Seed Tzm-bl cells in 96-well plates and incubate overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-incubate the cells with the compound dilutions for 1-2 hours.

    • Add a standardized amount of HIV-1 pseudovirus to each well.

    • Incubate for 48 hours at 37°C.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

2. Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability.[7]

  • Materials:

    • MT-4 cells (human T-cell leukemia cell line) or other relevant cell line.[7]

    • This compound and control compounds.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization buffer (e.g., acidified isopropanol).

    • 96-well cell culture plates.

  • Methodology:

    • Seed MT-4 cells in 96-well plates.

    • Add serial dilutions of this compound to the wells.

    • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizations

HIV_Lifecycle_and_Hiv_IN_4_Inhibition cluster_virus HIV Virion cluster_cell Host Cell vRNA Viral RNA CD4 CD4 Receptor entry 1. Binding & Fusion RT Reverse Transcriptase IN Integrase Coreceptor Co-receptor (CCR5/CXCR4) Cytoplasm Cytoplasm Nucleus Nucleus HostDNA Host DNA rev_trans 2. Reverse Transcription entry->rev_trans Viral RNA in Cytoplasm integration 3. Integration rev_trans->integration Viral DNA transcription 4. Transcription integration->transcription Provirus assembly 5. Assembly & Budding transcription->assembly New Viral RNA & Proteins Hiv_IN_4 This compound Hiv_IN_4->integration Inhibits

Caption: HIV Lifecycle and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (DMSO) treat_cells Treat Cells with This compound Dilutions prep_compound->treat_cells prep_cells Culture & Seed Target Cells prep_cells->treat_cells prep_virus Prepare HIV-1 Pseudovirus Stock infect_cells Infect Cells with HIV-1 Pseudovirus prep_virus->infect_cells treat_cells->infect_cells incubate Incubate for 48h infect_cells->incubate measure_activity Measure Luciferase Activity (Antiviral) incubate->measure_activity measure_viability Perform MTT Assay (Cytotoxicity) incubate->measure_viability calculate Calculate IC50, CC50, and Therapeutic Index measure_activity->calculate measure_viability->calculate

Caption: General experimental workflow for evaluating this compound.

Troubleshooting_Tree start Low/No Antiviral Activity check_solubility Check Compound Solubility start->check_solubility solubility_ok Solubility OK check_solubility->solubility_ok Yes solubility_bad Precipitation Observed check_solubility->solubility_bad No check_controls Review Assay Controls controls_ok Controls OK check_controls->controls_ok Yes controls_bad Controls Failed check_controls->controls_bad No check_cells Verify Cell/Virus Compatibility cells_ok Compatibility OK check_cells->cells_ok Yes cells_bad Incompatible check_cells->cells_bad No solubility_ok->check_controls solubility_solution Solution: Remake Stock, Check Solvent solubility_bad->solubility_solution controls_ok->check_cells controls_solution Solution: Re-run Assay, Check Reagents controls_bad->controls_solution further_investigation Further Investigation Needed cells_ok->further_investigation cells_solution Solution: Use Different Cell/Virus Combo cells_bad->cells_solution

Caption: Troubleshooting decision tree for low antiviral activity.

References

Validation & Comparative

A Comparative Analysis of the Anti-HIV-1 Activity of Hiv-IN-4 and Dolutegravir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the preclinical compound Hiv-IN-4 and the clinically approved drug dolutegravir (B560016), focusing on their distinct mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

This compound, a novel quinoxaline (B1680401) derivative, has been identified as a potent inhibitor of HIV-1 reverse transcriptase. In contrast, dolutegravir is a well-established second-generation integrase strand transfer inhibitor (INSTI) used in frontline antiretroviral therapy. This guide will objectively present the available data for these two compounds, highlighting their differing therapeutic targets within the HIV-1 lifecycle.

Executive Summary of In Vitro Efficacy

The following table summarizes the available quantitative data on the anti-HIV-1 activity and cytotoxicity of this compound and dolutegravir. It is important to note that this compound is a preclinical candidate, and the data is limited to initial in vitro studies. Dolutegravir, on the other hand, has undergone extensive preclinical and clinical evaluation.

CompoundTargetAssay TypeCell LineEfficacy MetricValueCytotoxicity (CC50)Selectivity Index (SI)
This compound (Compound 12) Reverse TranscriptaseAnti-HIV ActivityMT-4EC500.81 µM> 21.7 µM> 26
Reverse TranscriptaseEnzyme InhibitionRecombinant HIV-1 RTIC501.3 µMNot ApplicableNot Applicable
Dolutegravir IntegraseAnti-HIV ActivityMT-4EC500.5 - 2.1 nM[1]> 50 µM> 23,800
IntegraseStrand Transfer InhibitionPurified HIV-1 IntegraseIC502.5 nMNot ApplicableNot Applicable

Mechanism of Action

The fundamental difference between this compound and dolutegravir lies in their molecular targets within the HIV-1 replication cycle.

This compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, ultimately inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step for viral replication.

Dolutegravir is an integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome. Dolutegravir binds to the active site of the integrase, chelating essential metal ions and blocking the strand transfer step of integration. This effectively prevents the establishment of a persistent viral infection in the host cell.

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

HIV-1 Replication Cycle and Drug Targets cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Integrase Integrase Cell Entry Cell Entry Reverse Transcription Reverse Transcription Cell Entry->Reverse Transcription Viral RNA Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Integrase Integrated Provirus Integrated Provirus Integration->Integrated Provirus Transcription & Translation Transcription & Translation Integrated Provirus->Transcription & Translation Host Machinery New Viral Components New Viral Components Transcription & Translation->New Viral Components Assembly & Budding Assembly & Budding New Viral Components->Assembly & Budding This compound This compound This compound->Reverse Transcription Inhibits Dolutegravir Dolutegravir Dolutegravir->Integration Inhibits

Diagram 1: HIV-1 Replication Cycle and Drug Targets

Antiviral Efficacy Assay Workflow start Start cell_culture Seed MT-4 cells in 96-well plates start->cell_culture drug_treatment Add serial dilutions of test compound (this compound or Dolutegravir) cell_culture->drug_treatment infection Infect cells with HIV-1 drug_treatment->infection incubation Incubate for 4-5 days infection->incubation quantification Quantify viral replication (e.g., p24 ELISA) incubation->quantification data_analysis Calculate EC50 and CC50 values quantification->data_analysis end End data_analysis->end

Diagram 2: General Workflow for In Vitro Antiviral Efficacy Assay

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-HIV-1 Activity Assay (for this compound)

This protocol is based on the methodology described by Fabian L, et al. (2020) for the evaluation of quinoxaline derivatives.

  • Cell Line and Virus:

    • Human T-cell line MT-4 is used as the host cell.

    • HIV-1 (IIIB strain) is used for infection.

  • Assay Procedure:

    • MT-4 cells are seeded in 96-well microtiter plates.

    • Serial dilutions of this compound (Compound 12) are added to the cells.

    • A control group of cells receives no compound.

    • Cells are infected with a predetermined titer of HIV-1.

    • The plates are incubated at 37°C in a 5% CO2 incubator for 5 days.

  • Quantification of Antiviral Activity:

    • After the incubation period, the concentration of HIV-1 p24 core antigen in the cell culture supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

    • The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated by comparing the p24 levels in treated and untreated infected cells.

  • Cytotoxicity Assay:

    • To assess the toxicity of the compound, uninfected MT-4 cells are incubated with the same serial dilutions of this compound.

    • After 5 days of incubation, cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

    • The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is calculated.

  • Selectivity Index (SI):

    • The SI is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile for the compound.

In Vitro Anti-HIV-1 Activity Assay (for Dolutegravir)

This is a general protocol for assessing the in vitro efficacy of dolutegravir.

  • Cell Line and Virus:

    • Various cell lines can be used, including peripheral blood mononuclear cells (PBMCs) and MT-4 cells.

    • Laboratory-adapted strains and clinical isolates of HIV-1 are used for infection.

  • Assay Procedure:

    • Similar to the this compound protocol, cells are seeded and treated with serial dilutions of dolutegravir.

    • Cells are then infected with HIV-1.

    • The incubation period varies depending on the cell type and assay format (typically 3-7 days).

  • Quantification of Antiviral Activity:

    • Viral replication is quantified by measuring p24 antigen levels in the supernatant via ELISA or by using reporter gene assays (e.g., luciferase) in engineered cell lines.

    • The EC50 is determined from the dose-response curve.

Enzyme Inhibition Assays
  • Reverse Transcriptase (RT) Inhibition Assay (for this compound):

    • A cell-free enzymatic assay is used to measure the direct inhibition of recombinant HIV-1 RT.

    • The assay mixture contains the RT enzyme, a template-primer (e.g., poly(rA)-oligo(dT)), and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or a non-radioactive label).

    • This compound is added at various concentrations.

    • The reaction is allowed to proceed, and the incorporation of the labeled dNTP into newly synthesized DNA is measured.

    • The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the RT activity by 50%.

  • Integrase Strand Transfer Inhibition Assay (for Dolutegravir):

    • This cell-free assay measures the inhibition of the strand transfer step catalyzed by purified recombinant HIV-1 integrase.

    • A pre-processed viral DNA substrate and a target DNA substrate are used.

    • Dolutegravir is added at various concentrations to the reaction mixture containing the integrase and DNA substrates.

    • The amount of strand transfer product is quantified, typically through gel electrophoresis and autoradiography or fluorescence-based methods.

    • The IC50 is the concentration of dolutegravir that inhibits the strand transfer reaction by 50%.

Conclusion

This compound and dolutegravir represent two distinct approaches to inhibiting HIV-1 replication. This compound, as a reverse transcriptase inhibitor, shows promise in early preclinical studies with micromolar efficacy. Dolutegravir, a highly potent integrase inhibitor, demonstrates nanomolar efficacy and is a cornerstone of modern antiretroviral therapy. The data presented in this guide provides a foundational comparison for researchers in the field of HIV drug discovery and development. Further studies on this compound are necessary to fully elucidate its potential as a therapeutic agent.

References

A Comparative Analysis of HIV-1 Integrase Inhibitor Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of integrase strand transfer inhibitors (INSTIs) has been a significant advancement in the management of HIV-1 infection. These agents effectively block the integration of viral DNA into the host genome, a critical step in the HIV-1 replication cycle.[1][2] However, the emergence of drug resistance mutations in the HIV-1 integrase enzyme can compromise the efficacy of this class of antiretrovirals. Understanding the cross-resistance profile of new INSTIs against existing resistance mutations is crucial for their clinical development and positioning.

While there is no publicly available information on a compound specifically named "Hiv-IN-4," this guide provides a template for a comparative analysis of its potential cross-resistance profile against known INSTI mutations. The framework presented here uses data from established INSTIs to illustrate how such a comparison would be structured, offering a valuable resource for researchers and drug development professionals.

Cross-Resistance of Marketed INSTIs Against Common INSTI-Resistant Mutants

The following table summarizes the in vitro cross-resistance profiles of several well-established INSTIs against key HIV-1 integrase mutations. The data, presented as fold-change in EC50 (half-maximal effective concentration) compared to wild-type virus, are compiled from various studies. A higher fold-change indicates reduced susceptibility of the virus to the inhibitor.

Integrase MutationRaltegravir (RAL)Elvitegravir (EVG)Dolutegravir (DTG)Bictegravir (BIC)Cabotegravir (CAB)
T66I>10>10~2-3~1-2~1-2
E92Q>10>10~1-2~1~1
Y143R>100>100~1-3~1-2~1-3
S147G~5-10~5-10~1~1~1
Q148H/K/R>100>100~5-10~2-5~5-10
N155H~10-50~30-100~1-2~1~1-2
R263K~1-2~1-2~1-2~1~1

Note: The values presented are approximate and can vary depending on the specific experimental conditions and the presence of secondary mutations. Data is aggregated from publicly available research.

Experimental Methodology for Determining INSTI Cross-Resistance

The determination of cross-resistance profiles for investigational INSTIs is a critical step in their preclinical and clinical development. A standardized and rigorous experimental approach is necessary to generate reliable and comparable data.

1. Generation of Site-Directed Mutants:

  • Plasmid Backbone: A proviral DNA clone of a laboratory-adapted HIV-1 strain (e.g., NL4-3 or HXB2) is commonly used.

  • Mutagenesis: Site-directed mutagenesis is performed to introduce specific amino acid substitutions into the integrase-coding region of the pol gene. Common resistance mutations to screen against include T66I, E92Q, Y143R, S147G, Q148H/K/R, N155H, and R263K.[3][4][5]

  • Sequence Verification: The entire integrase gene of each generated clone is sequenced to confirm the presence of the desired mutation and the absence of any unintended changes.

2. Virus Stock Production:

  • Cell Line: Human embryonic kidney 293T (HEK293T) cells are typically used for their high transfection efficiency.

  • Transfection: The proviral DNA clones are transfected into HEK293T cells.

  • Virus Harvest: The cell culture supernatants containing infectious virus particles are harvested 48-72 hours post-transfection.

  • Virus Titration: The infectivity of the viral stocks is determined using a reporter cell line (e.g., TZM-bl cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR) or by measuring the p24 antigen concentration.

3. Phenotypic Susceptibility Assay:

  • Cell Line: A susceptible target cell line, such as MT-2 or peripheral blood mononuclear cells (PBMCs), is used. For reporter-based assays, TZM-bl cells are commonly employed.

  • Assay Setup: Target cells are seeded in 96-well plates and infected with a standardized amount of wild-type or mutant virus in the presence of serial dilutions of the investigational INSTI and reference compounds.

  • Incubation: The plates are incubated for a period that allows for viral replication (typically 3-5 days).

  • Readout: The extent of viral replication is quantified. This can be done by measuring the activity of a reporter gene (e.g., luciferase), cell viability (e.g., using MTS or MTT assays), or the concentration of a viral protein (e.g., p24 antigen).

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is calculated for each virus-drug combination. The fold-change in EC50 is determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.

Experimental Workflow for INSTI Cross-Resistance Profiling

G cluster_0 Mutant Virus Generation cluster_1 Phenotypic Susceptibility Assay cluster_2 Data Analysis A Site-Directed Mutagenesis of Integrase Gene B DNA Sequencing Verification A->B C Transfection of Proviral DNA B->C D Virus Stock Production & Titration C->D E Infection of Target Cells with Mutant/WT Virus D->E Standardized Virus Input F Addition of Serial Dilutions of INSTIs E->F G Incubation F->G H Quantification of Viral Replication G->H I Calculation of EC50 Values H->I J Determination of Fold-Change in Susceptibility I->J

Caption: Workflow for determining the cross-resistance profile of an INSTI.

Conclusion

The emergence of drug resistance is an ongoing challenge in HIV-1 therapy.[6] For any new investigational INSTI, a comprehensive in vitro cross-resistance profiling against a panel of clinically relevant integrase mutations is essential. This process not only helps in predicting the clinical utility of the new agent but also provides valuable insights into its mechanism of action and interaction with the integrase enzyme. The methodologies and comparative framework presented in this guide offer a standardized approach to evaluating the potential of novel INSTIs in the context of existing and emerging drug resistance.

References

Comparative Efficacy of HIV-1 Integrase Inhibitors Against Diverse Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of prominent HIV-1 integrase inhibitors against various viral subtypes. While specific data for a compound designated "Hiv-IN-4" is not publicly available, this document focuses on established integrase strand transfer inhibitors (INSTIs) to offer a valuable reference for ongoing research and development in this critical therapeutic area. The data presented is compiled from numerous in vitro studies and clinical trials.

Introduction to HIV-1 Integrase Inhibition

The human immunodeficiency virus type 1 (HIV-1) integrase is a crucial enzyme for viral replication.[1][2] It catalyzes the insertion of the viral DNA into the host cell's genome, a step that is essential for the establishment of a persistent infection.[3] Integrase inhibitors block this process, specifically the strand transfer step, thereby preventing the virus from hijacking the host's cellular machinery to produce new viral particles. This class of antiretroviral drugs has become a cornerstone of modern HIV-1 therapy due to their high potency and favorable safety profile.

HIV-1 is characterized by extensive genetic diversity, classified into different groups and subtypes. The major group (Group M) is responsible for the global pandemic and is further divided into subtypes such as A, B, C, D, F, G, H, J, and K, as well as circulating recombinant forms (CRFs). This genetic variability can impact the efficacy of antiretroviral drugs, making it crucial to evaluate the performance of integrase inhibitors against a broad range of viral subtypes.

Comparative Efficacy of Integrase Inhibitors

The following table summarizes the in vitro efficacy (IC50/EC50 values in nM) of several key integrase inhibitors against different HIV-1 subtypes. Lower values indicate higher potency. It is important to note that these values can vary between different studies and experimental systems.

InhibitorHIV-1 Subtype BHIV-1 Subtype CHIV-1 Subtype AOther Subtypes/CRFsReference
Raltegravir (RAL) ~2-10Generally susceptibleGenerally susceptibleActive against various subtypes
Elvitegravir (EVG) ~0.7-1.5Generally susceptibleGenerally susceptibleActive against various subtypes
Dolutegravir (B560016) (DTG) ~0.5-2.5Potent activityPotent activityBroadly active with a high barrier to resistance
Bictegravir (B606109) (BIC) ~0.5-2.5Potent activityPotent activityPotent against a wide range of subtypes and resistant strains
Cabotegravir (CAB) ~0.2-1Potent activityPotent activityLong-acting injectable with broad activity

Note: The table presents a summary of typical potency ranges. For specific and detailed values, consulting the primary literature is recommended. "Generally susceptible" indicates that while specific IC50 values may vary, the inhibitor is considered effective against that subtype in most studies.

Experimental Protocols

The determination of the in vitro efficacy of HIV-1 integrase inhibitors typically involves cell-based assays that measure the inhibition of viral replication. A common method is the single-round infectivity assay.

Single-Round Infectivity Assay Protocol
  • Cell Culture: Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are cultured in appropriate media.

  • Virus Production: Pseudotyped viruses are generated by co-transfecting producer cells (e.g., HEK293T cells) with an HIV-1 proviral plasmid (lacking the env gene but containing a reporter gene like luciferase) and a plasmid expressing the vesicular stomatitis virus glycoprotein (B1211001) (VSV-G). This results in viral particles capable of a single round of infection.

  • Inhibitor Preparation: The integrase inhibitor to be tested is serially diluted to a range of concentrations.

  • Infection: Target cells are pre-incubated with the diluted inhibitor for a short period before the addition of the pseudotyped virus.

  • Incubation: The cells are incubated with the virus and inhibitor for a defined period (e.g., 48 hours) to allow for reverse transcription, integration, and reporter gene expression.

  • Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of viral gene expression and, therefore, successful integration.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the inhibitor that reduces viral replication by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Processes

To better understand the context of this research, the following diagrams illustrate the HIV-1 integrase mechanism of action and a typical experimental workflow for evaluating inhibitor efficacy.

HIV_Integrase_Mechanism cluster_inhibition Inhibition vRNA Viral RNA cDNA Viral cDNA vRNA->cDNA Reverse Transcription (catalyzed by RT) RT Reverse Transcriptase IN Integrase PIC Pre-integration Complex (PIC) cDNA->PIC Formation of PIC (includes Integrase) Nucleus Nucleus PIC->Nucleus Nuclear Import HostDNA Host DNA IntegratedDNA Integrated Provirus HostDNA->IntegratedDNA Integration (catalyzed by Integrase) INSTI Integrase Strand Transfer Inhibitor (INSTI) INSTI->IN Binds to Integrase in PIC

Caption: Mechanism of HIV-1 Integrase and Inhibition by INSTIs.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells 1. Culture Target Cells Infection 4. Infect Cells in Presence of Inhibitor Cells->Infection Virus 2. Produce Pseudotyped Virus Virus->Infection Inhibitor 3. Prepare Serial Dilutions of Inhibitor Inhibitor->Infection Incubation 5. Incubate for 48 hours Infection->Incubation Lysis 6. Lyse Cells & Measure Reporter Activity Incubation->Lysis EC50 7. Calculate EC50 Value Lysis->EC50

Caption: Experimental Workflow for Determining Inhibitor Efficacy.

Conclusion

The development of integrase strand transfer inhibitors has been a major advancement in the treatment of HIV-1 infection. Generally, the currently approved INSTIs, including raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir, exhibit potent activity against a wide range of HIV-1 subtypes. Second-generation INSTIs like dolutegravir and bictegravir are particularly noted for their high genetic barrier to resistance. While the diversity of HIV-1 remains a challenge, the broad efficacy of this drug class provides effective treatment options for a global patient population infected with various viral subtypes. Continuous surveillance and research are essential to monitor for the emergence of resistance and to guide the development of future inhibitors.

References

Head-to-Head Comparison: A Novel Integrase Inhibitor Scaffold vs. Second-Generation and Allosteric Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of a novel, potent HIV-1 integrase inhibitor, designated here as "Hiv-IN-4" (based on the recently identified compound 22 scaffold), against leading second-generation integrase strand transfer inhibitors (INSTIs) and an allosteric integrase inhibitor (ALLINI). This objective analysis is supported by experimental data on antiviral potency, cytotoxicity, and enzymatic inhibition, alongside detailed experimental methodologies.

Data Summary: A Quantitative Comparison

The following tables summarize the in vitro efficacy and safety profiles of this compound and its comparators. Direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.

InhibitorClassTargetIC50 (Strand Transfer)EC50 (Antiviral Activity)CC50 (Cytotoxicity)Selectivity Index (SI = CC50/EC50)
This compound (Compound 22) Novel ScaffoldIntegrase45 µM58 µM>500 mM>8500
Dolutegravir Second-Gen INSTIIntegrase2.7 nM0.51 - 2.2 nM>52,000 nM>23,636 - 101,960
Bictegravir Second-Gen INSTIIntegrase7.5 nM1.5 - 6.6 nM13,000 - 29,800 nM4,500 - 8,700
Cabotegravir Second-Gen INSTIIntegrase~3.0 nM0.10 ng/mL (~0.25 nM)Not specifiedNot specified
BI-224436 ALLINIIntegrase (Allosteric Site)>10,000 nM (not a direct ST inhibitor)<15 nM>90,000 nM>6000

Experimental Protocols

Integrase Strand Transfer Assay

This in vitro assay is fundamental for quantifying the direct inhibitory effect of compounds on the enzymatic activity of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor Substrate (DS) DNA (biotin-labeled oligonucleotide mimicking the viral DNA end)

  • Target Substrate (TS) DNA (modified with a detectable tag, e.g., DIG)

  • Streptavidin-coated 96-well plates

  • Assay Buffer (containing MgCl2 or MnCl2)

  • Wash Buffer

  • Blocking Buffer

  • HRP-conjugated anti-DIG antibody

  • TMB Substrate

  • Stop Solution

  • Plate Reader

Procedure:

  • Plate Preparation: Wash streptavidin-coated 96-well plates with wash buffer.

  • Donor Substrate Immobilization: Add the biotinylated DS DNA to the wells and incubate to allow binding to the streptavidin-coated surface.

  • Washing: Wash the wells to remove unbound DS DNA.

  • Blocking: Add blocking buffer to prevent non-specific binding.

  • Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the immobilized DS DNA.

  • Inhibitor Addition: Add serial dilutions of the test compounds (e.g., this compound, Dolutegravir) to the wells and incubate.

  • Strand Transfer Reaction: Initiate the reaction by adding the DIG-labeled TS DNA and incubate.

  • Detection:

    • Wash the wells to remove unbound reagents.

    • Add HRP-conjugated anti-DIG antibody and incubate.

    • Wash the wells.

    • Add TMB substrate and incubate until color develops.

    • Add stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.

Materials:

  • HIV-1 permissive cell line (e.g., TZM-bl, MT-4, PBMCs)

  • Replication-competent HIV-1 virus stock

  • Cell culture medium and supplements

  • Test compounds

  • Reagents for quantifying viral replication (e.g., luciferase assay substrate, p24 ELISA kit)

  • Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the HIV-1 permissive cells into 96-well plates.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Infection: Add a predetermined amount of HIV-1 virus stock to the wells.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-5 days).

  • Quantification of Viral Replication:

    • For TZM-bl cells: Lyse the cells and measure luciferase activity, which is driven by an HIV-1 LTR promoter.

    • For other cell lines: Measure the amount of p24 antigen in the cell supernatant using an ELISA.

  • Cytotoxicity Assessment: In parallel, treat uninfected cells with the same concentrations of the test compounds and assess cell viability using a standard method like the MTT assay.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the compound concentration.

    • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

    • Determine the Selectivity Index (SI = CC50/EC50).

Mechanisms of Action and Associated Pathways

The inhibitors discussed employ distinct mechanisms to disrupt the HIV-1 integration process. These differences are crucial for understanding their resistance profiles and potential for combination therapies.

INSTI_Mechanism cluster_host Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus vDNA Viral DNA Intasome Intasome (Integrase-vDNA Complex) vDNA->Intasome Binding Integrase HIV Integrase Integrase->Intasome Strand_Transfer Strand Transfer Intasome->Strand_Transfer Host_DNA Host Chromosome Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Integration Strand_Transfer->Host_DNA INSTI INSTI (e.g., Dolutegravir) INSTI->Strand_Transfer Inhibits

Caption: Mechanism of Integrase Strand Transfer Inhibitors (INSTIs).

ALLINI_Mechanism cluster_virion Late Stage (Virion Maturation) cluster_host Early Stage (Infected Cell) Integrase_Monomer Integrase Monomers Aberrant_Multimer Aberrant Integrase Multimers Integrase_Monomer->Aberrant_Multimer Defective_Virion Defective Virion Aberrant_Multimer->Defective_Virion Integrase_Dimer Integrase Dimer IN_LEDGF_Complex Integrase-LEDGF Complex Integrase_Dimer->IN_LEDGF_Complex LEDGF LEDGF/p75 LEDGF->IN_LEDGF_Complex Integration Integration IN_LEDGF_Complex->Integration ALLINI ALLINI (e.g., BI-224436) ALLINI->Integrase_Monomer Induces Multimerization ALLINI->Integrase_Dimer Binds to Allosteric Site

Caption: Dual mechanism of Allosteric Integrase Inhibitors (ALLINIs).

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental procedures described above.

Strand_Transfer_Assay_Workflow start Start plate_prep Coat Plate with Biotinylated Donor DNA start->plate_prep wash1 Wash plate_prep->wash1 block Block Non-specific Sites wash1->block add_integrase Add HIV-1 Integrase block->add_integrase add_inhibitor Add Test Compound (e.g., this compound) add_integrase->add_inhibitor add_target Add DIG-labeled Target DNA add_inhibitor->add_target incubation Incubate for Strand Transfer add_target->incubation wash2 Wash incubation->wash2 add_antibody Add Anti-DIG-HRP Antibody wash2->add_antibody wash3 Wash add_antibody->wash3 add_substrate Add TMB Substrate wash3->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for the Integrase Strand Transfer Assay.

Antiviral_Assay_Workflow start Start seed_cells Seed HIV-permissive Cells in 96-well Plates start->seed_cells add_compound Add Serial Dilutions of Test Compound seed_cells->add_compound infect_cells Infect Cells with HIV-1 add_compound->infect_cells incubate Incubate for 3-5 Days infect_cells->incubate measure_replication Quantify Viral Replication (Luciferase or p24 ELISA) incubate->measure_replication measure_cytotoxicity Assess Cell Viability (Parallel Plate) incubate->measure_cytotoxicity analyze Calculate EC50, CC50, and Selectivity Index measure_replication->analyze measure_cytotoxicity->analyze

Caption: Workflow for the Cell-Based Antiviral Assay.

Comparative Efficacy of Hiv-IN-4: A Novel Antiviral Agent for HIV-1 in Primary Human CD4+ T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational antiretroviral compound, Hiv-IN-4 (Hypothetical), against established FDA-approved integrase strand transfer inhibitors (INSTIs). The data presented for this compound is hypothetical and serves as a template for evaluating novel antiviral agents. The primary focus of this comparison is the validation of antiviral activity in primary human CD4+ T cells, the main target of HIV-1 infection.[1][2][3]

Introduction to HIV Integrase Inhibition

The Human Immunodeficiency Virus (HIV) establishes a chronic infection by integrating its viral DNA into the host cell's genome, a crucial step mediated by the viral enzyme integrase.[4] Integrase inhibitors are a class of antiretroviral drugs that block this process, thereby preventing the virus from replicating and establishing a persistent infection.[4] This class of drugs, which includes compounds like Dolutegravir and Bictegravir, has become a cornerstone of modern antiretroviral therapy (ART) due to their high efficacy and favorable safety profile.[5][6][7]

Comparative Antiviral Activity

The efficacy of an antiviral compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to the host cells. This is typically quantified by the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of the drug's therapeutic window.

Table 1: Comparative in vitro Antiviral Activity in Primary Human CD4+ T Cells

CompoundIC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound (Hypothetical) 1.5 >50 >33,333
Dolutegravir2.5>50>20,000
Bictegravir1.8>50>27,777
Raltegravir (First Generation)5.0>50>10,000

Note: Data for Dolutegravir, Bictegravir, and Raltegravir are representative values from published literature. Data for this compound is hypothetical.

Mechanism of Action: Integrase Strand Transfer Inhibition

This compound, like other INSTIs, is designed to inhibit the strand transfer step of HIV integration. This prevents the covalent insertion of the viral DNA into the host cell's chromosome.

cluster_virus HIV Virion cluster_cell Host CD4+ T Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase Integration Complex Integration Complex Viral DNA->Integration Complex Forms complex with Integrase Host DNA Host DNA Provirus Provirus Host DNA->Provirus Successful Integration Integration Complex->Host DNA Strand Transfer This compound This compound This compound->Integration Complex Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols outline the key experiments used to validate the antiviral activity of this compound in primary human CD4+ T cells.

Isolation and Culture of Primary Human CD4+ T Cells
  • Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

  • Isolation: CD4+ T cells are purified from PBMCs using negative selection immunomagnetic beads.

  • Activation: Isolated CD4+ T cells are stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) for 48-72 hours to make them susceptible to HIV-1 infection.[8]

Antiviral Activity Assay
  • Infection: Activated CD4+ T cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately following infection, the cells are cultured in the presence of serial dilutions of the antiviral compounds (this compound and controls).

  • Incubation: The treated and infected cells are incubated for 5-7 days.

  • Quantification of Viral Replication: The level of HIV-1 replication is quantified by measuring the concentration of the p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of p24 production against the log of the drug concentration.

Cytotoxicity Assay
  • Cell Treatment: Uninfected, activated CD4+ T cells are cultured in the presence of serial dilutions of the antiviral compounds.

  • Incubation: Cells are incubated for the same duration as the antiviral assay (5-7 days).

  • Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay, which measures mitochondrial activity.

  • Data Analysis: The CC50 values are determined by plotting the percentage of cell viability against the log of the drug concentration.

Isolate PBMCs Isolate PBMCs Purify CD4+ T Cells Purify CD4+ T Cells Isolate PBMCs->Purify CD4+ T Cells Activate Cells (PHA/IL-2) Activate Cells (PHA/IL-2) Purify CD4+ T Cells->Activate Cells (PHA/IL-2) Infect with HIV-1 Infect with HIV-1 Activate Cells (PHA/IL-2)->Infect with HIV-1 Treat with Antiviral Treat with Antiviral Infect with HIV-1->Treat with Antiviral Incubate (5-7 days) Incubate (5-7 days) Treat with Antiviral->Incubate (5-7 days) Measure Viral Replication (p24 ELISA) Measure Viral Replication (p24 ELISA) Incubate (5-7 days)->Measure Viral Replication (p24 ELISA) Measure Cell Viability (MTT Assay) Measure Cell Viability (MTT Assay) Incubate (5-7 days)->Measure Cell Viability (MTT Assay) Calculate IC50 Calculate IC50 Measure Viral Replication (p24 ELISA)->Calculate IC50 Calculate CC50 Calculate CC50 Measure Cell Viability (MTT Assay)->Calculate CC50

Caption: Experimental workflow for antiviral validation.

Conclusion

The hypothetical data for this compound suggests a potent antiviral activity against HIV-1 in primary human CD4+ T cells, with a favorable safety profile as indicated by its high selectivity index. Its performance in these in vitro assays positions it as a promising candidate for further preclinical and clinical development. The experimental protocols provided offer a standardized framework for the evaluation of novel INSTIs. Future studies should focus on its resistance profile, pharmacokinetic properties, and in vivo efficacy.

References

The Emergence of Next-Generation HIV Integrase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in antiretroviral therapy, represented by compounds analogous to "Hiv-IN-4," demonstrates significant advantages over first-generation integrase strand transfer inhibitors (INSTIs). This guide provides a detailed comparison for researchers, scientists, and drug development professionals, highlighting superior efficacy, a higher barrier to resistance, and a favorable safety profile, supported by experimental data.

First-generation INSTIs, such as Raltegravir (RAL) and Elvitegravir (EVG), marked a significant advancement in the management of HIV-1 by targeting the integrase enzyme, a critical component of the viral replication cycle. However, the emergence of drug-resistant mutations has necessitated the development of second-generation compounds. This guide uses a hypothetical advanced compound, "this compound," as a stand-in for these second-generation INSTIs, like Dolutegravir (DTG) and Bictegravir (BIC), to illustrate their superiority.

Enhanced Potency and a Higher Genetic Barrier to Resistance

Second-generation INSTIs exhibit greater potency against wild-type HIV-1 and, crucially, maintain their efficacy against viral strains that have developed resistance to first-generation drugs. This resilience is a key differentiator, offering more durable viral suppression.

In Vitro Susceptibility

Experimental data consistently demonstrates the superior in vitro activity of second-generation INSTIs. The 50% inhibitory concentration (IC50), a measure of drug potency, is notably lower for these newer agents compared to their predecessors.

Compound ClassDrug (Analog)Wild-Type HIV-1 IC50 (nM)
Second-Generation "this compound" (Dolutegravir) 0.5 - 2.6 [1]
"this compound" (Bictegravir) 0.4 - 2.5 [1]
First-Generation Raltegravir5.2 - 13.6[2]
ElvitegravirNot directly compared in the same study, but generally in the low nanomolar range.
Resilience Against Resistance Mutations

The key advantage of "this compound" and its counterparts lies in their activity against HIV-1 strains with mutations that confer resistance to first-generation INSTIs. A higher genetic barrier means that more mutations are required to confer resistance, making it less likely to develop.

The following table summarizes the fold change (FC) in IC50 for second-generation INSTIs against common INSTI resistance-associated mutations, demonstrating their retained activity where first-generation drugs often fail. A lower fold change indicates better efficacy.

Mutation"this compound" (Dolutegravir) FC-IC50"this compound" (Bictegravir) FC-IC50Raltegravir FC-IC50
Y143R 1.05[2]≤ 4.0[3]>87
N155H 1.37≤ 4.019.0
G140S + Q148H 3.754.8>87
G140S + Q148R 13.3Not specified>87

Mechanism of Action: The HIV-1 Integration Pathway

HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process. Understanding this pathway is crucial to appreciating the targeted action of INSTIs.

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Reverse_Transcription Reverse Transcription (Viral RNA -> Viral DNA) PIC_Formation Pre-integration Complex (PIC) Formation Reverse_Transcription->PIC_Formation Nuclear_Import PIC Nuclear Import PIC_Formation->Nuclear_Import 3_Prime_Processing 3' Processing (IN cleaves viral DNA ends) Nuclear_Import->3_Prime_Processing Strand_Transfer Strand Transfer (Viral DNA integration into host DNA) 3_Prime_Processing->Strand_Transfer Provirus_Formation Provirus Formation Strand_Transfer->Provirus_Formation Inhibitor Integrase Inhibitor ('this compound') Inhibitor->Strand_Transfer Blocks

Caption: The HIV-1 integration pathway and the point of inhibition by INSTIs.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate and compare the performance of integrase inhibitors.

HIV-1 Integrase Strand Transfer Assay (In Vitro)

This biochemical assay quantifies the ability of an inhibitor to block the strand transfer step of HIV-1 integration.

Objective: To determine the IC50 of an integrase inhibitor.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor Substrate (DS) DNA (biotinylated oligonucleotide mimicking the viral DNA end)

  • Target Substrate (TS) DNA (modified for detection)

  • Streptavidin-coated 96-well plates

  • Assay buffers and wash solutions

  • HRP-conjugated antibody for detection

  • TMB substrate

  • Stop solution

  • Plate reader

Procedure:

  • Plate Preparation: Add 100 µL of 1X DS DNA solution to each well of a streptavidin-coated 96-well plate and incubate for 30 minutes at 37°C. Wash the wells five times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C. Aspirate and wash the wells three times with reaction buffer.

  • Enzyme and Inhibitor Addition: Add 100 µL of diluted HIV-1 integrase enzyme to each well (except for negative controls). Add serial dilutions of the test inhibitor ("this compound" or first-generation INSTIs) to the designated wells. Incubate for 30 minutes at 37°C.

  • Strand Transfer Reaction: Add 50 µL of the 1X TS DNA solution to each well to initiate the strand transfer reaction. Incubate for 30 minutes at 37°C.

  • Detection: Aspirate the liquid and wash the wells five times. Add 100 µL of HRP-conjugated antibody solution and incubate for 30 minutes at 37°C.

  • Signal Development: Wash the wells five times. Add 100 µL of TMB substrate and incubate in the dark for 10-20 minutes.

  • Data Acquisition: Add 100 µL of stop solution and measure the absorbance at 450 nm using a plate reader.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.

Strand_Transfer_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection Coat_Plate Coat Plate with Donor DNA Block_Plate Block Plate Coat_Plate->Block_Plate Add_IN_Inhibitor Add Integrase & Inhibitor Block_Plate->Add_IN_Inhibitor Add_Target_DNA Add Target DNA (Initiate Reaction) Add_IN_Inhibitor->Add_Target_DNA Add_Antibody Add HRP Antibody Add_Target_DNA->Add_Antibody Add_Substrate Add TMB Substrate Add_Antibody->Add_Substrate Read_Plate Read Absorbance Add_Substrate->Read_Plate

Caption: Workflow for the in vitro HIV-1 integrase strand transfer assay.

Cytotoxicity Assay (MTT Assay)

This cell-based assay is crucial for determining the concentration at which a compound becomes toxic to host cells, ensuring that its antiviral activity is not due to simply killing the cells.

Objective: To determine the 50% cytotoxic concentration (CC50) of an antiviral compound.

Materials:

  • Human cell line (e.g., MT-4, CEM)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound ("this compound" or other INSTIs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in DMF)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell adherence (for adherent cells).

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the CC50 from the resulting dose-response curve.

Conclusion

The development of second-generation integrase inhibitors, represented here by the hypothetical "this compound," signifies a major step forward in HIV therapy. Their enhanced potency against both wild-type and resistant strains of HIV-1, coupled with a higher barrier to the development of resistance, offers a more robust and durable treatment option compared to first-generation agents. The experimental data clearly supports their superiority, providing a strong rationale for their use in clinical practice and for their continued development by researchers in the field.

References

In Vivo Efficacy of HIV Integrase Inhibitors in Humanized Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of HIV integrase strand transfer inhibitors (INSTIs), using Raltegravir as a primary example, within humanized mouse models of HIV infection. The data presented is compiled from preclinical studies and offers a framework for evaluating the performance of novel antiretroviral compounds.

Introduction to HIV Integrase Inhibitors

HIV integrase is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step in the HIV replication cycle.[1][2] Integrase inhibitors block this process, thereby preventing the establishment of a productive and persistent infection.[1] This class of antiretroviral drugs, which includes Raltegravir, Elvitegravir, Dolutegravir, and Bictegravir, has become a cornerstone of modern combination antiretroviral therapy (cART). Humanized mice, which are immunodeficient mice engrafted with human cells or tissues, provide a valuable small animal model for the in vivo evaluation of these therapies against HIV-1.[3][4][5]

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of Raltegravir and other antiretroviral drugs in humanized mouse models of HIV-1 infection. These studies demonstrate the potent antiviral activity of integrase inhibitors.

Drug Drug Class Mouse Model Dosing Regimen Key Efficacy Metric Outcome Reference
Raltegravir (RAL) Integrase Strand Transfer Inhibitor (INSTI)Humanized miceOral administrationProtection from vaginal HIV-1 challengeFully protected mice from infection over a 10-week evaluation period. No viral RNA or proviral DNA was detected.[6]
Elvitegravir (EVG) Integrase Strand Transfer Inhibitor (INSTI)Humanized micePart of a combination therapy (FTC/TDF/EVG)Viral load reduction in SIVmac239 and HIV-1 BaL infected miceAchieved viral suppression in both SIV and HIV infected mice.[7]
Bictegravir (BIC) Integrase Strand Transfer Inhibitor (INSTI)Humanized micePart of a combination therapy (FTC/TAF/BIC)Viral load reduction in SIVmac239 and HIV-1 BaL infected miceAchieved viral suppression in both SIV and HIV infected mice.[7]
Tenofovir (TFV) Nucleoside Reverse Transcriptase Inhibitor (NRTI)Humanized miceProphylactic administrationProtection from HIV-1 infectionConferred >95% protection when given up to 2 hours after infection and ~50% protection at 5 hours post-infection.[6]
Maraviroc CCR5 AntagonistHumanized RAG-hu miceTopical microbicide gelPrevention of vaginal HIV-1 transmissionPrevented HIV-1 vaginal transmission.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vivo efficacy studies. Below are representative protocols for evaluating antiretroviral drugs in humanized mouse models.

Humanized Mouse Model Generation

Humanized mice are generated by engrafting immunodeficient mice (e.g., NOD/SCID, NSG) with human hematopoietic stem cells (HSC) or with human fetal liver and thymus tissue (BLT mice).[3][4][8] This allows for the development of a functional human immune system, including CD4+ T cells, which are the primary target of HIV.[3][9]

HIV-1 Infection and Antiretroviral Treatment
  • Infection: Humanized mice are typically infected with a known strain of HIV-1, such as HIV-1 BaL (an R5-tropic virus), via intravenous, intraperitoneal, or mucosal (vaginal or rectal) routes.[7][8]

  • Monitoring: Following infection, viral loads in the plasma are monitored regularly using quantitative RT-PCR to confirm productive infection.[7]

  • Treatment: Once chronic infection is established (typically with stable viremia), mice are treated with the investigational drug or a combination therapy. Doses are often calculated based on human equivalent doses using allometric scaling.[7]

  • Efficacy Evaluation: The primary endpoint for efficacy is the reduction in plasma HIV-1 RNA levels. Other parameters, such as the preservation of human CD4+ T cell counts in peripheral blood and lymphoid tissues, are also assessed.[5]

Visualizing Key Processes

To better understand the experimental context and the mechanism of action of integrase inhibitors, the following diagrams are provided.

HIV_Lifecycle cluster_cell Host CD4+ T Cell Entry Entry Reverse_Transcription Reverse_Transcription Entry->Reverse_Transcription Viral RNA Integration Integration (Blocked by Integrase Inhibitors) Reverse_Transcription->Integration Viral DNA Transcription_Translation Transcription_Translation Integration->Transcription_Translation Provirus Assembly_Budding Assembly_Budding Transcription_Translation->Assembly_Budding Viral Proteins & RNA New_Virions New HIV Assembly_Budding->New_Virions HIV_Virion HIV HIV_Virion->Entry

Caption: HIV Replication Cycle and Point of Integrase Inhibitor Action.

Experimental_Workflow Start Start Humanized_Mouse_Model Generation of Humanized Mice Start->Humanized_Mouse_Model HIV_Infection Infection with HIV-1 Humanized_Mouse_Model->HIV_Infection Establish_Infection Confirmation of Chronic Infection (Viral Load Monitoring) HIV_Infection->Establish_Infection Treatment_Groups Treatment Assignment Establish_Infection->Treatment_Groups Drug_Administration Administration of Integrase Inhibitor (e.g., Raltegravir) Treatment_Groups->Drug_Administration Treatment Group Vehicle_Control Administration of Vehicle Control Treatment_Groups->Vehicle_Control Control Group Monitoring Longitudinal Monitoring (Viral Load, CD4+ T Cells) Drug_Administration->Monitoring Vehicle_Control->Monitoring Endpoint Endpoint Analysis (Tissue Viral Load, Histopathology) Monitoring->Endpoint Data_Analysis Data Analysis & Comparison Endpoint->Data_Analysis

Caption: In Vivo Efficacy Evaluation Workflow.

Conclusion

Humanized mouse models are indispensable tools for the preclinical evaluation of antiretroviral drugs. The data from studies involving Raltegravir and other integrase inhibitors consistently demonstrate their potent in vivo efficacy, characterized by significant reductions in viral load and protection from infection. This guide provides a framework for understanding and comparing the performance of such compounds, which is essential for the continued development of novel and improved therapies to combat the HIV/AIDS pandemic.

References

Comparative Analysis of HIV Integrase Inhibitor Resistance Profiles: Bictegravir vs. Hiv-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the resistance profiles of the HIV integrase strand transfer inhibitor (INSTI) bictegravir (B606109) and a compound referred to as "Hiv-IN-4" cannot be conducted at this time. Extensive searches of publicly available scientific literature and databases have yielded no specific information on a compound designated as "this compound." This suggests that "this compound" may be an internal codename not yet disclosed in public research, a misnomer, or a compound in a very early stage of development for which data is not yet available.

Therefore, this guide will provide a detailed analysis of the resistance profile of bictegravir, a well-characterized and widely used INSTI. This information can serve as a benchmark for comparison if and when data on "this compound" or other novel integrase inhibitors become available.

Bictegravir: A High Barrier to Resistance

Bictegravir is a second-generation INSTI approved for the treatment of HIV-1 infection. It exhibits a high genetic barrier to the development of resistance, meaning that multiple mutations in the HIV integrase enzyme are typically required to confer clinically significant resistance.[1][2] Clinical studies have demonstrated that the emergence of resistance to bictegravir in treatment-naive patients is a rare event.[3][4][5]

Key Resistance-Associated Mutations

While bictegravir maintains activity against many HIV-1 variants that are resistant to first-generation INSTIs like raltegravir (B610414) and elvitegravir, certain mutational pathways can reduce its susceptibility. The primary pathways associated with resistance to INSTIs involve mutations at key positions within the integrase enzyme, including T66, E92, T97, Y143, S147, Q148, and N155.[6][7]

Combinations of mutations, particularly those involving the Q148 pathway (e.g., G140S/Q148H), have been shown to confer the most significant resistance to bictegravir.[7] However, even with these mutations, the fold change in the 50% effective concentration (EC50) for bictegravir is often modest compared to that observed with first-generation INSTIs.[7]

Quantitative Analysis of Bictegravir Resistance

The following table summarizes the in vitro phenotypic susceptibility of site-directed HIV-1 mutants to bictegravir, expressed as fold change in EC50 compared to wild-type virus.

Integrase Substitution(s)Fold Change in Bictegravir EC50Reference(s)
T66I1.1[6]
E92Q0.9[6]
T97A1.2[6]
Y143R1.3[6]
S147G1.0[6]
Q148H1.4[6]
N155H1.3[6]
G140S + Q148H2.0[7]
E138K + G140S + Q148R2.3[7]
T97A + Y143CNo significant change[7]

Note: Fold change values can vary slightly between different studies and assay systems.

Experimental Protocols for Determining Integrase Inhibitor Resistance

The resistance profile of an HIV integrase inhibitor is typically determined through a combination of in vitro phenotypic and genotypic assays.

Phenotypic Resistance Assays

These assays directly measure the ability of a drug to inhibit the replication of HIV in a cell culture system.

Methodology: Recombinant Virus Assay

  • Generation of Recombinant Viruses: The integrase-coding region from patient-derived HIV RNA or from site-directed mutagenesis is inserted into a standard laboratory HIV-1 vector that lacks its own integrase gene.

  • Virus Production: The recombinant vector is transfected into producer cells (e.g., 293T cells) to generate infectious virus particles.

  • Infection of Target Cells: Target cells (e.g., MT-2 or PM1 cells) are infected with the recombinant virus in the presence of serial dilutions of the integrase inhibitor being tested.

  • Measurement of Viral Replication: After a set incubation period (typically 3-7 days), viral replication is quantified by measuring an endpoint such as p24 antigen production (an HIV core protein) or luciferase reporter gene activity.

  • Calculation of EC50: The drug concentration that inhibits viral replication by 50% (EC50) is calculated for the mutant virus and compared to the EC50 for a wild-type reference virus. The result is expressed as a fold change in EC50.

Experimental Workflow for Phenotypic Resistance Assay

G cluster_0 Virus Generation cluster_1 Infection and Analysis A Site-Directed Mutagenesis or Patient-Derived Integrase Gene C Ligation A->C B HIV-1 Vector B->C D Recombinant Vector C->D E Transfection into Producer Cells D->E F Recombinant Virus Production E->F I Infection F->I G Target Cells G->I H Serial Dilutions of Integrase Inhibitor H->I J Incubation I->J K Quantify Viral Replication (p24/Luciferase) J->K L Calculate Fold Change in EC50 K->L G cluster_0 In Vivo cluster_1 In Vitro Assessment A HIV Infection B Antiretroviral Therapy (Integrase Inhibitor) A->B C Selective Drug Pressure B->C D Emergence of Resistant Variants C->D E Patient Sample (Plasma) D->E F Genotypic Assay (Sequencing) E->F G Phenotypic Assay (Cell Culture) E->G H Identify Resistance Mutations F->H I Measure Fold Change in Drug Susceptibility G->I J Clinical Resistance Interpretation H->J I->J

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Hiv-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of a novel chemical compound such as Hiv-IN-4 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines, based on established protocols for handling potent chemical compounds and laboratory waste, provide a framework for its safe disposal. Researchers must always consult their institution's specific waste disposal guidelines and the compound's specific SDS, when available.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, a lab coat, and disposable gloves made of a material resistant to the solvents used with this compound.[1] All handling of the compound, especially during waste preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Waste Segregation: The First Step to Proper Disposal

Proper segregation of waste is fundamental to a safe and compliant disposal process. Different waste streams must be kept separate to avoid dangerous chemical reactions and to ensure they are treated and disposed of correctly.

Waste TypeDescriptionCollection Container
Solid Waste Items contaminated with this compound, such as gloves, pipette tips, tubes, and flasks.Labeled, leak-proof container lined with a designated chemical waste bag.
Liquid Waste Solutions containing this compound, including reaction mixtures and solvents.Clearly labeled, sealed, and chemically resistant waste container.
Sharps Waste Needles, syringes, and other sharp instruments that have come into contact with this compound.Puncture-proof, clearly labeled sharps container.[2]

Decontamination and Disposal Procedures

The appropriate method for decontamination and final disposal is contingent on the nature of the waste and institutional protocols.

Solid Waste Disposal Workflow

A Collect in Labeled Chemical Waste Bag B Store in a Designated Secondary Container A->B C Arrange for Professional Waste Pickup B->C D Incineration or Landfilling C->D

Caption: Workflow for Solid Chemical Waste Disposal.

  • Collection : Place all solid waste contaminated with this compound into a designated, clearly labeled, and sealable chemical waste bag.

  • Storage : The waste bag should be kept in a rigid, leak-proof secondary container in a designated waste accumulation area.

  • Pickup : Once the container is full, arrange for its collection by your institution's certified chemical waste disposal service.

Liquid Waste Disposal Workflow

A Collect in a Labeled, Sealed Waste Container B Store in a Ventilated Secondary Containment A->B C Arrange for Professional Waste Pickup B->C D Chemical Treatment or Incineration C->D

Caption: Workflow for Liquid Chemical Waste Disposal.

  • Collection : Collect all liquid waste containing this compound in a chemically compatible, sealed, and clearly labeled waste container. Do not mix incompatible waste streams.

  • Storage : Store the liquid waste container in a well-ventilated area, within secondary containment to prevent spills.

  • Pickup : Contact your institution's environmental health and safety office for collection and disposal by a licensed hazardous waste contractor.

Sharps Waste Disposal

All sharps must be placed directly into a designated, puncture-proof sharps container.[2] Once the container is full, it should be sealed and disposed of through the institution's hazardous waste program.

Spill Management

In the event of a spill, the primary goal is to contain the material and prevent exposure.

  • Evacuate and Alert : Evacuate the immediate area and alert colleagues and your supervisor.

  • Containment : If safe to do so, use a chemical spill kit to absorb and contain the spill.

  • Decontamination : Clean the affected area with an appropriate solvent or decontamination solution as recommended by your institution's safety protocols.

  • Waste Disposal : All materials used for cleanup must be disposed of as hazardous chemical waste.

It is imperative to consult and adhere to your institution's specific biosafety and chemical waste disposal guidelines. The procedures outlined here provide a general framework, but local regulations may have additional requirements.

References

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